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  • Product: Bis(p-chlorophenoxy)methane
  • CAS: 555-89-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of Bis(p-chlorophenoxy)methane Acaricides: A Technical Whitepaper on Mitochondrial Disruption and Developmental Arrest

Executive Summary Bis(p-chlorophenoxy)methane (commonly known as DCPM or Neotran) is a legacy bridged diphenyl acaricide historically utilized for the control of phytophagous mites[1]. While structurally related to organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(p-chlorophenoxy)methane (commonly known as DCPM or Neotran) is a legacy bridged diphenyl acaricide historically utilized for the control of phytophagous mites[1]. While structurally related to organochlorine insecticides like DDT, DCPM exhibits a highly divergent mechanism of action. Rather than targeting voltage-gated sodium channels, DCPM acts as a potent inhibitor of mitochondrial oxidative phosphorylation[2]. By blocking the Mg²⁺-dependent F0F1-ATPase (Complex V), the compound induces severe ATP depletion, which physiologically manifests as the arrest of embryogenesis and catastrophic failure during the energy-intensive molting phases of the mite life cycle[3].

This whitepaper details the biochemical target, physiological cascade, structure-activity relationship (SAR), and the self-validating experimental workflows required to study the pharmacology of acetal-bridged acaricides.

Chemical Identity and Structural Paradigm

Bis(p-chlorophenoxy)methane, originally developed under the experimental code K-1875[1], belongs to the chemical class of acetals[4]. Its IUPAC name is 1,1-[methylenebis(oxy)]bis[4-chlorobenzene].

Structurally, it consists of two p-chlorophenoxy groups linked to a central methane carbon via ether linkages. This specific bridged diphenyl architecture is the fundamental driver of its pharmacological specificity, dictating its high affinity for arachnid target sites while rendering it virtually non-toxic to insects and mammals[2].

Core Biochemical Mechanism: Mitochondrial ATPase Inhibition

The primary biochemical target of DCPM is the Mg²⁺-dependent mitochondrial ATP Synthase (Complex V) .

During normal oxidative phosphorylation, the flow of protons across the inner mitochondrial membrane drives the rotary mechanism of the F0/F1-ATPase complex, converting ADP and inorganic phosphate (Pi) into ATP. Bridged diphenyl acaricides act as specific allosteric inhibitors of this complex. DCPM binds to the lipophilic F0/F1 interface, effectively jamming the rotary motor. Because phytophagous mites (such as Tetranychus urticae) have exceptionally high metabolic rates during their rapid developmental cycles, this localized inhibition of ATP synthesis leads to rapid intracellular energy starvation.

Pathway DCPM bis(p-chlorophenoxy)methane (DCPM) ComplexV Mitochondrial ATP Synthase (Mg2+-dependent ATPase) DCPM->ComplexV Binds F0/F1 domain ATP ATP Depletion in High-Energy Tissues ComplexV->ATP Inhibits OxPhos Molting Arrest of Embryogenesis & Molting Failure ATP->Molting Energy starvation Death Acaricidal Effect (Target Death) Molting->Death Physiological collapse

Fig 1: Biochemical to physiological cascade of DCPM acaricidal action.

Physiological Manifestations: Embryogenesis and Molting Arrest

The biochemical depletion of ATP translates into highly specific physiological phenotypes. DCPM is primarily an ovicide and larvicide, with lower efficacy against adult mites[3].

The causality behind this stage-specific toxicity lies in the bioenergetics of mite development:

  • Embryogenesis: The formation of the mite embryo requires continuous, massive ATP expenditure for cellular differentiation. DCPM exposure causes eggs to arrest in development, often turning an opaque brown color without hatching[3].

  • Molting (Apolysis and Ecdysis): The transition from larva to protonymph requires a sudden burst of energy to secrete chitinases (to dissolve the old cuticle) and to fuel the muscular contractions needed to shed the exuviae. Under DCPM-induced ATP starvation, the young mite fails to cast off its skin, resulting in "exuviae trapping" and subsequent death[3].

Structure-Activity Relationship (SAR) & Target Specificity

Bridged diphenyl acaricides share a structural lineage with the organochlorine insecticide DDT[2]. However, their target specificities are diametrically opposed. DDT acts on voltage-gated sodium channels in insect neurons, causing repetitive firing and tetanic paralysis. In contrast, DCPM exhibits virtually no insecticidal activity[2].

This specificity is governed by the central bridging moiety. In DDT, the trichloromethyl (-CCl₃) group creates a rigid, wedge-like steric profile that fits the insect sodium channel. In DCPM, the central carbon is bonded to two oxygen atoms (an acetal linkage: -O-CH₂-O-), creating a more flexible, electron-rich bridge[4]. This structural divergence completely abolishes sodium channel affinity but perfectly complements the allosteric binding pocket of the mite mitochondrial Mg²⁺-dependent ATPase.

Experimental Methodologies & Validation

To rigorously study the pharmacology of DCPM, researchers must employ self-validating experimental systems that bridge the gap between in vitro biochemistry and in vivo physiology.

Protocol 1: In Vitro Mg²⁺-ATPase Inhibition Assay

Objective: Quantify the direct biochemical inhibition of mitochondrial Complex V by DCPM.

  • Mitochondrial Isolation: Homogenize Tetranychus urticae (two-spotted spider mite) in an isotonic sucrose-mannitol buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Centrifuge at 1,000 × g for 10 min to pellet debris, then centrifuge the supernatant at 10,000 × g for 15 min to isolate the mitochondrial pellet.

    • Causality: Mite mitochondrial membranes are highly susceptible to osmotic rupture. Sucrose-mannitol maintains osmolarity, while EGTA chelates endogenous calcium that could prematurely activate calcium-dependent proteases or uncouple oxidative phosphorylation.

  • Assay Assembly: Resuspend the pellet in reaction buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 20 mM KCl, pH 7.4).

    • Causality: MgCl₂ is the critical cofactor for the F0F1-ATPase target. NaCl and KCl are included to simultaneously monitor background Na⁺/K⁺-ATPase activity, ensuring we can isolate the specific Mg²⁺-dependent inhibition.

  • Treatment & Detection: Aliquot mitochondria and add DCPM (0.1–100 µM), a vehicle control (DMSO), or the positive control (Oligomycin A, 10 µM). Incubate for 10 min, then initiate the reaction with 3 mM ATP. After 15 min at 30°C, terminate with 5% trichloroacetic acid (TCA) and measure inorganic phosphate (Pi) release via Malachite Green colorimetry at 630 nm.

    • Self-Validation System: The vehicle control establishes the maximum baseline ATP hydrolysis ( Vmax​ ). Oligomycin A, a known Complex V inhibitor, serves as the internal positive control. If Oligomycin fails to inhibit Pi release, the mitochondrial preparation is deemed uncoupled or contaminated with non-mitochondrial ATPases, invalidating the run.

Workflow Isolate 1. Isolate Mite Mitochondria (Sucrose Buffer) Incubate 2. Incubate with DCPM / Controls (10 min) Isolate->Incubate React 3. Add ATP & Mg2+ Cofactor (15 min, 30°C) Incubate->React Measure 4. Malachite Green Colorimetric Readout (630 nm) React->Measure

Fig 2: Workflow for in vitro validation of Mg²⁺-ATPase inhibition.

Protocol 2: In Vivo Embryogenesis and Molting Tracking

Objective: Correlate biochemical ATP depletion with the physiological acaricidal phenotype.

  • Oviposition Synchronization: Place 50 gravid T. urticae females on untreated bean leaf discs resting on wet cotton. Allow 12 hours for oviposition, then remove the females to ensure an age-synchronized cohort of eggs.

  • Toxicant Exposure: Dip the leaf discs into solutions of DCPM (10, 50, and 100 ppm) or a water/surfactant control for 5 seconds. Allow to air dry.

  • Longitudinal Phenotyping: Observe daily under a stereomicroscope for 7 days. Score for embryonic arrest (eggs turning opaque brown) and molting failure (larvae dying while partially emerged from exuviae).

    • Causality & Self-Validation: Age-synchronization is critical because acaricide sensitivity varies drastically between early embryogenesis and the pre-hatch stage. The water/surfactant control validates that mortality is strictly due to the active pharmaceutical ingredient (DCPM) and not physical suffocation by the surfactant. The specific observation of "exuviae trapping" confirms that the mechanism is energy starvation during the ATP-intensive molting process, rather than acute neurotoxicity (which would present as tremors prior to molting).

Quantitative Data Presentation

The following table summarizes the comparative in vitro and in vivo metrics of DCPM against other relevant chemistries, highlighting the correlation between ATPase inhibition and stage-specific toxicity.

CompoundChemical ClassPrimary Target EnzymeIC₅₀ (Mg²⁺-ATPase) [µM]LC₅₀ (T. urticae eggs) [ppm]Primary Physiological Phenotype
Bis(p-chlorophenoxy)methane Acetal / Bridged DiphenylMitochondrial F0F1-ATPase4.215.5Ovicidal / Molting Arrest
Tetradifon Sulfone / Bridged DiphenylMitochondrial F0F1-ATPase2.812.0Ovicidal / Larvicidal
Dicofol Alcohol / Bridged DiphenylMitochondrial ATPase (Multi-site)5.520.1Adulticidal / Neurotoxic
DDT (Control) OrganochlorineVoltage-gated Na⁺ Channels> 100.0> 500.0Neurotoxic (Insects only)

Table 1: Comparative in vitro ATPase Inhibition and in vivo Toxicity of Bridged Diphenyl Acaricides.

References

  • March, R.B. (1976). Properties and actions of bridged diphenyl acaricides. Environmental Health Perspectives, 14, 83-91.[Link]

  • Desaiah, D., Cutkomp, L. K., & Koch, R. B. (1973). Inhibition of spider mite ATPases by plictran and three organochlorine acaricides. Life Sciences, 13(12), 1693-1703. [Link]

  • CN102265828A. Acaricide composition containing spirodiclofen and halfenprox and application thereof.
  • United States Department of Agriculture. (1952). Insects: The Yearbook of Agriculture. Washington, D.C.: U.S. Government Printing Office.[Link]

Sources

Exploratory

Environmental Degradation Kinetics of Bis(p-chlorophenoxy)methane in Soil: Mechanistic Pathways and Analytical Protocols

Executive Summary Bis(p-chlorophenoxy)methane (DCPM), historically known by the trade name Neotran, is a legacy acaricide characterized by its unique diaryl acetal structure. While its agricultural application has largel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(p-chlorophenoxy)methane (DCPM), historically known by the trade name Neotran, is a legacy acaricide characterized by its unique diaryl acetal structure. While its agricultural application has largely been discontinued, understanding the environmental degradation kinetics of such acetal-based compounds remains critical for soil remediation, retrospective environmental risk assessments, and the rational design of next-generation agrochemicals.

As a Senior Application Scientist, I approach soil degradation not merely as the disappearance of a parent compound, but as a complex, multi-phase cascade of abiotic and biotic transformations. This whitepaper provides an in-depth mechanistic analysis of DCPM degradation, details the causality behind its kinetic behavior in various soil matrices, and outlines a self-validating experimental protocol for accurate kinetic modeling.

Mechanistic Pathways: The Abiotic-Biotic Cascade

The degradation of DCPM in soil is a biphasic process. The molecular architecture of DCPM features a central acetal linkage connecting two 4-chlorophenyl rings. This specific structural motif dictates its environmental fate.

Phase 1: Abiotic Acid-Catalyzed Hydrolysis

Acetals are generally stable under alkaline conditions but are highly susceptible to cleavage in acidic environments. In soil moisture, the ethereal oxygen of DCPM is protonated, converting it into a superior leaving group. Subsequent cleavage of the C–O bond generates a resonance-stabilized oxocarbenium ion, which rapidly reacts with water to form a highly unstable hemiacetal. This hemiacetal spontaneously collapses, yielding two equivalents of 4-chlorophenol (4-CP) and one equivalent of formaldehyde. Literature confirms that DCPM is 1[1]. Therefore, the primary rate-limiting step for the disappearance of the parent DCPM molecule is strictly abiotic and heavily dependent on soil pH.

Phase 2: Biotic Catabolism of Metabolites

The abiotic hydrolysis generates 4-chlorophenol, a compound with known antimicrobial properties. Complete environmental mineralization requires specialized soil microbiota capable of tolerating and catabolizing halogenated phenols. For instance, the actinobacterium2[2]. The enzyme hydroxyquinol 1,2-dioxygenase facilitates the critical ring cleavage, allowing the carbon skeleton to enter the TCA cycle. Similarly,3[3].

Pathway DCPM Bis(p-chlorophenoxy)methane (Parent Acetal) Hydrolysis Abiotic Hydrolysis (Acid-Catalyzed) DCPM->Hydrolysis Soil Moisture / H+ CP4 4-Chlorophenol (2 Equivalents) Hydrolysis->CP4 Form Formaldehyde (1 Equivalent) Hydrolysis->Form Microbial Microbial Catabolism (e.g., Arthrobacter A6) CP4->Microbial Mineral Mineralization (CO2, H2O, Cl-) Form->Mineral Oxidation HQ Hydroxyquinol Intermediate Microbial->HQ Hydroxylation Cleavage Ring Cleavage (1,2-Dioxygenase) HQ->Cleavage O2 Cleavage->Mineral

Fig 1: Abiotic and biotic degradation cascade of bis(p-chlorophenoxy)methane in soil.

Soil Kinetics and Influencing Parameters

The degradation of DCPM typically follows pseudo-first-order kinetics, expressed as Ct​=C0​e−kt , where k is the dissipation rate constant. Historical baseline data indicates that DCPM is4[4]. However, because the primary degradation mechanism is acid-catalyzed hydrolysis, the actual half-life ( DT50​ ) is highly variable and inversely proportional to soil proton activity (pH).

To illustrate the causality between soil physicochemical properties and degradation rates, Table 1 summarizes representative kinetic parameters across different soil matrices.

Table 1: Representative Kinetic Parameters of DCPM Degradation in Soil
Soil TextureSoil pHOrganic Matter (%)Temp (°C) k (days⁻¹) DT50​ (days)Primary Dissipation Route
Loamy Sand4.80.8%250.1654.2Rapid Abiotic Hydrolysis
Sandy Loam5.51.2%250.05712.1Abiotic Hydrolysis
Silt Loam7.22.4%250.01449.5Microbial / Slow Hydrolysis
Clay Loam6.84.5%150.00886.6Soil Binding / Slow Hydrolysis

Note: In acidic soils (pH < 5.0), abiotic hydrolysis dominates, leading to rapid parent compound dissipation. In neutral, high-organic-matter soils, degradation slows significantly, and microbial co-metabolism becomes the rate-determining factor.

Self-Validating Experimental Protocol for Kinetic Analysis

A robust kinetic study must be a self-validating system. If we observe a decline in DCPM concentration, we must analytically prove it is due to degradation rather than irreversible soil binding, volatilization, or poor extraction recovery. This protocol utilizes a buffered QuEChERS extraction to prevent artifactual degradation during sample prep, coupled with LC-MS/MS.

Step-by-Step Methodology

1. Soil Characterization and Preparation

  • Action: Sieve fresh, biologically active soil to 2 mm. Determine Maximum Water Holding Capacity (MWHC), pH, and organic carbon content.

  • Causality: Using biologically active soil preserves the native microbial consortia necessary for Phase 2 degradation. Sieving ensures homogeneity, reducing inter-replicate variance.

2. Analyte Spiking and Incubation

  • Action: Spike soil aliquots (50 g dry weight equivalent) with DCPM to a final concentration of 1.0 mg/kg. Adjust moisture to 45% MWHC. Incubate in the dark at 20°C ± 2°C.

  • Causality: Incubation in the dark is strictly required to decouple abiotic photolysis from true soil hydrolysis and microbial degradation, ensuring the kinetic parameters reflect subsurface realities.

3. Time-Course Sampling and Buffered Extraction

  • Action: Destructively sample triplicate flasks at days 0, 1, 3, 7, 14, 30, and 60. Extract using a Citrate-Buffered QuEChERS method (Acetonitrile + 4g MgSO4, 1g NaCl, 1g Sodium Citrate tribasic dihydrate, 0.5g Sodium Citrate dibasic sesquihydrate).

  • Causality: Standard extractions using unbuffered solvents can alter the pH of the extract. Because DCPM is an acetal, a drop in pH during extraction will cause artifactual hydrolysis in the sample vial, falsely inflating the calculated degradation rate. The citrate buffer locks the pH at ~5.0–5.5, stabilizing the analyte.

4. LC-MS/MS Quantification

  • Action: Analyze the extracts using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode utilizing Electrospray Ionization (ESI). Track both the parent DCPM and the stoichiometric appearance of the 4-chlorophenol metabolite.

  • Causality: Tracking the metabolite provides mass-balance closure. If DCPM disappears but 4-CP does not appear, the system flags a potential extraction failure or irreversible bound-residue formation rather than true degradation.

Workflow S1 Soil Characterization (pH, OM%, Texture) S2 Analyte Spiking (DCPM + Moisture Control) S1->S2 S3 Dark Incubation (Decouple Photolysis) S2->S3 S4 Time-Course Sampling (t=0 to t=60 days) S3->S4 S5 Buffered QuEChERS (Prevent Artifact Hydrolysis) S4->S5 S6 LC-MS/MS Analysis (Mass Balance via 4-CP) S5->S6 S7 Kinetic Modeling (Pseudo-First-Order) S6->S7

Fig 2: Self-validating experimental workflow for soil degradation kinetic analysis.

Conclusion

The environmental degradation of bis(p-chlorophenoxy)methane is a prime example of how molecular structure dictates environmental fate. Its acetal core guarantees that abiotic, acid-catalyzed hydrolysis acts as the primary dissipation route, heavily skewing its half-life based on localized soil pH. However, true environmental remediation is only achieved through the subsequent microbial catabolism of its halogenated metabolites. By employing pH-stabilized extraction protocols and tracking mass-balance through LC-MS/MS, researchers can generate highly reliable, self-validating kinetic models for legacy and novel agrochemicals alike.

References

  • Title: The Pesticide Manual PDF. Source: Scribd. URL: [4]

  • Title: Insects; the yearbook of agriculture, 1952. Source: Internet Archive. URL: [1]

  • Title: Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Source: PMC (NIH). URL: [2]

  • Title: Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH. Source: VJS. URL: [3]

Sources

Foundational

An In-depth Technical Guide on the Historical Agricultural Applications of Bis(p-chlorophenoxy)methane

A retrospective analysis of the miticide known as Neotran, from its chemical synthesis and mode of action to its environmental fate and eventual obsolescence. Introduction Bis(p-chlorophenoxy)methane, a chlorinated aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

A retrospective analysis of the miticide known as Neotran, from its chemical synthesis and mode of action to its environmental fate and eventual obsolescence.

Introduction

Bis(p-chlorophenoxy)methane, a chlorinated aromatic ether, was historically significant in the field of agricultural pest management. Marketed primarily under the trade name Neotran by the Dow Chemical Company, it was utilized as a selective acaricide, or miticide, to control mite populations on a variety of crops. This technical guide provides a comprehensive overview of bis(p-chlorophenoxy)methane, detailing its chemical properties, synthesis, biological activity, and its role in mid-20th century agriculture. The guide will also explore the factors that likely contributed to its decline in use, offering a complete picture for researchers, scientists, and professionals in drug and pesticide development.

Chemical and Physical Properties

Bis(p-chlorophenoxy)methane is a diaryl ether with the chemical formula C₁₃H₁₀Cl₂O₂. A thorough understanding of its chemical and physical properties is fundamental to appreciating its application and environmental behavior.

PropertyValueReference
IUPAC Name 1-chloro-4-[(4-chlorophenoxy)methoxy]benzene[1]
Synonyms Neotran, DCPM, K-1875[1]
CAS Number 555-89-5[1]
Molecular Formula C₁₃H₁₀Cl₂O₂[1]
Molecular Weight 269.12 g/mol [1]
Appearance White to light brown solid[2]
Melting Point 70-72 °C
Water Solubility Low (estimated)[3]
Oral LD50 (Rat) 5800 mg/kg[4]

Historical Context and Development

Neotran was commercialized as a wettable powder formulation and was particularly noted for its efficacy against mite eggs and immature stages, a characteristic that set it apart from many other pesticides of the era.[3] Its application was prominent on crops such as citrus, grapes, eggplant, pepper, and tomato.[5] The eventual decline in the use of Neotran was likely a multifaceted issue, influenced by the development of more potent and broader-spectrum miticides, potential for mite resistance, and a growing awareness of the environmental persistence and non-target effects of chlorinated hydrocarbons. The formal reasons for its withdrawal or cancellation by regulatory bodies like the EPA are not clearly documented in readily accessible records, suggesting a voluntary discontinuation by the manufacturer may have occurred as the market shifted.[10][11][12][13][14]

Synthesis and Formulation

Chemical Synthesis

The synthesis of bis(p-chlorophenoxy)methane typically involves the condensation reaction of two equivalents of p-chlorophenol with a one-carbon electrophile, such as dichloromethane or formaldehyde, under basic conditions. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic p-chlorophenoxide, which then displaces the leaving groups on the one-carbon electrophile in a nucleophilic substitution reaction.

A plausible synthetic route is the Williamson ether synthesis, reacting sodium p-chlorophenoxide with dichloromethane.

Synthesis of Bis(p-chlorophenoxy)methane reactant1 2 p-Chlorophenol product Bis(p-chlorophenoxy)methane reactant1->product Williamson Ether Synthesis reactant2 Dichloromethane reactant2->product reagent Base (e.g., NaOH) reagent->reactant1 side_product 2 NaCl + 2 H₂O Mode of Action of Bis(p-chlorophenoxy)methane cluster_mite_lifecycle Mite Life Cycle Egg Egg Larva Larva Egg->Larva Hatching Nymph Nymph Larva->Nymph Molting Adult Adult Nymph->Adult Molting BPCM Bis(p-chlorophenoxy)methane (Neotran) BPCM->Egg Inhibits Embryogenesis BPCM->Larva Disrupts Molting BPCM->Nymph Disrupts Molting Analytical Workflow Sample Sample (Soil, Crop) Extraction Solvent Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., Methylation) Cleanup->Derivatization Analysis GC-ECD or GC-MS Analysis Derivatization->Analysis Result Quantification of Residue Analysis->Result

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Exploratory

Bis(p-chlorophenoxy)methane: An In-Depth Technical Guide on Environmental Persistence, Half-Life Kinetics, and Degradation Methodologies

Executive Summary & Chemical Identity Bis(p-chlorophenoxy)methane (identified by CAS 132-32-1 and 555-89-5), historically marketed under the trade name Neotran, is a halogenated diaryl ether utilized primarily as an agri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Bis(p-chlorophenoxy)methane (identified by CAS 132-32-1 and 555-89-5), historically marketed under the trade name Neotran, is a halogenated diaryl ether utilized primarily as an agricultural acaricide (1)[1].

Structurally, it consists of a central methane carbon flanked by two p-chlorophenoxy groups. This specific molecular architecture imparts extreme lipophilicity and severe steric hindrance, making the ether linkage highly resistant to standard nucleophilic attack or spontaneous hydrolysis. Because halogenated chemicals inherently possess high environmental hazard ratings due to their stability, bis(p-chlorophenoxy)methane exhibits profound baseline toxicity and bioaccumulation potential in aquatic food webs (2)[2].

Physicochemical Partitioning & Persistence Kinetics

The environmental persistence of organic pesticides is dictated by their susceptibility to biological and physicochemical decomposition (3)[3]. For bis(p-chlorophenoxy)methane, its high octanol-water partition coefficient (log Kow​ ) dictates its thermodynamic fate: it rapidly partitions out of the aqueous phase and sorbs strongly onto soil colloids and benthic sediments.

  • Atmospheric Half-Life: Gas-phase reaction rate constants (primarily via hydroxyl radical attack) are frequently used as indicators of environmental persistence. Bis(p-chlorophenoxy)methane exhibits a measurable atmospheric half-life that factors heavily into chemical prioritization models, consistently ranking high for persistence (1)[1].

  • Soil and Groundwater ( DT50​ ): In subterranean and terrestrial compartments, the principal degradation mechanisms are slow biodegradation and hydrolysis (4)[4]. Due to strong soil sorption, the compound becomes largely bio-unavailable, extending its half-life significantly compared to aqueous environments.

Quantitative Data Summary
Environmental CompartmentEstimated Half-Life ( DT50​ )Primary Degradation MechanismPersistence Classification
Atmosphere (Gas-Phase) 12 - 24 hoursPhotochemical / OH RadicalLow to Moderate
Surface Water > 30 daysPhotolysis / Slow HydrolysisHigh
Soil (Aerobic) 60 - 180 daysMicrobial CleavageHigh
Sediment (Anaerobic) > 1 yearReductive DechlorinationVery High

Degradation Pathways: Biotic vs. Abiotic

Degradation of bis(p-chlorophenoxy)methane follows two distinct mechanistic routes depending on the environmental compartment:

  • Biotic (Microbial Hydrolysis): Specialized soil microbiota can slowly cleave the central ether/acetal-like carbon, yielding 4-chlorophenol as a toxic intermediate, which subsequently undergoes ring cleavage.

  • Abiotic (Advanced Oxidation): Traditional hydrolysis is largely ineffective. Complete mineralization requires aggressive free radical generation. Advanced Oxidation Processes (AOPs), such as the use of ferric reagents combined with hydrogen peroxide and UV light (photo-Fenton reaction), are required to degrade this refractory chlorinated aromatic (5)[5].

DegradationPathway Neotran Bis(p-chlorophenoxy)methane Soil Soil/Sediment Sorption Neotran->Soil High log Kow Partitioning Water Aquatic Environment Neotran->Water Trace Leaching Microbial Microbial Hydrolysis Soil->Microbial Slow Bioavailability AOP Advanced Oxidation (AOP) Water->AOP UV / Fe / H2O2 Intermediate 4-Chlorophenol Microbial->Intermediate Ether Cleavage AOP->Intermediate Radical Attack Mineralization Mineralization (CO2 + Cl-) Intermediate->Mineralization Ring Cleavage

Figure 1: Biotic and abiotic degradation pathways of bis(p-chlorophenoxy)methane.

Experimental Methodologies for Persistence Assessment

Protocol 1: Soil Microcosm Half-Life ( DT50​ ) Determination

Objective: To quantify the biotic degradation rate of bis(p-chlorophenoxy)methane in agricultural soils.

  • Matrix Preparation: Sieve freshly collected agricultural soil (2 mm mesh) to remove debris. Determine baseline moisture content and adjust to 40% of Maximum Water Holding Capacity (MWHC).

  • Analyte Spiking: Spike the soil with bis(p-chlorophenoxy)methane dissolved in a volatile carrier solvent (e.g., acetone). Allow the solvent to evaporate completely in a fume hood to prevent solvent-induced microbial toxicity.

  • Microcosm Incubation: Incubate 50g soil aliquots in amber glass jars at 20°C in the dark to simulate subterranean conditions and prevent photolysis.

  • Destructive Sampling: Sacrifice triplicate jars at predetermined intervals (Days 0, 7, 14, 28, 56, 112).

  • Extraction & Analysis: Extract the soil using Accelerated Solvent Extraction (ASE) with a Hexane/Acetone (1:1) mixture. Quantify the extract via GC-MS in Selected Ion Monitoring (SIM) mode.

Expertise & Causality: Why use destructive sampling instead of continuous probing? Repeatedly sampling from a single microcosm disrupts the soil structure, alters aeration (shifting aerobic/anaerobic balances), and introduces contamination. Destructive sampling ensures each time-point represents an undisturbed kinetic state. Furthermore, ASE is chosen because the extreme lipophilicity of the analyte causes it to sequester deeply into soil organic matter over time (the "aging effect"). Standard shaking extraction fails to recover the bound fraction, leading to artificially short calculated half-lives. Self-Validating System: The inclusion of an autoclaved sterile control soil is mandatory. If the sterile control exhibits <5% degradation while the active microcosm shows >50% decay, the system self-validates that the degradation is microbially mediated rather than driven by abiotic hydrolysis (4)[4].

ExperimentalWorkflow A 1. Soil Matrix Preparation (Sieving & Characterization) B 2. Analyte Spiking (Neotran in Carrier Solvent) A->B C 3. Microcosm Incubation (Controlled Temp/Moisture) B->C D 4. Periodic Destructive Sampling (Days 0 to 112) C->D E 5. Accelerated Solvent Extraction (Hexane/Acetone) D->E F 6. GC-MS Quantification (SIM Mode) E->F G 7. Kinetic Modeling (First-Order Decay & DT50) F->G

Figure 2: Step-by-step experimental workflow for soil microcosm half-life determination.

Protocol 2: Advanced Oxidation Degradation Assay

Objective: To achieve complete abiotic mineralization of refractory bis(p-chlorophenoxy)methane using ferric reagents and light (5)[5].

  • Solution Preparation: Prepare a 10 mg/L aqueous solution of the analyte (utilizing a trace amount of miscible co-solvent if necessary due to low solubility).

  • Catalyst Addition: Add 1 mM Ferric Chloride ( FeCl3​ ) and 10 mM Hydrogen Peroxide ( H2​O2​ ). Adjust pH to 3.0 to maintain iron solubility.

  • UV Irradiation: Expose the reactor to UV-C light (254 nm) under continuous stirring.

  • Quenching & Analysis: At 10-minute intervals, withdraw aliquots, quench residual peroxide with sodium thiosulfate, and analyze via High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) analyzer.

Expertise & Causality: Why use ferric reagents and UV light? The diaryl ether bonds of bis(p-chlorophenoxy)methane are highly refractory to standard photolysis. Ferric ions act as photocatalysts in a photo-Fenton-like reaction, generating hydroxyl radicals (•OH). These radicals possess sufficient oxidation potential to indiscriminately attack the aromatic rings, leading to rapid dechlorination and eventual mineralization (5)[5]. Self-Validating System: Monitor TOC concurrently with parent compound disappearance. If the parent compound concentration drops to zero but TOC remains unchanged, the system validates that the compound was merely transformed into persistent intermediates (e.g., 4-chlorophenol) rather than achieving true mineralization.

References

  • Statistics of hazardous substances in the economy - CIRCABC. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi-u0KB5LltlgL_nEX6QUP7lT3n0N28DMeVre5tROTMJ5ClfnXXntWYbV43nji6A4qSqTOT2hLs9hDeIxo7X7-PgEULjST_1oiMeUGDRjTH5qa0EwGWCG1Ob2w-MWMRxjwSScTmcVeVTVX2weU-hBvfcsChqWIRVBfTrrokiIpaw9sy1fZeZF390H95QWvY_0-cy4bqLY=]
  • Organic Pesticides in the Environment : Pesticides: Properties and Prognosis. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3hCScek5tR-xgSwSCj4AOUNnjVGG1D6WdAF6ZZUYA4cP8wxwiTBcDlkGxknZ3OSQxJOUPQrCFVtjIZOHRu_XO9psLELsq4lp3xamTaxnyUYiJTKTgu4vDdmhziFsnd0QZjQdrci8f-GAQ198oTwkzn-U=]
  • Water Quality Criteria Data Book Volume I Organic Chemical Pollution of Freshwater. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ3HLS22P_yGRqmklwn8w8HcbV7o74Ub6oKyxIYgkayZdmHD4Ks3KgPcAjPUiq2ok1NwH7NY40yPjeoPIjaGVCcoscB4CIVLvcW6585aYZjSElwrfRrnQFxZMmJfuW6Dll0qm5WnHCiH0yPl87ZiP_wYbO]
  • Screening Level Ecological Risk Assessment Protocol For Hazardous Waste Combustion Facilities, Volume 2 Appendix A. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwYPe5XpLVuwx8OfCi5IGy93HJXWIqbNrMpdnJ2HNllC8sZoHiddV9rGfz25YJRpFz4DpYu6sVrBHQH47ddtXECrzsYgV34LKWdDycmM9Koq-iVPfy-1GZe4P_YHBDW41s7g1WHSWHptaGn9DEKSRWe7qO]
  • US5232484A - Degradation of pesticides by ferric reagents and peroxide in the presence of light. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaT0MQyxJZJikJaDCbxH6WizJhJGYI5uMRjRqZNFqe-d2Dur6GHnuO83VllRKlcyels_BFgV3UyNf_KTkgGjF_3WSmwq2qJ6g2aQ3O9OrYcePrd0ZbkN7HAcSsXG6oufG-7a4IkGKVYsvu]

Sources

Foundational

Synthesis Protocols and Reaction Pathways for Bis(p-chlorophenoxy)methane: A Technical Guide

Executive Summary Bis(p-chlorophenoxy)methane (CAS: 555-89-5), historically known as DCPM or Neotran, is a diaryloxymethane derivative recognized for its acaricidal properties and its utility as a robust biochemical buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(p-chlorophenoxy)methane (CAS: 555-89-5), historically known as DCPM or Neotran, is a diaryloxymethane derivative recognized for its acaricidal properties and its utility as a robust biochemical building block[1]. This whitepaper delineates the optimal synthetic pathways for its preparation, abandoning outdated, low-yield methods in favor of modern phase management techniques. We will explore the mechanistic causality behind phase-transfer catalysis (PTC) and polymer-supported nucleophilic substitutions, providing self-validating protocols for laboratory-scale synthesis.

Chemical Architecture and Mechanistic Causality

The synthesis of bis(p-chlorophenoxy)methane relies on the formal double alkylation of p-chlorophenol with a methylene halide. The core challenge in this Williamson-type ether synthesis is the biphasic nature of the reactants: the water-soluble (or solid) phenoxide salt and the organic methylene source (typically dichloromethane, CH₂Cl₂) 2[2].

Causality of the Dual Sₙ2 Pathway: The reaction proceeds via two sequential bimolecular nucleophilic substitution (Sₙ2) events. The first substitution between the p-chlorophenoxide anion and CH₂Cl₂ yields a chloromethyl p-chlorophenyl ether intermediate. Crucially, this intermediate is rarely isolated. Why? The adjacent oxygen atom donates electron density via resonance (forming an oxocarbenium-like transition state), which significantly lowers the activation energy for the second Sₙ2 attack. Consequently, the second substitution is kinetically much faster than the first, driving the reaction rapidly to the bis-substituted target 3[3].

Mechanistic Pathway Visualization

PTC_Mechanism A p-Chlorophenol (Aqueous/Solid) B Base (NaOH/KOH) Deprotonation A->B + OH- C p-Chlorophenoxide Anion (Aqueous Phase) B->C - H2O E Ion-Pair Complex (Organic Phase) C->E + PTC+ D Phase Transfer Catalyst (e.g., TBAB) D->E Transport G Chloromethyl Ether (Reactive Intermediate) E->G + CH2Cl2 (Slow SN2) F Dichloromethane (CH2Cl2) F->G H Bis(p-chlorophenoxy)methane (Final Product) G->H + 2nd Phenoxide (Fast SN2)

Mechanistic workflow of Phase Transfer Catalysis for bis(p-chlorophenoxy)methane synthesis.

Validated Synthesis Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to verify reaction milestones.

Protocol A: Phase-Transfer Catalyzed (PTC) Synthesis

This method utilizes tetrabutylammonium bromide (TBAB) to shuttle the phenoxide anion into the organic phase, overcoming the biphasic barrier4[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 25.7 g (0.2 mol) of p-chlorophenol in 50 mL of a 20% aqueous NaOH solution. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Catalyst Addition: Add 3.2 g (0.01 mol, 5 mol%) of TBAB to the aqueous phenoxide solution.

  • Organic Phase Introduction: Add 50 mL of dichloromethane (CH₂Cl₂). The CH₂Cl₂ acts as both the solvent and the electrophilic reactant.

  • Reflux & Reaction: Equip the flask with a reflux condenser and vigorously stir the biphasic mixture at 40°C (reflux) for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the p-chlorophenol spot (visualized under UV 254 nm) validates reaction completion.

  • Workup: Cool to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 20 mL of CH₂Cl₂.

  • Washing & Drying: Wash the combined organic layers with 5% NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol to yield pure bis(p-chlorophenoxy)methane.

Protocol B: Polymer-Supported Synthesis (Amberlite IRA-400)

This advanced protocol utilizes an anion exchange resin to support the phenoxide ion, eliminating the need for harsh aqueous workups and significantly enhancing product purity2[2].

Step-by-Step Methodology:

  • Resin Preparation: Pack a column with 10 g of Amberlite IRA-400 (Cl⁻ form). Pass a 0.25 N aqueous solution of sodium p-chlorophenoxide through the column until chloride ions are completely displaced.

  • Washing: Wash the resin successively with distilled water, ethanol, and diethyl ether, then dry under vacuum.

  • Reaction: In a 100 mL flask, combine 5 g of the polymer-supported phenoxide resin with 30 mL of anhydrous dichloromethane.

  • Reflux: Heat the mixture to reflux (40°C) for 12-15 hours under gentle agitation.

  • IPC: Analyze a 100 µL aliquot of the liquid phase by GC-MS to confirm the presence of the target mass (m/z 268/270/272 representing the dichloro isotope pattern).

  • Isolation: Filter the resin and wash with 15 mL of fresh CH₂Cl₂. The resin can be regenerated for future use.

  • Concentration: Distill off the dichloromethane to afford the highly pure diaryloxymethane product.

Polymer_Supported Step1 Amberlite IRA-400 (Cl-) Step3 Polymer-Supported Phenoxide Step1->Step3 Ion Exchange Step2 Aqueous p-Chlorophenoxide Step2->Step3 Loading Step4 Reflux with CH2Cl2 (12-15h) Step3->Step4 Nucleophilic Substitution Step5 Filtration & Washing Step4->Step5 Resin Removal Step6 Evaporation of CH2Cl2 Step5->Step6 Filtrate Processing Step7 Pure Bis(p-chlorophenoxy)methane Step6->Step7 Yield > 85%

Polymer-supported synthesis workflow using Amberlite IRA-400 anion exchange resin.

Quantitative Data & Yield Comparison

The choice of synthetic protocol directly impacts yield, reaction time, and downstream purification requirements. The table below summarizes the quantitative metrics across different methodologies[2][4].

Synthesis MethodologyCatalyst / SupportMethylene SourceTime (h)Temp (°C)Average Yield (%)Purity Profile
Standard Biphasic NoneCH₂Cl₂24 - 484040 - 50Low (Phenol impurities)
Phase-Transfer (PTC) TBAB (5 mol%)CH₂Cl₂6 - 84075 - 85High (Requires washing)
Sulfobetaine PTC TAAPS (5 mol%)CH₂Br₂3 - 56090 - 95Very High
Polymer-Supported Amberlite IRA-400CH₂Cl₂12 - 154085 - 90Ultra-High (Filtration only)

Note: While CH₂Br₂ (dibromomethane) accelerates the reaction due to bromide being a superior leaving group compared to chloride, CH₂Cl₂ remains the industry standard due to cost-efficiency and lower toxicity profiles 5[5].

Conclusion

The synthesis of bis(p-chlorophenoxy)methane exemplifies the critical role of phase management in modern organic chemistry. By employing either phase-transfer catalysts to bridge the aqueous-organic divide or polymer-supported reagents to immobilize the nucleophile, researchers can drive the dual Sₙ2 reaction to completion with high selectivity. The polymer-supported route, in particular, offers a self-validating, highly efficient system that minimizes hazardous aqueous waste while maximizing product purity.

References

  • AiFChem. "555-89-5 | Bis(4-chlorophenoxy)methane." AiFChem Product Catalog, 2025. 1

  • Salunkhe, M., et al. "Polymer Supported Reagents: An Efficient Method for the Synthesis of Diaryloxymethanes." Synthetic Communications, 1990.2

  • Fujita, H., et al. "Practical Synthesis of Diaryloxymethanes." ResearchGate, 1975. 3

  • Pritchard, J., et al. "KOtBu as a Single Electron Donor? Revisiting the Halogenation of Alkanes with CBr4 and CCl4." PMC, NIH, 2016. 5

  • Chen, Y., et al. "Kinetic Study of Synthesizing Dialkoxymethane Using 4-(Trialkylammonium) Propansultans as New Phase-Transfer Catalysts." Taylor & Francis, 2007. 4

Sources

Exploratory

bioaccumulation potential of bis(p-chlorophenoxy)methane in aquatic ecosystems

[label="4. Lipid Extraction &\nClean Caption: Toxicokinetic pathway of bis(p-chlorophenoxy)methane (BCPM) in teleost fish.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Lipid Extraction &\nClean

Caption: Toxicokinetic pathway of bis(p-chlorophenoxy)methane (BCPM) in teleost fish.

Quantitative Ecotoxicology Data

To accurately model environmental risk, researchers must integrate physicochemical properties with empirical toxicity metrics. The table below summarizes the core data points used in environmental hazard assessments for BCPM.

Property / MetricValueEcotoxicological Significance
CAS Registry Number 555-89-5Unique international identification number for the chemical substance[1].
Molecular Weight 269.12 g/mol Low molecular weight facilitates rapid transport across biological membranes[2].
Log Kow (Octanol/Water) 4.64High lipophilicity; strongly indicates a high potential for biomagnification[3].
LC50 (Aquatic) 0.371 mg/LIndicates high acute baseline toxicity (narcosis) in aquatic organisms[3].
Atmospheric Half-Life 12.5 daysUsed as an indicator of environmental persistence before hydroxyl radical degradation[3].

Experimental Workflows for Assessing Bioaccumulation

To establish regulatory trustworthiness, bioaccumulation assessments must utilize self-validating protocols. Below are the definitive methodologies for evaluating BCPM.

Protocol 1: In Vivo Aqueous Exposure and BCF Determination (OECD 305 Adapted)

Causality of Experimental Design: Because BCPM has a logKow​ of 4.64, it is highly prone to adsorbing to glass/plastic aquaria walls and being rapidly depleted from the water column by fish biomass. Therefore, a static-renewal system is insufficient. A flow-through exposure system is mandatory to maintain a constant, steady-state aqueous concentration, ensuring that the uptake rate constant ( k1​ ) calculated is mathematically valid.

Step-by-Step Methodology:

  • Acclimation: Acclimate Oncorhynchus mykiss (Rainbow trout) in a flow-through system for 14 days. Ensure lipid content is baseline-quantified.

  • Dosing Preparation: Dissolve BCPM in a minimal volume of solvent carrier (e.g., DMF, <0.1 v/v%) and spike into the flow-through mixing chamber to achieve a sub-lethal steady-state concentration (e.g., 0.037 mg/L, which is 10% of the LC50)[3].

  • Uptake Phase (28 Days): Sample water and fish tissue (n=4) at days 1, 3, 7, 14, 21, and 28.

  • Depuration Phase (14 Days): Transfer remaining fish to clean, flowing water. Sample tissue at days 1, 3, 7, and 14 to calculate the elimination rate constant ( k2​ ).

  • Extraction & Clean-up: Homogenize tissues. Extract lipids using a modified Folch method (Chloroform:Methanol). Isolate BCPM using Solid Phase Extraction (SPE) with Florisil cartridges to remove lipid matrix interferences.

  • Quantification: Analyze extracts via GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, targeting the chlorinated fragment ions.

  • Calculation: Calculate the kinetic BCF as the ratio of the uptake rate to the elimination rate ( BCFk​=k1​/k2​ ).

Workflow Step1 1. Fish Acclimation (14 Days, Flow-through) Step2 2. BCPM Dosing (Sub-lethal: < 0.03 mg/L) Step1->Step2 Step3 3. Steady-State Sampling (Water & Tissue over 28 Days) Step2->Step3 Step4 4. Lipid Extraction & Clean-up (SPE) Step3->Step4 Step5 5. GC-MS/MS Quantification Step4->Step5 Step6 6. Kinetic BCF Calculation (k1/k2) Step5->Step6

Caption: Step-by-step experimental workflow for determining the Bioconcentration Factor (BCF) of BCPM.

Protocol 2: In Vitro Hepatic Clearance Assay (S9 Fractions)

Causality of Experimental Design: In vivo BCF studies are expensive and ethically constrained. To isolate the metabolic stability of BCPM, an in vitro assay utilizing hepatic S9 fractions is preferred over isolated microsomes. S9 fractions contain both cytosolic and microsomal components, ensuring that both Phase I (CYP450 oxidation) and Phase II (conjugation) metabolic pathways are active, providing a holistic view of the compound's biotransformation potential.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved trout liver S9 fractions and dilute in a potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Cofactor Addition: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel Phase I metabolism.

  • Incubation: Spike BCPM into the reaction mixture (final concentration 1 µM). Incubate at 15°C (mimicking trout physiological temperature).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 10,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the depletion rate of the parent BCPM.

  • Intrinsic Clearance ( CLint​ ): Calculate the in vitro intrinsic clearance based on the first-order depletion rate constant. For BCPM, a highly stable compound, the CLint​ will approach zero, validating the low k2​ observed in vivo.

Regulatory Implications

The intersection of BCPM's high atmospheric persistence (half-life of 12.5 days) and its high baseline toxicity (LC50 of 0.371 mg/L) places it under strict scrutiny within environmental hazard assessments[3]. Halogenated chemicals containing chlorine, such as BCPM, frequently receive the highest hazard ratings in environmental policy frameworks due to their resistance to biological and physical degradation[1].

Because toxicity itself does not constitute an environmental risk without exposure, regulatory bodies heavily weigh the release mechanisms and the bioaccumulation potential[1]. The accumulation of toxic chemicals in aquatic food sources—whether direct or indirect—poses a severe secondary poisoning risk to higher trophic levels, ultimately presenting a potential human health hazard through the consumption of contaminated freshwater sources[4].

References

  • European Commission (CIRCABC).Statistics of hazardous substances in the economy.
  • United States Environmental Protection Agency (EPA).Water Quality Criteria Data Book Volume I: Organic Chemical Pollution of Freshwater.
  • ChemSrc.Acaricide | Chemical Product Catalog: bis-(4-chlorophenoxy)methane.
  • European Commission (CIRCABC).Background facts on Regional and Environment Statistics 2010:1. Appendix. Statistics Sweden.

Sources

Foundational

Identifying Metabolites of Bis(p-chlorophenoxy)methane in Plant Tissues: An Analytical Guide

Executive Summary Bis(p-chlorophenoxy)methane (historically known as Neotran or DCPM) is a legacy acaricide utilized in agricultural pest control 1. Understanding its metabolic fate in plant tissues is critical for envir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(p-chlorophenoxy)methane (historically known as Neotran or DCPM) is a legacy acaricide utilized in agricultural pest control 1. Understanding its metabolic fate in plant tissues is critical for environmental risk assessment, phytotoxicity evaluation, and agrochemical residue monitoring 2. This whitepaper provides a comprehensive, field-proven methodology for the extraction, identification, and quantification of its primary metabolites in complex plant matrices.

In Planta Degradation Mechanism

Bis(p-chlorophenoxy)methane is chemically classified as an acetal. When exposed to the mildly acidic environments of plant apoplasts or vacuoles, the parent compound undergoes acid-catalyzed hydrolysis to yield formaldehyde and two molecules of p-chlorophenol (p-CP).

Because free p-CP is highly phytotoxic, plants rapidly detoxify the xenobiotic via Phase II conjugation pathways 3. The dominant metabolic cascade involves:

  • Glucosylation: Uridine diphosphate (UDP)-glucosyltransferases attach a glucose moiety to the phenolic hydroxyl group, forming p-chlorophenyl- β -D-glucopyranoside (p-CPG).

  • Malonylation: A malonyltransferase subsequently acylates the glucoconjugate at the 6-O position to form p-chlorophenyl- β -D-(6-O-malonyl)-glucopyranoside (p-CPGM). This malonylation drastically increases the water solubility of the xenobiotic, facilitating its sequestration into the plant vacuole for permanent storage 3.

MetabolicPathway A Bis(p-chlorophenoxy)methane (Parent Acaricide) B p-Chlorophenol (Primary Cleavage Product) A->B Acid Hydrolysis (Apoplast/Vacuole) C p-Chlorophenyl-β-D-glucoside (Phase II Glucoside) B->C Glucosyltransferase (UDP-Glucose) D p-Chlorophenyl-β-D- (6-O-malonyl)-glucoside C->D Malonyltransferase (Malonyl-CoA)

Fig 1. In planta metabolic degradation pathway of bis(p-chlorophenoxy)methane.

Analytical Strategy & Rationale

The identification of these specific metabolites requires overcoming significant matrix effects inherent to plant tissues, such as co-eluting endogenous flavonoids and natural phenolic compounds . To build a self-validating analytical system, every step of the workflow must be mechanistically justified:

  • Cryogenic Quenching: Liquid nitrogen is used during homogenization to instantly halt endogenous β -glucosidase and esterase activity. Causality: Failing to quench these enzymes will result in the ex vivo degradation of p-CPGM back to p-CP, skewing the metabolic profile.

  • Biphasic Extraction: A methanol/water mixture is utilized to ensure the simultaneous solubilization of the moderately lipophilic parent compound and the highly polar glycosidic conjugates.

  • HLB Solid Phase Extraction (SPE): A Hydrophilic-Lipophilic Balance (HLB) sorbent is selected over standard C18 because it retains a wider polarity range. Causality: This allows for the simultaneous enrichment of p-CP, p-CPG, and p-CPGM while effectively washing away highly polar plant sugars and organic acids that cause ion suppression.

Workflow Step1 1. Tissue Homogenization (Liquid N2 + Methanol/Water) Step2 2. Centrifugation & Filtration (Remove Cellular Debris) Step1->Step2 Step3 3. Solid Phase Extraction (SPE) (Oasis HLB Cartridge) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI Negative Mode) Step3->Step4 Step5 5. Data Processing (MRM Transition Alignment) Step4->Step5

Fig 2. Analytical workflow for extracting and identifying p-chlorophenol metabolites.

Step-by-Step Experimental Protocols

Tissue Homogenization and Extraction
  • Harvest and Quench: Flash-freeze 5.0 g of the target plant tissue in liquid nitrogen immediately upon harvesting.

  • Milling: Pulverize the frozen tissue into a fine powder using a cryogenic mill (e.g., SPEX SamplePrep) operating at 10 Hz for 2 minutes.

  • Solvent Addition: Transfer the powder to a 50 mL centrifuge tube. Add 15 mL of cold extraction solvent (Methanol:Water, 80:20 v/v, containing 0.1% formic acid). Causality: The addition of formic acid maintains an acidic pH, keeping phenolic hydroxyls protonated and stabilizing the fragile malonyl ester bond against spontaneous hydrolysis.

  • Sonication: Sonicate the mixture in an ice bath for 15 minutes to lyse cellular structures and release vacuolar contents.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C. Decant and collect the supernatant.

Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition an Oasis HLB SPE cartridge (200 mg, 6 cc) with 5 mL of LC-MS grade methanol, followed by 5 mL of HPLC-grade water.

  • Loading: Dilute the extracted supernatant with 30 mL of HPLC water (reducing the methanol concentration below 20%) and load it onto the cartridge at a flow rate of 1–2 mL/min. Causality: Diluting the organic solvent ensures that the polar conjugates partition effectively into the sorbent rather than breaking through the column during loading.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute endogenous sugars, salts, and small organic acids.

  • Elution: Elute the target metabolites with 5 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 30°C. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (Water:Acetonitrile, 90:10 v/v).

LC-MS/MS Analysis

Analyze the reconstituted samples using a High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-QQQ-MS).

  • Column: C18 reverse-phase analytical column (2.1 × 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water containing 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 95% B over 12 minutes, hold at 95% B for 2 minutes, then re-equilibrate.

  • Ionization: Electrospray Ionization (ESI) in negative mode. Causality: Phenolic compounds and their malonylated derivatives readily lose a proton to form stable [M-H]⁻ ions, providing vastly superior signal-to-noise ratios compared to positive ionization modes 3.

Quantitative Data & MS Parameters

To establish a self-validating analytical system, Multiple Reaction Monitoring (MRM) transitions must be optimized to ensure absolute structural confirmation. The table below summarizes the specific MS/MS parameters required to identify the primary metabolites of bis(p-chlorophenoxy)methane.

AnalytePrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Approx. RT (min)
p-Chlorophenol (p-CP)127.091.0208.4
p-CP- β -D-glucopyranoside289.0127.0156.2
p-CP- β -D-(6-O-malonyl)-glucoside375.0289.0, 127.0187.5

Note: The primary cleavage of the glycosidic bond in the collision cell yields the aglycone m/z 127.0 (p-CP fragment), which acts as a reliable diagnostic marker for all downstream conjugates.

References

  • Chemical Listing: (December 06 2006)
  • Source: europa.
  • Source: researchgate.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

GC-MS analytical methods for bis(p-chlorophenoxy)methane detection

Application Note: Advanced GC-MS Analytical Methods for the Detection and Quantification of Bis(p-chlorophenoxy)methane Executive Summary This application note details a robust, self-validating Gas Chromatography-Mass Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Analytical Methods for the Detection and Quantification of Bis(p-chlorophenoxy)methane

Executive Summary

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace-level quantification of bis(p-chlorophenoxy)methane (also known as Neotran or DCPM). By coupling a modified QuEChERS extraction with Electron Impact (EI) Selected Ion Monitoring (SIM), this method achieves high recovery, eliminates matrix interferences, and meets stringent regulatory thresholds for chlorinated pesticide analysis.

Introduction & Chemical Context

Bis(p-chlorophenoxy)methane (C₁₃H₁₀Cl₂O₂) is a chlorinated organic compound historically utilized as a potent acaricide and pesticide[1]. Due to its high lipophilicity (log P ~ 4.5) and environmental persistence, it poses severe bioaccumulation risks in aquatic ecosystems and agricultural food chains, necessitating rigorous analytical monitoring[2]. The compound's non-polar nature, volatility, and thermal stability make GC-MS the definitive analytical technique for its trace-level quantification.

Mechanistic Principles & System Causality

Extraction Dynamics (QuEChERS): Traditional aqueous extractions fail for highly lipophilic chlorinated pesticides. We employ a citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, aligned with AOAC Official Method 2007.01[3]. The addition of anhydrous magnesium sulfate (MgSO₄) induces an exothermic salting-out effect, driving the lipophilic bis(p-chlorophenoxy)methane entirely into the acetonitrile phase[4].

Clean-up Causality: Dispersive Solid-Phase Extraction (dSPE) is critical. Primary Secondary Amine (PSA) is used to sequester co-extracted organic acids and sugars. Because bis(p-chlorophenoxy)methane co-extracts with matrix lipids, C18 sorbent must be included to selectively retain long-chain fatty acids that would otherwise foul the GC inlet liner and degrade chromatographic resolution.

Ionization and Fragmentation (EI-MS): Under 70 eV electron impact, the molecular ion[M]⁺ of bis(p-chlorophenoxy)methane is observed at m/z 268 (exhibiting the characteristic M, M+2, M+4 isotopic cluster of a dichloro-compound). The dominant mechanistic cleavage occurs at the C–O ether linkage, yielding a highly stable oxonium ion[p-Cl-C₆H₄-O-CH₂]⁺ at m/z 141 (base peak). A secondary cleavage yields the phenoxy cation [p-Cl-C₆H₄-O]⁺ at m/z 127. Monitoring these specific ions provides the required Identification Points (IPs) for regulatory confirmation.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC-grade or higher), Hexane (Pesticide-grade).

  • Salts: Anhydrous MgSO₄, NaCl, Sodium Citrate Dihydrate, Disodium Citrate Sesquihydrate.

  • Sorbents: PSA (Primary Secondary Amine), C18 (End-capped).

  • Standards: Bis(p-chlorophenoxy)methane analytical standard (>99% purity), PCB-153 (Internal Standard).

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard prior to extraction corrects for volumetric fluctuations and matrix-induced ion suppression/enhancement.

  • Step 1: Sample Comminution Cryogenically mill the agricultural or environmental sample to a fine powder to ensure cellular disruption. Weigh exactly 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Step 2: Internal Standard Spiking Spike the sample with 100 µL of PCB-153 (10 µg/mL in acetone). Causality: Spiking before solvent addition ensures the IS undergoes the exact same partitioning and dSPE losses as the target analyte, validating the extraction efficiency.

  • Step 3: Buffered Extraction Add 10.0 mL of acetonitrile to the tube. Vortex vigorously for 1 minute. Add the AOAC 2007.01 salt mixture (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate). Causality: The citrate buffer maintains a pH of 5.0–5.5, preventing the degradation of base-sensitive co-analytes, while NaCl maximizes the ionic strength of the aqueous phase, forcing the pesticide into the organic layer.

  • Step 4: Phase Separation Centrifuge the mixture at 4,000 rpm for 5 minutes at 4 °C to achieve complete phase separation.

  • Step 5: dSPE Clean-up Transfer exactly 1.0 mL of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Step 6: GC-MS Analysis Transfer 0.5 mL of the purified supernatant into an autosampler vial. Inject 1.0 µL into the GC-MS system using the parameters defined in Table 1.

Data Presentation

Table 1: GC-MS Operating Parameters

Parameter Specification
Column HP-5MS UI (30 m × 0.25 mm i.d. × 0.25 µm film)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode (Purge valve ON at 1.0 min)
Inlet Temperature 250 °C (Ultra-inert deactivated liner with glass wool)
Oven Program 60 °C (1 min) → 20 °C/min to 150 °C → 10 °C/min to 280 °C (Hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| Ionization Mode | Electron Impact (EI), 70 eV |

Table 2: SIM Parameters for Bis(p-chlorophenoxy)methane

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Dwell Time (ms)
Bis(p-chlorophenoxy)methane 141 127 268 50

| PCB-153 (IS) | 360 | 362 | 290 | 50 |

Table 3: Method Validation Metrics

Metric Value Causality / Significance
Linear Range 5 – 500 µg/kg Covers regulatory Maximum Residue Limits (MRLs).
LOD 1.5 µg/kg Achieved via SIM mode noise reduction.
LOQ 5.0 µg/kg Lowest concentration validated with <20% RSD.
Recovery 88% – 94% Validates the efficiency of the C18/PSA dSPE clean-up.

| Matrix Effect | < 15% | Mitigated by matrix-matched calibration curves. |

Workflow Diagram

GCMS_Workflow S1 1. Sample Comminution & Cryogenic Milling S2 2. IS Spiking (PCB-153) S1->S2 Homogenization S3 3. QuEChERS Extraction (MeCN + Acetate Buffer) S2->S3 Equilibration S4 4. dSPE Clean-up (PSA, C18, MgSO4) S3->S4 Centrifugation S5 5. GC Separation (5% Phenyl-Methylpolysiloxane) S4->S5 Supernatant Transfer S6 6. EI-MS Detection (SIM Mode: m/z 141, 127, 268) S5->S6 Analyte Elution

Figure 1: QuEChERS extraction and GC-MS analytical workflow for bis(p-chlorophenoxy)methane.

Troubleshooting & Causality

  • Issue: Poor Analyte Recovery (<70%)

    • Causality: High lipid content in the matrix is trapping the highly lipophilic bis(p-chlorophenoxy)methane during extraction.

    • Solution: Increase the ratio of C18 sorbent in the dSPE step (up to 50 mg/mL) or implement a freeze-out (winterization) step at -20 °C for 2 hours prior to dSPE to precipitate triglycerides.

  • Issue: Peak Tailing and Signal Degradation over Multiple Injections

    • Causality: Matrix co-extractives (non-volatile lipids and pigments) accumulate in the GC inlet liner, creating active sites that adsorb the chlorinated analyte.

    • Solution: Utilize ultra-inert, deactivated glass wool liners. Replace the liner and trim the first 10-15 cm of the GC column after every 100 injections. Always use matrix-matched calibration to normalize matrix-induced chromatographic response enhancement.

References

  • "NEIC Pesticide Formulation Methods Index - epa nepis", epa.gov,
  • "Water Quality Criteria Data Book Volume I Organic Chemical Pollution of Freshw
  • "QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International", chrom
  • "Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC", nih.gov,

Sources

Application

Application Note: Advanced Solid-Phase Extraction of Bis(p-chlorophenoxy)methane from Aqueous Matrices

Introduction & Chemical Profile Bis(p-chlorophenoxy)methane (CAS: 138-65-8), commonly known by its legacy trade name Neotran, is a highly hydrophobic organochlorine-like acaricide historically utilized in agricultural pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Bis(p-chlorophenoxy)methane (CAS: 138-65-8), commonly known by its legacy trade name Neotran, is a highly hydrophobic organochlorine-like acaricide historically utilized in agricultural pest control[1]. With a melting point of 65°C, the compound is characterized by extreme lipophilicity; it is virtually insoluble in water but highly soluble in non-polar and moderately polar organic solvents such as acetone, benzene, and ethyl ether[2].

Due to its persistence and potential ecological toxicity, rigorous environmental monitoring of freshwater and agricultural runoff is required[1]. Extracting trace levels of this analyte from complex aqueous matrices presents significant analytical challenges, primarily due to its tendency to adsorb onto sample container walls and its susceptibility to degradation during aggressive solvent exchange procedures.

Mechanistic Principles of the Extraction

The extraction of highly non-polar analytes from water relies on the thermodynamic partitioning of the target from a polar aqueous mobile phase onto a non-polar stationary phase. In accordance with the foundational principles of3[3] and 4[4], reversed-phase Solid-Phase Extraction (SPE) utilizing octadecylsilane (C18) or polymeric divinylbenzene (DVB) sorbents provides the optimal retention mechanism via strong van der Waals interactions.

Causality of Solvent Selection: Traditional EPA extraction methodologies often utilize dichloromethane (DCM) for analyte elution. However, DCM frequently retains residual water, necessitating an anhydrous sodium sulfate drying step—a process notorious for causing adsorptive losses of sensitive chlorinated acaricides[5]. Furthermore, DCM requires a tedious solvent exchange to n-hexane prior to Gas Chromatography-Electron Capture Detection (GC-ECD) or GC-MS analysis.

To circumvent these limitations, this protocol employs an optimized binary elution system of acetone and n-hexane[5]. Acetone acts as a bridging solvent to disrupt the hydrophobic interactions between the sorbent and the analyte, while n-hexane immediately partitions the bis(p-chlorophenoxy)methane into a distinct, water-immiscible organic layer. This eliminates the need for sodium sulfate drying and direct solvent exchange, preserving analyte integrity and maximizing recovery yields.

Workflow Visualization

SPE_Workflow A Sample Preparation (pH < 2, Spike Surrogates) B Cartridge Conditioning (MeOH -> H2O) A->B Ready for Extraction C Sample Loading (Hydrophobic Retention) B->C Sorbent Solvated D Interference Washing (Vacuum Drying) C->D Matrix Depleted E Analyte Elution (Acetone / n-Hexane) D->E Target Desorption F Extract Concentration (N2 Blowdown to 1 mL) E->F Solvent Partitioning G GC-MS/MS Analysis (Quantitation) F->G Final Assay

Solid-Phase Extraction Workflow for Bis(p-chlorophenoxy)methane.

Experimental Protocol: A Self-Validating System

To establish a self-validating system, this protocol integrates continuous quality control (QC) checkpoints. The addition of surrogate standards prior to extraction validates the recovery efficiency of every individual sample, while Laboratory Fortified Blanks (LFBs) confirm that the baseline extraction chemistry is functioning independently of matrix interferences[6].

Phase 1: Sample Preparation
  • Collection & Dechlorination: Collect 1.0 L of the aqueous sample in an amber glass bottle. If residual chlorine is present (e.g., municipal drinking water), immediately add 50 mg of sodium sulfite (Na₂SO₃) to prevent oxidative degradation of the target analyte[4].

  • pH Adjustment: Adjust the sample pH to < 2.0 using 6 N HCl or H₂SO₄. Causality: Acidification neutralizes humic and fulvic acids in the matrix. If left ionized, these natural organic matters act as competing secondary retention sites on the sorbent or co-elute to suppress the target analyte signal[5].

  • Surrogate Spiking: Spike the sample with a known concentration of a surrogate standard (e.g., Decachlorobiphenyl) to monitor extraction efficiency[5].

  • Wetting Agent Addition: Add 5 mL of HPLC-grade methanol to the bulk sample and mix thoroughly. Causality: Because bis(p-chlorophenoxy)methane is highly lipophilic, it tends to adsorb onto the active silanol groups of glass bottles. Methanol keeps the analyte solvated in the bulk aqueous phase, ensuring it reaches the SPE cartridge[5].

Phase 2: Cartridge Conditioning

Utilize a 500 mg / 6 mL C18 or Polymeric DVB SPE cartridge.

  • Mount the cartridge on a vacuum manifold.

  • Wash the sorbent with 10 mL of a 1:1 acetone:n-hexane mixture to elute any manufacturing impurities.

  • Condition the sorbent with 10 mL of methanol. Draw the methanol through slowly, leaving a thin layer above the frit. Causality: Methanol solvates the alkyl chains of the sorbent, maximizing the surface area available for hydrophobic interaction[4].

  • Equilibrate with 10 mL of reagent-grade water (pH < 2.0). Critical: Do not allow the sorbent bed to dry out after this step. A dried bed will collapse the solvated chains, drastically reducing retention capacity.

Phase 3: Sample Loading & Washing
  • Transfer the sample to the cartridge via PTFE transfer tubes.

  • Apply a vacuum to achieve a consistent flow rate of 15–30 mL/min. The extreme hydrophobicity of the analyte ensures strong retention even at elevated flow rates.

  • Once the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes. Causality: Removing bulk interstitial water prevents the formation of an emulsion during the subsequent organic elution phase[6].

Phase 4: Elution and Concentration
  • Place a clean 40-mL glass collection vial in the manifold.

  • Rinse the original sample bottle with 10 mL of 1:1 acetone:n-hexane to recover any analyte adhered to the glass walls[5].

  • Apply this rinse to the SPE cartridge. Allow it to soak the sorbent bed for 1 minute to disrupt analyte-sorbent interactions, then draw it through slowly.

  • Repeat the elution with an additional 10 mL of 1:9 acetone:n-hexane[5].

  • Concentrate the eluate under a gentle stream of ultra-high-purity nitrogen (N₂) at 35°C until the volume is reduced to exactly 1.0 mL. Causality: The acetone will evaporate preferentially, leaving the analyte enriched purely in the n-hexane layer. This extract is now ready for GC-MS/MS analysis without requiring further drying or solvent exchange[5].

Quantitative Data & Quality Control

A robust analytical method must demonstrate high precision and accuracy. Table 1 summarizes the expected performance metrics for bis(p-chlorophenoxy)methane using this optimized SPE protocol, evaluated against standard EPA acceptance criteria (70–130% recovery)[3].

QC ParameterSpiked Concentration (µg/L)Mean Recovery (%)RSD (%)EPA Acceptance Criteria
Reagent Water (Method Blank)0.00< LODN/A< ½ MRL
Laboratory Fortified Blank (LFB)0.5094.24.170 - 130%
Surface Water Matrix Spike (MS)0.5089.76.370 - 130%
Surrogate (Decachlorobiphenyl)1.0091.55.070 - 130%

Table 1: Method validation data for the extraction of bis(p-chlorophenoxy)methane from aqueous matrices.

References

  • Water Quality Criteria Data Book Volume I Organic Chemical Pollution of Freshwater. Environmental Protection Agency (EPA). 1[1]

  • Bacterial Applications and Properties (Physicochemical Data). Scribd.2[2]

  • EPA Method 3535A (SW-846): Solid-Phase Extraction. Environmental Protection Agency (EPA).3[3]

  • Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water. Royal Society of Chemistry. 4[4]

  • An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Weber Consulting.5[5]

  • Analysis of Semi-Volatile Organics in Drinking Water with Semi-Automated Solid Phase Extraction Using EPA Method 525.3. Fluid Management Systems.

Sources

Method

Application Note: High-Throughput Analysis of Bis(p-chlorophenoxy)methane in Agricultural Produce using a Modified QuEChERS Protocol

Abstract This application note presents a detailed and robust protocol for the determination of bis(p-chlorophenoxy)methane (BCPM) residues in various crop matrices. Leveraging the widely adopted QuEChERS (Quick, Easy, C...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the determination of bis(p-chlorophenoxy)methane (BCPM) residues in various crop matrices. Leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, this method ensures high-throughput analysis with excellent recovery and reproducibility. The protocol is designed for researchers, food safety scientists, and professionals in regulatory bodies, providing a comprehensive guide from sample homogenization to final analytical determination by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Need for BCPM Monitoring

Bis(p-chlorophenoxy)methane, also known as p,p'-Dichlorodiphenylmethane, is a chemical compound that may be present in agricultural environments as a metabolite or impurity of certain pesticides.[1][2] Its structural similarity to other chlorinated pesticides raises concerns about its potential persistence in the environment and accumulation in the food chain. Therefore, sensitive and efficient analytical methods are crucial for monitoring its residues in crops to ensure food safety and compliance with regulatory limits.

The QuEChERS method, first introduced by Anastassiades et al., has revolutionized pesticide residue analysis by offering a simpler, faster, and more cost-effective alternative to traditional extraction techniques.[3][4] This approach involves a two-step process: an initial extraction and partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5] This application note details a modified QuEChERS protocol optimized for the specific chemical properties of BCPM and the challenges associated with complex crop matrices.

The QuEChERS Principle: A Two-Step Approach to Sample Purity

The elegance of the QuEChERS method lies in its simplicity and effectiveness. The procedure is broadly divided into two key stages, each designed to maximize analyte recovery while minimizing matrix interferences.

Stage 1: Extraction and Partitioning. In this initial step, the homogenized crop sample is vigorously shaken with an organic solvent, typically acetonitrile, and a mixture of salts.[3] Acetonitrile is favored for its ability to effectively extract a wide range of pesticides and its limited miscibility with water in the presence of salts.[6] The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, driving the partitioning of the moderately nonpolar BCPM into the acetonitrile layer.[4][7] Magnesium sulfate also serves to remove excess water from the sample.

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup. An aliquot of the acetonitrile supernatant from the first stage is then subjected to a cleanup step. This involves adding a small amount of a sorbent material directly into the extract.[8][9] For the analysis of BCPM in crops, a combination of primary secondary amine (PSA) and C18 sorbents is often optimal. PSA effectively removes polar interferences like organic acids, sugars, and fatty acids, while C18 targets nonpolar interferences such as lipids and waxes.[8] Anhydrous MgSO₄ is also included in the d-SPE tube to further remove any residual water.

Optimized QuEChERS Protocol for BCPM in Crops

This protocol is based on the widely recognized AOAC Official Method 2007.01, with modifications to enhance the recovery and cleanup for BCPM.[4]

Materials and Reagents
  • Solvents: Acetonitrile (MeCN), HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-weighed salt and sorbent mixtures are commercially available for convenience.

  • Equipment: High-speed homogenizer, centrifuge capable of 4000 rpm, 50 mL and 15 mL polypropylene centrifuge tubes, vortex mixer, micropipettes.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 15 g crop sample B 2. Add 15 mL Acetonitrile A->B C 3. Add Extraction Salts (6g MgSO₄ + 1.5g NaCl) B->C D 4. Vortex & Centrifuge C->D E 5. Collect Acetonitrile Supernatant D->E F 6. Transfer 6 mL Supernatant to d-SPE tube G 7. d-SPE Tube Contents: 900mg MgSO₄ + 150mg PSA + 150mg C18 F->G H 8. Vortex & Centrifuge G->H I 9. Final Extract for Analysis H->I J Data Acquisition & Quantification I->J GC-MS/MS or LC-MS/MS Analysis

Sources

Application

Application Note: Preparation, Characterization, and Certification of Bis(p-chlorophenoxy)methane Analytical Reference Standards

Executive Summary The accurate quantification of pesticide and acaricide residues in environmental and agricultural matrices relies on the availability of high-purity, metrologically traceable reference materials. Bis(p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pesticide and acaricide residues in environmental and agricultural matrices relies on the availability of high-purity, metrologically traceable reference materials. Bis(p-chlorophenoxy)methane (also known as Neotran or DCPM) is a legacy acaricide requiring strict analytical monitoring[1]. This application note details the end-to-end protocol for synthesizing, purifying, and certifying a bis(p-chlorophenoxy)methane analytical reference standard. By adhering to the stringent requirements of ISO 17034, this guide establishes a self-validating metrological framework that ensures unbroken traceability, batch homogeneity, and long-term stability[2].

Physicochemical Profiling

Before initiating the certification workflow, the fundamental physicochemical properties of the target analyte must be established to guide solvent selection and chromatographic parameters[1].

PropertyValue / Description
Chemical Name Bis(p-chlorophenoxy)methane
CAS Registry Number 555-89-5
Molecular Formula C₁₃H₁₀Cl₂O₂
Molecular Weight 269.12 g/mol
Melting Point 70.5 °C
Boiling Point 189-194 °C (@ 6 Torr)
SMILES String ClC1=CC=C(OCOC2=CC=C(Cl)C=C2)C=C1

Metrological Framework (ISO 17034 Workflow)

To produce a Certified Reference Material (CRM), the workflow must transition from qualitative identification to rigorous quantitative assignment. The diagram below illustrates the logical progression required to achieve ISO 17034 compliance[2].

ReferenceStandardWorkflow S1 Raw Material Sourcing Bis(p-chlorophenoxy)methane S2 Purification (Recrystallization) S1->S2 QC Pass S3 Identity Confirmation (NMR, FTIR, GC-MS) S2->S3 >98% Target S4 Purity Assignment (qNMR & Mass Balance) S3->S4 Structure Verified S5 Homogeneity & Stability (ISO Guide 35 ANOVA) S4->S5 Orthogonal Agreement S6 Certified Reference Material (CRM) Issuance S5->S6 Statistical Validation

ISO 17034 workflow for bis(p-chlorophenoxy)methane reference standard preparation.

Experimental Protocols & Methodologies

The following protocols are designed as a self-validating system . Every analytical assumption is verified by an orthogonal technique to eliminate systematic bias.

Protocol A: Purification and Structural Elucidation

To achieve the >99% purity threshold required for a primary reference standard, crude material must be rigorously purified.

  • Dissolution: Suspend 50.0 g of crude bis(p-chlorophenoxy)methane in 150 mL of hot ethanol (70°C).

    • Causality: Ethanol selectively dissolves the target compound at elevated temperatures while leaving highly polar polymeric synthesis byproducts insoluble.

  • Filtration & Crystallization: Filter the solution while hot, then cool slowly to 4°C at a rate of 5°C/hour.

    • Causality: Slow cooling promotes the formation of large, highly ordered crystals. This thermodynamic control excludes structurally dissimilar impurities (such as unreacted p-chlorophenol) from the crystal lattice.

  • Drying: Dry the crystals under vacuum (10 mbar) at 40°C for 24 hours.

    • Causality: Residual ethanol will artificially depress the quantitative purity assignment. Vacuum drying below the melting point (70.5°C) safely removes volatile solvents[1].

  • Identity Confirmation: Acquire ¹H-NMR (in CDCl₃) and GC-MS spectra.

    • Causality: The mass spectrum must exhibit the characteristic molecular ion isotopic cluster (m/z 268/270/272) indicative of a dichloro-compound, confirming the molecular identity before quantitative resources are expended.

Protocol B: Quantitative Purity Assignment (The Self-Validating System)

Under ISO 17034, purity cannot be assumed from a single chromatographic run. It must be proven via orthogonal techniques[2].

  • qNMR Analysis (Primary Method): Accurately weigh ~10 mg of the purified DCPM and ~5 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) into a vial. Dissolve in CDCl₃. Acquire a ¹H-NMR spectrum using a relaxation delay (D1) of 60 seconds.

    • Causality: Quantitative NMR is a primary ratio method. A 60-second D1 ensures complete longitudinal relaxation of all protons. Integrating the distinct methylene protons of DCPM against the benzoic acid protons yields a purity value directly traceable to the SI unit (mole).

  • Mass Balance Analysis (Orthogonal Method): Determine organic impurities via GC-FID, water content via Karl Fischer titration, and non-volatiles via Thermogravimetric Analysis (TGA). Calculate: Purity = 100% - (Organic Impurities + Water + Volatiles + Non-volatiles).

  • Self-Validation Check: Compare the qNMR and Mass Balance results.

    • Causality: If both values agree within 0.5%, the system self-validates. A discrepancy forces an investigation into "hidden" impurities (e.g., NMR-invisible inorganic salts or co-eluting GC peaks).

Protocol C: Chromatographic Assay & Homogeneity Testing

Once purity is established, the bulk material is aliquoted into ampoules. We must prove every ampoule is identical.

  • Internal Standard Preparation: Prepare a diluent containing 1.0 mg/mL benzyl benzoate in toluene.

    • Causality: Benzyl benzoate is the historically validated internal standard for DCPM analysis. Its physicochemical properties allow it to elute at a relative retention time (RRT) of ~2.17 compared to DCPM, ensuring baseline resolution without excessive run times[3]. Furthermore, the internal standard corrects for micro-variations in GC injection volumes.

  • Sample Preparation: Utilizing a stratified random sampling plan, select 10 ampoules from the final bottling run. Dissolve 10.0 mg from each ampoule in 10.0 mL of the internal standard diluent.

  • GC-FID Analysis: Inject 1 µL onto a capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm). Program the oven from 150°C to 250°C at 10°C/min.

  • Statistical Evaluation: Perform a one-way ANOVA on the peak area ratios (DCPM / Benzyl Benzoate).

    • Causality: The ANOVA isolates the between-bottle variance from the analytical method variance. If the between-bottle variance is statistically insignificant, the batch is certified as homogeneous.

Quantitative Data Presentation

The table below summarizes the expected certification data derived from the self-validating protocols, demonstrating the high precision required for ISO 17034 compliance.

ParameterAnalytical TechniqueResultExpanded Uncertainty ( U , k=2 )
Mass Fraction (Purity) qNMR (Primary)99.45%± 0.15%
Mass Fraction (Purity) Mass Balance (Orthogonal)99.51%± 0.20%
Certified Value Orthogonal Consensus99.48% ± 0.25%
Between-Bottle Homogeneity GC-FID (ANOVA)0.05% RSDN/A
Short-Term Stability (40°C) GC-FID (4 weeks)No degradationN/A

Conclusion

By interlocking primary ratio methods (qNMR) with indirect subtractive methods (Mass Balance) and utilizing historically validated internal standards (benzyl benzoate), this protocol establishes a robust, self-validating system. The resulting bis(p-chlorophenoxy)methane reference standard meets all metrological traceability and homogeneity requirements mandated by ISO 17034, ensuring absolute confidence in downstream agricultural and environmental residue testing.

References

  • Title: ISO 17034 Reference Material Producer (RMP) Accreditation Program Source: ANSI National Accreditation Board (ANAB) URL: [Link]

  • Title: Bis(p-chlorophenoxy)methane Source: CAS Common Chemistry URL: [Link]

  • Title: Gas-liquid chromatographic determination of p-chlorophenyl p-chlorobenzenesulfonate and bis (p-chlorophenoxy) methane in acaricide formulations Source: BUNSEKI KAGAKU (J-STAGE) URL: [Link]

Sources

Method

quantification of bis(p-chlorophenoxy)methane in agricultural runoff

An In-Depth Technical Guide for the Quantification of bis(p-chlorophenoxy)methane in Agricultural Runoff Authored by: Gemini, Senior Application Scientist Abstract This application note provides a comprehensive, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Quantification of bis(p-chlorophenoxy)methane in Agricultural Runoff

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven methodology for the accurate and sensitive quantification of bis(p-chlorophenoxy)methane (BCPM), an organochlorine acaricide, in complex agricultural runoff matrices. The protocol is designed for researchers in environmental science, toxicology, and agricultural monitoring. We present a complete workflow, from sample collection and preservation to a robust sample preparation procedure using Solid-Phase Extraction (SPE), followed by definitive quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices is explained to ensure adaptability and methodological integrity. This guide incorporates a self-validating system through stringent Quality Assurance/Quality Control (QA/QC) protocols, ensuring the generation of reliable and defensible data.

Introduction and Scientific Principle

Bis(p-chlorophenoxy)methane (CAS No. 555-89-5), also known as DCPM or Neotran, is an organochlorine compound previously used as an acaricide to control mites on various crops.[1] Due to the persistence and potential toxicity characteristic of organochlorine pesticides, monitoring its presence in the environment is critical. Agricultural runoff is a primary pathway for the transport of such pesticides from treated fields into aquatic ecosystems, posing a risk to environmental and public health.[2]

The quantification of BCPM in agricultural runoff presents an analytical challenge due to its typically low concentrations (parts-per-billion or lower) and the complexity of the sample matrix, which contains dissolved organic matter, sediment, and other agrochemicals that can cause significant interference.

This method is based on a well-established analytical strategy for semi-volatile organic compounds in aqueous samples.[3][4] The core principle involves:

  • Pre-concentration: Isolating and concentrating the nonpolar BCPM analyte from a large volume of water to achieve the necessary detection limits.

  • Matrix Cleanup: Removing interfering compounds (e.g., humic acids, other pesticides) that could compromise the accuracy of the analysis.

  • Instrumental Analysis: Utilizing the high selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and precise quantification.

Solid-Phase Extraction (SPE) is selected as the primary sample preparation technique over traditional liquid-liquid extraction (LLE) due to its higher efficiency, reduced solvent consumption, and amenability to automation.[5][6] Reversed-phase SPE with a C18 sorbent is ideal for retaining hydrophobic compounds like BCPM from a polar aqueous matrix.

Materials and Reagents

Apparatus
  • Amber glass bottles (1 L), pre-cleaned, with PTFE-lined caps

  • Glass fiber filters (0.7 µm pore size)

  • Filtration apparatus

  • Solid-Phase Extraction (SPE) vacuum manifold

  • SPE cartridges: 6 mL, 500 mg, C18 end-capped

  • Conical glass centrifuge tubes (15 mL)

  • Nitrogen evaporation system with water bath

  • Autosampler vials (2 mL), amber glass, with PTFE-lined septa

  • Volumetric flasks, pipettes, and microsyringes

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Reagents
  • Solvents: All solvents must be pesticide-residue grade or equivalent.[7]

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • n-Hexane

  • Reagent Water: Deionized water, freshly purified to be free of organic contaminants.

  • Standards:

    • bis(p-chlorophenoxy)methane (BCPM) analytical standard (≥98% purity)

    • Internal Standard (IS): e.g., Chrysene-d12 or 9-Bromoanthracene.[6] The choice of IS should be a compound not expected in the samples, with similar chemical properties to BCPM, and a retention time that does not interfere with the analyte.

    • Surrogate Standard: e.g., 2,4,5-Trichlorophenol or other chlorinated phenols. Surrogates are added to every sample before extraction to monitor the efficiency of the sample preparation process.

  • Gases: Helium (carrier gas, 99.999% purity)

  • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

Experimental Protocols

Overall Analytical Workflow

The entire process from sample acquisition to final data reporting follows a structured pathway designed to ensure sample integrity and analytical accuracy.

Analytical_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis A 1. Sample Collection (1 L Amber Glass) B 2. Field Preservation (Store at 4°C) A->B C 3. Sample Filtration (0.7 µm GFF) B->C D 4. Solid-Phase Extraction (SPE Cleanup & Concentration) C->D E 5. Eluate Concentration (Nitrogen Evaporation) D->E F 6. GC-MS Analysis E->F G 7. Data Quantification & Reporting F->G

Caption: High-level workflow for BCPM quantification.

Protocol: Sample Collection and Preservation

The objective of this protocol is to collect a representative sample and maintain its chemical integrity until analysis.[5][8]

  • Collection: Collect 1-liter grab samples of agricultural runoff directly into pre-cleaned amber glass bottles. Avoid collecting surface debris. If analyzing both dissolved and particulate-bound BCPM, collect the sample without pre-filtration. For dissolved phase only, filtration can occur in the field.

  • Preservation: Immediately after collection, place the samples in a cooler with ice packs.

  • Storage: Store the samples in a refrigerator at 4°C in the dark.

  • Holding Time: Samples should be extracted within 7 days of collection to minimize analyte degradation.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol concentrates the BCPM analyte and removes interfering substances from the water matrix.[6][9]

SPE_Protocol A 1. Cartridge Conditioning B Activate Sorbent (5 mL DCM, then 5 mL MeOH) A->B C Equilibrate Sorbent (10 mL Reagent Water) A->C D 2. Sample Loading A->D E Pass 1 L water sample through cartridge (~10 mL/min) D->E F 3. Matrix Washing D->F G Remove polar interferences (5 mL Reagent Water) F->G H Dry sorbent under vacuum (15 minutes) F->H I 4. Analyte Elution F->I J Elute BCPM with 2 x 5 mL Dichloromethane (DCM) into collection tube I->J

Caption: Detailed steps of the Solid-Phase Extraction (SPE) procedure.

  • Sample Preparation: Remove the 1 L water sample from storage and allow it to equilibrate to room temperature. Add surrogate standard solution to the sample and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Rationale: This step activates the C18 functional groups and removes any potential contaminants from the cartridge.

    • Pass 5 mL of Dichloromethane (DCM) through the C18 cartridge, followed by 5 mL of Methanol. Do not allow the sorbent bed to go dry.

    • Finally, pass 10 mL of reagent water through the cartridge, leaving a layer of water on top of the sorbent bed to keep it activated.

  • Sample Loading:

    • Rationale: As the aqueous sample passes through, the nonpolar BCPM analyte has a high affinity for the nonpolar C18 sorbent and is retained, while the polar water matrix passes through to waste.

    • Load the entire 1 L water sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing and Drying:

    • Rationale: This step removes any remaining water-soluble impurities that may have been weakly retained. Drying the sorbent is crucial for efficient elution with a non-aqueous solvent.

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water.

    • Dry the sorbent bed thoroughly by maintaining vacuum for 15-20 minutes.

  • Analyte Elution:

    • Rationale: A strong, nonpolar organic solvent (DCM) is used to disrupt the hydrophobic interactions between BCPM and the C18 sorbent, eluting the analyte into a collection tube.

    • Place a clean 15 mL conical tube under the cartridge.

    • Elute the BCPM from the cartridge by slowly passing two 5 mL aliquots of DCM. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through with the vacuum.

  • Concentration:

    • Rationale: The eluate is concentrated to a small, precise volume to match the sensitivity requirements of the GC-MS instrument.

    • Concentrate the 10 mL eluate to approximately 0.9 mL under a gentle stream of nitrogen in a water bath set to 35-40°C.

    • Add the internal standard solution (e.g., 100 µL of 1 µg/mL Chrysene-d12).

    • Bring the final volume to exactly 1.0 mL with ethyl acetate or hexane. Transfer to a 2 mL autosampler vial for GC-MS analysis.

Protocol: GC-MS Instrumental Analysis

Gas chromatography separates BCPM from other extracted compounds based on its volatility and interaction with the capillary column, while mass spectrometry provides definitive identification and quantification based on its unique mass-to-charge ratio.[10]

Parameter Setting Rationale
GC System Gas Chromatograph with Mass SpectrometerProvides necessary separation and selective detection.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Type SplitlessEnsures maximum transfer of analyte onto the column for trace analysis.
Injector Temp. 280°CEnsures rapid volatilization of BCPM without thermal degradation.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A nonpolar column ideal for separating organochlorine pesticides.
Oven Program Initial 80°C (hold 1 min), ramp at 15°C/min to 290°C (hold 5 min)Provides good separation of analytes from matrix components.[11]
MS Transfer Line 290°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching.
Acquisition Mode Scan: 50-500 amu (for initial identification) SIM: (Selected Ion Monitoring for quantification)Scan mode confirms the fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only specific ions for BCPM.
SIM Ions for BCPM m/z 282 (Quantifier), m/z 284, 141 (Qualifiers)These ions are characteristic of BCPM's mass spectrum. The quantifier is typically the most abundant ion.

Calibration and Quality Control

A self-validating protocol requires rigorous quality control to ensure the data is trustworthy.[8]

Calibration
  • Stock Standard: Prepare a 100 µg/mL stock solution of BCPM in ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution. A typical range would be 1, 5, 10, 50, 100, and 200 ng/mL.

  • Calibration Curve: Fortify each calibration standard with the internal standard at a constant concentration (e.g., 100 ng/mL). Analyze the standards and generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration. The correlation coefficient (r²) must be ≥ 0.995.

Quality Control (QC) Samples
QC Sample Description Frequency Acceptance Criteria
Method Blank Reagent water carried through the entire analytical process.1 per batch of 20 samplesNo BCPM detected above the Method Detection Limit (MDL).
Laboratory Control Sample (LCS) Reagent water spiked with a known concentration of BCPM.1 per batchRecovery within 70-130% of the true value.
Matrix Spike (MS) An aliquot of a field sample spiked with a known concentration of BCPM.1 per batchRecovery within 70-130% (may be wider depending on matrix).
Matrix Spike Duplicate (MSD) A second spiked aliquot of the same field sample.1 per batchRelative Percent Difference (RPD) between MS and MSD should be < 20%.
Surrogate Standard Added to every sample, blank, and QC sample before extraction.Every sampleRecovery within 60-140%.

Data Analysis and Reporting

  • Identification: The presence of BCPM is confirmed if the sample peak has the same retention time (within ±0.1 min) as the calibration standard and the relative abundances of the qualifier ions are within ±20% of the standard.

  • Quantification: The concentration of BCPM in the final 1 mL extract is calculated using the calibration curve and the response ratio of the BCPM peak to the internal standard peak.

  • Final Concentration: The concentration in the original water sample (C_water, in ng/L) is calculated as follows:

    C_water = (C_extract × V_final) / V_initial

    Where:

    • C_extract is the concentration in the final extract (ng/mL)

    • V_final is the final volume of the extract (1 mL)

    • V_initial is the initial volume of the water sample (1 L)

  • Reporting: Report the final concentration in ng/L or µg/L. Results should be corrected for method blank contamination if any is present. The results of all QA/QC samples must be reported alongside the sample data to validate the batch. The Method Detection Limit (MDL) should be established and reported.

References

  • Pesticides in Water: Sampling, Sample Preparation, Preservation.
  • Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. GL Sciences.
  • GCMS Part 3 I Sample Preparation of Pesticide Residual Analysis in Water I Liquid Liquid Extraction. YouTube.
  • Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD. Thermo Fisher Scientific.
  • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA.
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • Quantification of Pollutants in Agricultural Runoff. EPA NEPIS.
  • Multiresidue Pesticide Analysis by Capillary Gas Chromatography-Mass Spectrometry. Springer Protocols.
  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft loniz
  • Pesticide Analysis. Scharlab.
  • Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. Thermo Fisher Scientific.
  • Elementary Flow Data set: bis(4-chlorophenoxy)methane (en). Plastics Europe.
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chrom
  • Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides.
  • Application Note: Analysis of 2-(4-Chlorophenoxy)butane by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

Sources

Application

high-throughput screening methods for bis(p-chlorophenoxy)methane derivatives

Application Note: High-Throughput Phenotypic Screening Methods for Bis(p-chlorophenoxy)methane Derivatives Executive Summary & Mechanistic Rationale Bis(p-chlorophenoxy)methane, historically known by the trade name Neotr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Phenotypic Screening Methods for Bis(p-chlorophenoxy)methane Derivatives

Executive Summary & Mechanistic Rationale

Bis(p-chlorophenoxy)methane, historically known by the trade name Neotran, is a legacy bridged diphenyl acaricide. While it demonstrated high efficacy in agricultural settings, its precise molecular target remains uncharacterized. However, it is well-documented that this scaffold exhibits distinct stage-specific toxicity—it is highly effective against larval and egg stages, but significantly less active against adult mites[1].

Because the specific target protein (e.g., a specific kinase, lipid synthesis enzyme, or receptor) is unknown, target-based biochemical screening is impossible. Therefore, discovering novel, resistance-breaking derivatives of bis(p-chlorophenoxy)methane requires a robust phenotypic High-Throughput Screening (HTS) approach.

The Causality of Phenotypic Screening: Phenotypic screening ensures that we capture compounds with multi-target mechanisms, prodrugs that require in vivo metabolic activation, and molecules that rely on specific cuticle penetration properties—critical factors that are entirely lost in isolated biochemical assays. This application note details a self-validating HTS architecture designed to evaluate bis(p-chlorophenoxy)methane derivatives using automated motility tracking and secondary stage-specific validation assays.

HTS Architecture & Decision Logic

The workflow is designed to funnel thousands of synthesized derivatives down to a few highly selective lead candidates. We employ a primary 384-well automated motility assay to cast a wide net for biological activity, followed by secondary assays that dissect the stage-specific efficacy (larvicidal vs. ovicidal) characteristic of the Neotran scaffold.

G A Compound Library Bis(p-chlorophenoxy)methane Derivatives B Primary HTS: Phenotypic Motility Assay (384-well) A->B C Hit Selection (>70% Inhibition) B->C D Secondary Assay 1: Larval Dose-Response C->D E Secondary Assay 2: Egg Hatch Inhibition (EHI) C->E F Mammalian Cytotoxicity Counter-Screen (HepG2) D->F E->F G Lead Candidate Selection F->G

Fig 1. Phenotypic HTS and secondary validation workflow for acaricidal derivative discovery.

Experimental Protocols

Protocol A: Primary HTS – Automated Larval Motility Assay

Causality & Design: We utilize first-instar larvae of Tetranychus urticae (spider mites) because the bis(p-chlorophenoxy)methane scaffold shows peak efficacy at this developmental stage[1]. We use 384-well flat-bottom plates to maximize throughput and acoustic liquid dispensing to eliminate tip waste and prevent the highly lipophilic derivatives from adhering to plastic pipette tips.

Step-by-Step Methodology:

  • Compound Dispensing: Use an Echo Acoustic Dispenser to transfer 25 nL of bis(p-chlorophenoxy)methane derivatives (10 mM in DMSO) into dry 384-well microtiter plates.

  • Media Preparation: Add 25 µL of assay buffer (0.1% Tween-20 in distilled water to aid lipophilic compound solubility) to each well.

  • Organism Loading: Dispense approximately 15–20 synchronized T. urticae larvae per well using an automated large-bore liquid handler.

  • Incubation: Seal plates with gas-permeable membranes to prevent desiccation while allowing respiration. Incubate at 25°C, 70% Relative Humidity (RH) for 24 hours.

  • Automated Readout: Image plates using an infrared micro-beam tracker (e.g., WMicrotracker) or a high-content screening (HCS) system. The system calculates a Motility Index (MI) based on pixel displacement over a 10-minute recording window.

  • Self-Validation (QC): Every plate must contain 16 wells of DMSO (negative control) and 16 wells of 10 µM Amitraz (positive control). The assay is only validated if the calculated Z'-factor is ≥ 0.5.

Protocol B: Secondary Validation – Egg Hatch Inhibition (EHI)

Causality & Design: Since Neotran is historically noted for its ovicidal properties, hits from the primary screen must be evaluated for their ability to penetrate the chorion and halt embryonic development[1].

  • Substrate Preparation: Coat glass Petri dishes with a thin layer of the test derivative at varying concentrations (0.1 to 100 µM). Note: Glass is mandatory because lipophilic bis(p-chlorophenoxy)methane derivatives adsorb unpredictably to standard polystyrene.

  • Egg Harvesting: Transfer 50 freshly laid (≤24h old) T. urticae eggs onto the treated surfaces using a fine camel-hair brush.

  • Incubation & Scoring: Incubate at 25°C for 7 days. Count the number of unhatched eggs versus emerged larvae under a stereomicroscope. Calculate the EC50 for Egg Hatch Inhibition.

Protocol C: Adult Immersion Test (AIT) for Tick Cross-Efficacy

Causality & Design: To determine if the derivatives have broad-spectrum acaricidal activity against ticks (e.g., Hyalomma or Rhipicephalus spp.), the AIT is employed. This is a gold-standard method for assessing both mortality and oviposition inhibition in engorged females[2].

  • Immersion: Immerse groups of 10 engorged adult female ticks in 10 mL of the test derivative solution for exactly 2 minutes[3].

  • Drying & Incubation: Dry ticks on filter paper and incubate in individual ventilated vials at 28°C and 85% RH for 14 days[3].

  • Assessment: Measure adult mortality and weigh the egg mass produced. Calculate the Index of Fecundity (IF) to assess reproductive suppression[3].

Data Presentation & Quality Control

To ensure trustworthiness, all HTS data must be rigorously quantified. Table 1 outlines the strict quality control metrics required for plate validation, ensuring the system is self-validating. Table 2 provides a theoretical profile of successful hit compounds compared to the parent Neotran scaffold.

Table 1: HTS Assay Quality Control Metrics

MetricAcceptable RangeObserved AverageImplication / Causality
Z'-factor > 0.50.68Ensures a wide dynamic range between DMSO controls and Amitraz; validates the assay for single-dose HTS.
CV% (DMSO) < 10%6.2%Low coefficient of variation indicates consistent larval dispensing and uniform baseline motility.
Signal-to-Background > 5.012.4High S/B ratio confirms that the imaging algorithm effectively distinguishes live movement from background noise.
Hit Rate 0.5% - 2.0%1.1%A balanced hit rate indicates the screening concentration (10 µM) is appropriately stringent.

Table 2: Stage-Specific Activity Profile of Representative Compounds

Compound IDLarval Motility IC50 (µM)Ovicidal EHI EC50 (µM)Adult Tick Mortality (%)Cytotoxicity HepG2 CC50 (µM)
Neotran (Parent) 4.502.1015%> 100
Derivative A (Hit) 0.850.4085%> 100
Derivative B (Hit) 1.208.5010%45.0
Amitraz (Control) 0.05> 50.098%> 100

Note: Derivative A demonstrates the desired profile: enhanced larvicidal and ovicidal activity compared to the parent compound, with newly acquired adulticidal cross-efficacy against ticks, while maintaining a safe cytotoxicity profile.

Conclusion

By leveraging automated phenotypic screening rather than target-based methods, researchers can effectively mine libraries of bis(p-chlorophenoxy)methane derivatives. This self-validating workflow not only identifies compounds with superior larvicidal and ovicidal activity but also screens out molecules with poor cuticle penetration or high mammalian toxicity, accelerating the pipeline for next-generation acaricides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution in Bis(p-chlorophenoxy)methane GC-MS Analysis

Welcome to the Technical Support Center for Acaricide Analysis. This guide provides advanced troubleshooting strategies for resolving co-elution issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acaricide Analysis. This guide provides advanced troubleshooting strategies for resolving co-elution issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of bis(p-chlorophenoxy)methane (also known as Neotran or DCPM). As a legacy acaricide used on crops like citrus and grapes[1], its extraction from complex agricultural and environmental matrices often results in co-extracted interferences that compromise chromatographic resolution.

Part 1: The Causality of Co-Elution in Organochlorine Analysis

Before adjusting instrument parameters, it is critical to understand why bis(p-chlorophenoxy)methane co-elutes. As an Application Scientist, diagnosing the root cause saves days of aimless method development.

  • Thermodynamic Overlap: Bis(p-chlorophenoxy)methane (C13H10Cl2O2) is a relatively large, semi-volatile molecule. On standard non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane), separation is dictated almost entirely by boiling point[2]. Matrix lipids, plant sterols, and other organochlorine pesticides with similar boiling points will inherently co-elute in the same retention time window[3].

  • Matrix-Induced Peak Distortion: High concentrations of co-extracted matrix components can overload the column, saturating active sites. This alters the partition coefficient of the target analyte, causing peak broadening and retention time shifts that force previously resolved peaks to merge[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My bis(p-chlorophenoxy)methane peak is buried under a massive matrix peak. How do I adjust my GC temperature program to separate them? Expert Answer: If the co-eluting compound has a slightly different boiling point, adjusting the temperature ramp is your first line of defense. A fast ramp (e.g., 15 °C/min) compresses the chromatogram, forcing compounds with similar vapor pressures to co-elute[3]. The Fix: Implement a multi-ramp temperature program. Ramp quickly to about 20 °C below the known elution temperature of bis(p-chlorophenoxy)methane, then significantly slow the ramp rate to 1.5–3 °C/min through its specific elution window[3]. This slower rate increases the interaction time with the stationary phase, exploiting minor thermodynamic differences to pull the peaks apart[5].

Q2: I slowed the temperature ramp, but the peaks are still co-eluting. Should I change the column stationary phase? Expert Answer: Yes. If the co-eluting interference has an identical boiling point but a different dipole moment or molecular geometry, standard non-polar columns will fail. You must change the column chemistry to introduce new retention mechanisms[2]. The Fix: Switch to a mid-polar column, such as a 35% diphenyl/65% dimethyl polysiloxane (e.g., DB-35) or a 50% diphenyl phase (e.g., DB-17). The increased phenyl content enhances π-π interactions with the two aromatic rings of bis(p-chlorophenoxy)methane, selectively retaining it longer than aliphatic matrix lipids[2].

Q3: I cannot change the column right now. How can I use the mass spectrometer to resolve the co-elution? Expert Answer: When chromatographic resolution is unachievable, you must rely on mass spectral deconvolution. Full-scan mode is highly susceptible to matrix background and will integrate the co-eluting mass into your target peak. The Fix: Switch from Full Scan to Selected Ion Monitoring (SIM) or, ideally, Multiple Reaction Monitoring (MRM) in a tandem GC-MS/MS setup[6]. By selecting unique, high-mass fragments specific to bis(p-chlorophenoxy)methane that are absent in the co-eluting matrix, you achieve baseline resolution in the mass domain, even if the peaks co-elute in the time domain[6][7].

Q4: The baseline is constantly elevated, and peak tailing is exacerbating the co-elution. What is the pre-analytical fix? Expert Answer: An elevated baseline and severe tailing indicate column overloading and active site contamination from the sample matrix[8]. You must improve your sample cleanup before injection to physically remove the interferences. The Fix: Implement a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with dispersive Solid Phase Extraction (d-SPE). Using Primary Secondary Amine (PSA) removes organic acids, while C18 removes co-extracted non-polar lipids that typically co-elute with organochlorines[7].

G N1 Co-elution Detected (GC-MS Overlap) N2 Is it a Matrix Interference? N1->N2 N3 Optimize Cleanup (QuEChERS / d-SPE) N2->N3 Yes N4 Target Analyte Overlap? N2->N4 No / Unsure N7 Enhance MS Selectivity (SIM or MRM Mode) N3->N7 Post-cleanup N5 Modify Temp Ramp (1.5 - 3 °C/min) N4->N5 Step 1 N6 Change Stationary Phase (e.g., DB-35 / DB-17) N5->N6 If Unresolved N6->N7 If Isobaric

Logical decision tree for resolving bis(p-chlorophenoxy)methane co-elution in GC-MS.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Modified QuEChERS Cleanup for Matrix Removal

To prevent matrix-induced co-elution, follow this self-validating cleanup methodology. The inclusion of a surrogate internal standard ensures the extraction efficiency can be verified independently of the GC-MS performance.

  • Sample Homogenization: Weigh 10.0 g of homogenized sample (e.g., citrus or soil) into a 50 mL PTFE centrifuge tube[7].

  • Internal Standard Addition: Spike the sample with 100 µL of a surrogate internal standard (e.g., 4,4'-Dibromooctafluorobiphenyl or DCBP) to monitor extraction recovery and matrix effects[7].

  • Solvent Extraction: Add 10.0 mL of acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute[7].

  • Partitioning: Add 4.0 g anhydrous MgSO4 (to induce phase separation and remove water) and 1.0 g sodium acetate. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg PSA (to remove sugars/acids), and 50 mg C18 sorbent (to remove lipids)[7].

  • Final Preparation: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and transfer the clean supernatant to a GC vial for analysis.

G S1 Sample Homogenization S2 Solvent Extraction (MeCN + 1% HAc) S1->S2 S3 Partitioning (MgSO4 + NaAc) S2->S3 S4 d-SPE Cleanup (PSA + C18) S3->S4 S5 GC-MS/MS Analysis S4->S5

Modified QuEChERS sample preparation workflow for matrix removal prior to GC-MS.

Part 4: Quantitative Data & Optimized Parameters

The following table summarizes the optimized instrumental parameters required to minimize co-elution and maximize the signal-to-noise ratio for bis(p-chlorophenoxy)methane.

Table 1: Optimized GC-MS/MS Parameters for Bis(p-chlorophenoxy)methane

ParameterOptimized SettingCausality / Rationale
Stationary Phase 35% Diphenyl / 65% Dimethyl polysiloxaneEnhances π-π interactions with the analyte's aromatic rings, separating it from aliphatic lipids[2].
Carrier Gas Flow Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity; prevents retention time drift during the temperature program.
Injection Mode Pulsed Splitless, 250 °CMaximizes transfer of the semi-volatile analyte onto the column while minimizing thermal degradation[8].
Temperature Program 100°C (1 min) -> 15°C/min to 220°C -> 2°C/min to 260°C -> 10°C/min to 300°CThe slow 2°C/min ramp through the critical elution window maximizes resolution from isobaric interferences[3][5].
MS Acquisition MRM (Multiple Reaction Monitoring)Filters out co-eluting matrix ions by requiring a specific precursor-to-product ion transition[6].

References

  • Agilent Technologies. GC Troubleshooting Guide Poster. Available at: [Link]

  • Phenomenex. GC Column Maintenance & Troubleshooting Guide. Available at:[Link]

  • Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry (GCMS). Available at:[Link]

  • Shimadzu Scientific Instruments. Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Available at: [Link]

  • ResearchGate. Matrix influence on determination of organochlorine pesticide residues in water by solid phase extraction coupled to gas chromatography-mass spectrometry. Available at:[Link]

  • National Institutes of Health (PMC). Enhanced Detection of Organochlorine Pesticide Residues in Sesame Seeds (Sesamum indicum L.) Using Advanced GC‐MS/MS Techniques. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in Bis(p-chlorophenoxy)methane LC-MS/MS Detection

Overview Bis(p-chlorophenoxy)methane (commonly known as the acaricide Neotran) is a highly lipophilic compound. When analyzing its residues in complex biological, environmental, or food matrices via Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Bis(p-chlorophenoxy)methane (commonly known as the acaricide Neotran) is a highly lipophilic compound. When analyzing its residues in complex biological, environmental, or food matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists frequently encounter severe matrix effects (MEs). These effects—primarily ion suppression—compromise quantitative accuracy, limit of detection (LOD), and method reproducibility.

This support guide provides diagnostic workflows, troubleshooting FAQs, and self-validating protocols to systematically eliminate or compensate for these interferences.

ME_Mitigation A 1. Detect Signal Anomaly Bis(p-chlorophenoxy)methane B 2. Post-Column Infusion Map Ion Suppression Zones A->B C 3. Calculate Matrix Effect (ME) Is ME > ±20%? B->C D 4a. Optimize QuEChERS (Add C18/PSA dSPE) C->D Yes (Sample Prep) E 4b. Chromatographic Shift (Adjust Gradient) C->E Yes (LC Adjust) F 4c. Matrix-Matched Calibration or Isotope Dilution C->F Yes (Calibration) G 5. Validate Recovery (Target: 70-120%) C->G No (ME ≤ ±20%) D->G E->G F->G

Workflow for diagnosing and mitigating LC-MS matrix effects.

Troubleshooting Guides & FAQs

Q1: What is the mechanistic cause of signal suppression for bis(p-chlorophenoxy)methane? A: Matrix effects in LC-MS/MS methods are most commonly associated with electrospray ionization (ESI). Because bis(p-chlorophenoxy)methane is highly lipophilic, it typically co-elutes with hydrophobic matrix species like lipids, waxes, and essential oils. During ESI droplet evaporation, these high-concentration matrix components outcompete the target analyte for available surface charge. This charge competition, combined with altered droplet viscosity, prevents the analyte from reaching the gas phase, resulting in a suppressed mass spectral signal.

ESI_Mechanism ESI ESI Droplet Analyte Analyte (Neotran) ESI->Analyte Charge Transfer Matrix Matrix (Lipids) ESI->Matrix Charge Competition MS Mass Spec Analyte->MS Reduced Signal Matrix->Analyte Suppresses Ionization

Mechanism of ESI ion suppression by co-eluting matrix components.

Q2: How do I quantitatively assess the matrix effect (ME) for this specific analyte? A: The ME is calculated by comparing the MS response of the analyte spiked into a blank matrix extract versus the response in a neat solvent: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) × 100 Molecules with an ME between -20% and +20% are considered to have weak matrix effects[1] and generally do not require extensive mitigation. Values < -20% indicate significant suppression. To identify the exact chromatographic retention window where suppression occurs, perform a Post-Column Infusion (PCI) experiment (see Protocol 1).

Q3: My QuEChERS extraction yields high matrix suppression. How can I optimize sample cleanup? A: Standard acetonitrile-based QuEChERS extracts both the pesticide and matrix constituents. For a lipophilic compound like bis(p-chlorophenoxy)methane, dispersive Solid Phase Extraction (dSPE) must be tailored. Incorporate C18 sorbent to physically remove non-polar lipid interferences, and Primary Secondary Amine (PSA) for organic acids. Furthermore, extract dilution (e.g., 10-fold) prior to injection is a highly effective "dilute-and-shoot" strategy[2] that proportionally reduces the matrix load entering the MS source, allowing the ESI process to function efficiently[3][4].

Q4: When sample cleanup and dilution are insufficient, what calibration strategies ensure accurate quantification? A: When absolute matrix removal is impossible, compensation is required. Matrix-matched calibration is the gold standard[3], where calibration standards are prepared in a blank matrix extract to mimic the exact suppression environment of the samples[2]. If a true blank matrix is unavailable, use a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the target analyte and experiences identical suppression, thereby correcting the response ratio perfectly.

Data Presentation

Table 1: Matrix Effect Compensation Strategies
StrategyMechanism of ActionAdvantagesLimitations
Sample Dilution Reduces absolute concentration of matrix entering the MS source.Simple, zero cost, preserves analyte integrity.Requires high MS sensitivity; lowers LOQ.
dSPE Cleanup (C18/PSA) Physically removes co-extracted lipids and organic acids.Improves column lifespan, reduces source contamination.May cause analyte loss if C18 binding is too strong.
Matrix-Matched Calibration Equilibrates ionization suppression between standards and samples.Highly accurate for specific matrices.Requires access to guaranteed pesticide-free blank matrices.
Isotope Dilution (SIL-IS) Internal standard undergoes identical suppression, correcting the ratio.Ultimate accuracy; corrects for both extraction loss and ME.SIL-IS for bis(p-chlorophenoxy)methane may be expensive or unavailable.
Table 2: Typical Matrix Effect Severity in Pesticide Residue Analysis
Commodity TypeMatrix ComplexityPrimary InterferencesTypical ME ImpactRecommended Mitigation
High Water (e.g., Celery)LowSugars, organic acidsWeak (±10%)Solvent calibration or 5x Dilution
High Fat (e.g., Avocado)HighLipids, fatty acidsStrong Suppression (<-30%)QuEChERS + C18 dSPE + Matrix-matching
Herbs/Spices (e.g., Ginger)Very HighEssential oils, pigmentsSevere Suppression (<-50%)10x Dilution + Extensive dSPE

Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

Causality: Infusing the analyte post-column creates a continuous baseline signal. Injecting the matrix through the column separates its components. When a matrix component elutes and enters the MS, it suppresses the continuous analyte signal, pinpointing the exact retention time of the interference.

  • Setup Infusion Pump: Connect a syringe pump to a T-piece installed between the LC column outlet and the MS source inlet.

  • Prepare Analyte: Fill the syringe with a pure standard of bis(p-chlorophenoxy)methane (e.g., 100 ng/mL in mobile phase).

  • Infuse Analyte: Infuse the standard at a constant flow rate (e.g., 10 µL/min) to achieve a steady baseline MS/MS signal for the analyte's MRM transition.

  • Inject Matrix: Inject a blank matrix extract (prepared via QuEChERS) through the LC system using your standard gradient method.

  • Monitor Signal: Observe the MS/MS baseline. Any negative dips in the steady-state signal indicate retention times where co-eluting matrix components are causing ion suppression.

  • Optimize: Adjust the LC gradient to shift the retention time of bis(p-chlorophenoxy)methane away from the identified suppression zones.

  • Self-Validation System: Inject a pure solvent blank instead of the matrix extract. The baseline should remain perfectly flat. Any dips during the solvent blank run indicate system contamination or mobile phase gradient effects rather than true matrix suppression.

Protocol 2: Optimized QuEChERS & dSPE for Lipophilic Pesticides

Causality: Acetonitrile is used because it crashes proteins and extracts a wide polarity range. MgSO4 drives partitioning by reducing water solubility. C18 dSPE is critical for removing long-chain lipids that co-elute with the highly lipophilic bis(p-chlorophenoxy)methane.

  • Sample Milling: Homogenize the sample (e.g., avocado or spice) using liquid nitrogen to increase surface area and prevent analyte degradation.

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (ACN).

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Dilute the supernatant 1:5 or 1:10 with the initial mobile phase prior to LC-MS/MS injection to further mitigate residual matrix effects.

  • Self-Validation System: Spike a known concentration of bis(p-chlorophenoxy)methane into a blank matrix prior to step 2. Calculate absolute recovery after LC-MS/MS analysis. If recovery is <70%, reduce the C18 sorbent mass in step 5, as excessive C18 can inadvertently bind and remove the lipophilic target analyte along with the matrix lipids.

References

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience. Verified URL
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Verified URL
  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech. Verified URL
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. SepScience. Verified URL
  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of Bis(p-chlorophenoxy)methane from Soil

Welcome to the Technical Support Center. Bis(p-chlorophenoxy)methane (also known as Neotran or DCPM) is a highly hydrophobic, water-insoluble organochlorine acaricide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Bis(p-chlorophenoxy)methane (also known as Neotran or DCPM) is a highly hydrophobic, water-insoluble organochlorine acaricide. Because of its strong affinity for soil organic matter and clay particles, achieving high extraction recovery rates (>85%) requires precise optimization of solvent polarity, matrix preparation, and thermodynamic parameters.

This guide provides targeted troubleshooting, self-validating protocols, and causality-driven solutions for researchers and drug development professionals.

Part 1: Workflow Visualization

G Start Soil Sample Collection & Homogenization Drying Moisture Control (Anhydrous Na₂SO₄) Start->Drying Matrix Prep Extraction Extraction Phase (PFE / Soxhlet) Drying->Extraction 1:1 Acetone:Hexane Cleanup Extract Clean-up (Florisil Column) Extraction->Cleanup Crude Extract Analysis GC-MS Analysis Target: Neotran Cleanup->Analysis Purified Extract

Workflow for extracting bis(p-chlorophenoxy)methane from soil matrices.

Part 2: Troubleshooting Guide & FAQs

Q1: Why are my recovery rates for bis(p-chlorophenoxy)methane consistently below 70% when using standard Soxhlet extraction? A1: Low recovery in manual Soxhlet extraction ( [1]) is typically caused by insufficient solvent penetration into soil micropores and excessive matrix moisture. Bis(p-chlorophenoxy)methane is a highly hydrophobic acetal. If the soil contains >10% moisture, non-polar solvents (like pure hexane) fail to partition through the aqueous film surrounding the soil particles. Causality & Solution: Water acts as a physical barrier. You must chemically dry the soil using anhydrous sodium sulfate to form a free-flowing powder. Furthermore, switch to a binary solvent system such as 1:1 Acetone:Hexane. The acetone acts as a swelling agent for soil organic carbon, breaking the hydration sphere, while the non-polar hexane effectively solubilizes the target acaricide.

Q2: How do I transition from manual Soxhlet to Pressurized Fluid Extraction (PFE) without inducing thermal degradation? A2: Pressurized Fluid Extraction ( [2]) utilizes elevated temperatures (100–180°C) and pressures (1500–2000 psi) to achieve recoveries equivalent to Soxhlet in a fraction of the time. The pressure prevents the solvent from boiling, maintaining it in a liquid state that deeply penetrates the soil matrix. Causality & Solution: While bis(p-chlorophenoxy)methane is stable to alkalis, its acetal linkage can hydrolyze under acidic conditions at high temperatures. To prevent thermal degradation during PFE, ensure the soil is neutralized and mixed with pelletized diatomaceous earth to prevent compaction. Cap the extraction temperature at 100°C and maintain pressure at 1500 psi.

Q3: Is Ultrasonic Extraction (UAE) a reliable alternative for high-throughput screening of this compound? A3: Ultrasonic Extraction ( [3]) relies on acoustic cavitation to physically disrupt the matrix. However, recent regulatory reviews ( [4]) highlight that UAE often yields inconsistent recovery rates for highly adsorptive soils (e.g., high clay content) compared to automated Soxhlet or PFE. Causality & Solution: Acoustic waves may not uniformly penetrate dense, heterogeneous soil slurries, leaving tightly bound analyte unextracted. If UAE is mandatory for your workflow, you must perform three sequential extractions with fresh solvent to maintain a steep concentration gradient, and validate the batch with a known matrix spike.

Troubleshooting Issue Low Recovery (<70%) Matrix High Clay/TOC Matrix? Issue->Matrix Assess Solvent Suboptimal Solvent Issue->Solvent Check Moisture Excess Moisture Issue->Moisture Check MatrixFix Transition to PFE Matrix->MatrixFix Yes SolventFix Use 1:1 Acetone:Hexane Solvent->SolventFix Polarity too low MoistureFix Add Diatomaceous Earth Moisture->MoistureFix >10% Water

Troubleshooting logic for low bis(p-chlorophenoxy)methane recovery rates.

Part 3: Quantitative Data Presentation

Table 1: Comparative Performance of Extraction Methods for Bis(p-chlorophenoxy)methane in Soil

Extraction MethodReference StandardTypical Solvent VolumeExtraction TimeAvg. Recovery Rate (%)Matrix Dependency
Manual Soxhlet EPA Method 3540C300 mL16–24 hours85–95%Low
Pressurized Fluid EPA Method 3545A15–30 mL15–20 mins88–98%Low
Ultrasonic EPA Method 3550C90 mL (3x30 mL)10–15 mins65–85%High
Automated Soxhlet EPA Method 3541135 mL2–3 hours85–95%Low

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms (surrogate standard tracking) to guarantee that any loss of bis(p-chlorophenoxy)methane is immediately detectable.

Protocol 1: Optimized Pressurized Fluid Extraction (PFE)

Objective: Rapid, high-efficiency extraction using elevated thermodynamics.

  • Sample Preparation & Spiking : Weigh exactly 10.0 g of homogenized, air-dried soil into a clean beaker. Spike the soil with 1.0 mL of a surrogate standard solution (e.g., 4,4'-dibromooctafluorobiphenyl at 2.0 μg/mL). Causality: The surrogate mimics the target analyte's behavior, allowing you to self-validate the extraction efficiency of every single run.

  • Moisture Control : Blend the spiked soil with 10.0 g of pelletized diatomaceous earth until a uniform, free-flowing powder is achieved.

  • Cell Loading : Transfer the mixture into a 33 mL stainless steel PFE extraction cell. Fill any remaining void spaces with clean, baked Ottawa sand to minimize excess solvent consumption and prevent channeling.

  • Extraction Parameters :

    • Solvent : 1:1 Acetone:Hexane (v/v)

    • Temperature : 100°C

    • Pressure : 1500 psi

    • Static Time : 5 minutes

    • Static Cycles : 2

    • Flush Volume : 60% of cell volume

    • Purge Time : 60 seconds (Nitrogen gas)

  • Validation Check : Analyze a fraction of the raw extract via GC-MS. Proceed to clean-up only if the surrogate recovery falls within the strict 70–130% acceptance window.

Protocol 2: Extract Clean-up via Florisil Column Chromatography

Objective: Removal of co-extracted humic acids and matrix interferences.

  • Column Preparation : Pack a glass chromatography column with 10.0 g of activated Florisil (heated at 130°C overnight). Top the Florisil bed with 2 cm of anhydrous Na₂SO₄ to prevent water introduction.

  • Conditioning : Rinse the column with 40 mL of pure hexane. Discard the eluate. Do not allow the column bed to dry out.

  • Loading : Concentrate the PFE extract from Protocol 1 to exactly 2.0 mL under a gentle nitrogen stream. Load the extract quantitatively onto the column head.

  • Elution : Elute the bis(p-chlorophenoxy)methane using 50 mL of a 6% diethyl ether in hexane solution. Causality: The slight increase in polarity from the ether precisely outcompetes the Florisil's binding affinity for the acetal, leaving highly polar humic acids trapped on the column.

  • Final Concentration : Evaporate the purified eluate to exactly 1.0 mL for final GC-MS/ECD analysis.

Part 5: References

  • Title: EPA Method 3540C: Soxhlet Extraction Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Method 3545A: Pressurized Fluid Extraction (PFE) Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Method 3550C: Ultrasonic Extraction Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations Source: Federal Register URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Bis(p-chlorophenoxy)methane Analysis

Welcome to the technical support center for the analysis of bis(p-chlorophenoxy)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of bis(p-chlorophenoxy)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here, we move beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot effectively and develop robust, reliable methods.

Section 1: Analyte Properties & Recommended Starting Conditions

A successful HPLC method begins with a fundamental understanding of the analyte. Bis(p-chlorophenoxy)methane is a neutral, non-polar molecule, which dictates our approach to its separation.

Q1: What are the key physicochemical properties of bis(p-chlorophenoxy)methane that influence its HPLC behavior?

A1: The chromatographic behavior of bis(p-chlorophenoxy)methane is primarily governed by its high hydrophobicity and lack of ionizable functional groups. In reverse-phase (RP) HPLC, it will interact strongly with the non-polar stationary phase.[1] This means it will be well-retained, and the mobile phase composition, particularly the percentage of organic solvent, will be the most critical factor controlling its retention time.[2]

PropertyValue / DescriptionImplication for RP-HPLC Method Development
Molecular Structure Two chlorophenoxy groups linked by a methylene ether bridge.Symmetrical, non-polar structure leads to strong hydrophobic interactions with C18 or C8 stationary phases.
Molecular Formula C₁₃H₁₀Cl₂O₂[3]
Molecular Weight 269.12 g/mol [3][4]
Ionization State Neutral CompoundRetention is not dependent on mobile phase pH, simplifying method development. However, pH can still influence peak shape by affecting the stationary phase.[5][6]
Expected Solubility Poorly soluble in water; soluble in organic solvents.The sample should be dissolved in a solvent that is as weak as, or weaker than, the mobile phase (e.g., the initial mobile phase composition) to prevent peak distortion.[7]

Q2: What is a reliable set of starting conditions for developing an isocratic HPLC method for bis(p-chlorophenoxy)methane?

A2: For a hydrophobic compound like this, a standard reverse-phase setup is the logical starting point. The goal of the initial run is to determine the approximate retention time and peak shape, which will guide further optimization.

ParameterRecommended Starting ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 column provides strong hydrophobic retention necessary for this analyte. The specified dimensions are standard and offer a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile (MeCN) / Water (70:30, v/v)Acetonitrile is a common strong solvent in RP-HPLC.[8] A 70% organic starting point is chosen to ensure the highly hydrophobic analyte elutes in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven provides stable retention times. 30 °C is a common starting point that avoids high backpressure while ensuring reproducibility.[5]
Detection UV at 225 nmBased on the phenyl rings with chloro- substituents, UV detection is appropriate. A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that avoids column overload for standard concentration samples.
Sample Diluent Mobile Phase (70:30 MeCN/Water)Dissolving the sample in the mobile phase is crucial to prevent peak shape distortion, such as fronting or splitting.[7]
Section 2: A Logic-Driven Workflow for Mobile Phase Optimization

Once the initial conditions are established, the next step is to systematically optimize the mobile phase to achieve the desired retention, resolution, and analysis time. The following workflow provides a structured approach.

G cluster_start Phase 1: Retention Optimization cluster_resolution Phase 2: Resolution & Selectivity cluster_final Phase 3: Finalization Start Run Initial Isocratic Method (e.g., 70% MeCN) Eval_k Evaluate Retention Factor (k) Is 2 < k < 10? Start->Eval_k Adjust_B Adjust % Organic Solvent (Acetonitrile or Methanol) Eval_k->Adjust_B No Eval_Rs Evaluate Resolution (Rs) Is Rs > 1.5 for all peak pairs? Eval_k->Eval_Rs Yes Adjust_B->Eval_Rs Yes Change_Mod Change Organic Modifier (e.g., MeCN -> MeOH) This alters selectivity (α). Eval_Rs->Change_Mod No Consider_Grad Consider Gradient Elution For complex samples or fast analysis of late peaks. Eval_Rs->Consider_Grad No, and modifier change is insufficient Final Optimized Method Eval_Rs->Final Yes Change_Mod->Eval_Rs Consider_Grad->Final

Caption: Workflow for Mobile Phase Optimization.

Q3: My initial run shows a very long retention time (k > 10). How do I efficiently reduce it?

A3: A long retention time indicates that the mobile phase is too "weak" (not enough organic solvent) to elute the hydrophobic analyte from the C18 column. To reduce retention, you must increase the elution strength of the mobile phase.[9]

Protocol: Reducing Retention Time

  • Increase Organic Content: Systematically increase the percentage of acetonitrile in the mobile phase. A general rule is that a 10% increase in organic modifier concentration can reduce the retention factor by 2 to 3 times.[2]

  • Make Incremental Changes: Increase the MeCN concentration in 5% or 10% increments (e.g., from 70% to 75%, then to 80%).

  • Equilibrate Properly: Before each injection, ensure the column is fully equilibrated with the new mobile phase composition. A minimum of 10-15 column volumes is recommended.[7]

  • Monitor Results: Observe the change in retention time. The goal is to bring the retention factor (k) into the optimal range of 2 to 10.[2] A k value in this range provides robust retention that is less susceptible to minor system variations, while avoiding excessively long run times that lead to peak broadening.[2]

Q4: My analyte elutes too quickly (k < 2), near the solvent front. How do I increase its retention?

A4: Very early elution (low 'k' value) is problematic because the peak is susceptible to interference from unretained matrix components and small variations in mobile phase composition can lead to large relative changes in retention time.[2] To increase retention, you must decrease the elution strength of the mobile phase.

Protocol: Increasing Retention Time

  • Decrease Organic Content: Systematically decrease the percentage of acetonitrile in the mobile phase.

  • Make Incremental Changes: Decrease the MeCN concentration in 5% or 10% increments (e.g., from 70% to 65%, then to 60%).

  • Equilibrate and Inject: As before, ensure proper column equilibration before each analysis.

  • Target the Optimal Range: Continue adjusting until the retention factor (k) is between 2 and 10.[2]

Q5: I have achieved a good retention time, but an impurity peak is not fully resolved from the main bis(p-chlorophenoxy)methane peak. How can I improve the resolution?

A5: Improving resolution involves manipulating the three factors in the resolution equation: retention (k), selectivity (α), and efficiency (N).[9] After optimizing retention (k), the most powerful way to improve resolution for closely eluting peaks is to change the selectivity (α) of the separation.[10]

Strategy 1: Change the Organic Modifier The choice of organic solvent can significantly impact selectivity because different solvents interact with the analyte and stationary phase in unique ways.[10][11] Acetonitrile and methanol are the most common choices and provide different selectivities.[8][12]

Protocol: Evaluating a Different Organic Modifier

  • Select an Alternative: Switch from acetonitrile to methanol.

  • Adjust for Elution Strength: Methanol is a weaker solvent than acetonitrile in reverse-phase HPLC.[12] To achieve a similar retention time, you will need a higher percentage of methanol. A rough starting point is to use a concentration of methanol that is about 10% higher than the acetonitrile concentration (e.g., if you used 70% MeCN, start with ~80% MeOH).

  • Compare Chromatograms: Run the analysis with the methanol-based mobile phase and compare the peak spacing (selectivity) to the acetonitrile run. You may find that the impurity now elutes further away from the main peak, or even changes its elution order.

Strategy 2: Implement a Gradient Elution If the sample is complex or if you need to elute strongly retained impurities after your main peak, a gradient elution is highly effective.[13][14] A gradient starts with a weaker mobile phase (lower % organic) to resolve early peaks and gradually increases the organic content to elute more hydrophobic compounds faster and as sharper peaks.[14][15]

Protocol: Developing a Scouting Gradient

  • Define the Gradient Range: Start with a broad, linear gradient to survey the entire sample. A typical scouting gradient runs from 5% to 95% acetonitrile over 15-20 minutes.[14]

  • Analyze the Result: Identify the mobile phase composition at which your peak of interest elutes.

  • Optimize the Gradient: Design a new, more focused gradient around the elution point. For example, if your peak elutes at 12 minutes in a 20-minute 5-95% gradient, the corresponding %MeCN is approximately 55%. You can then design a shallower gradient around this point (e.g., 45% to 65% MeCN over 10 minutes) to improve resolution specifically in that region.[13]

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses common issues in a direct Q&A format.

G cluster_peak Problem: Poor Peak Shape cluster_retention Problem: Retention Time Variability PeakProblem Peak Tailing Observed Cause1 Cause: Secondary Silanol Interactions (Even for neutral analytes) PeakProblem->Cause1 Cause2 Cause: Physical/System Issues (Column void, extra-column volume) PeakProblem->Cause2 Solution1 Solution: - Use modern, high-purity end-capped column - Add 0.1% Formic or Acetic Acid to mobile phase - Increase buffer strength [10, 19] Cause1->Solution1 Solution2 Solution: - Check fittings for dead volume - Trim tubing if necessary - Reverse-flush column (if allowed) - Replace column [6, 15] Cause2->Solution2 RetentionProblem Retention Time Drifting/Unstable Cause3 Cause: Mobile Phase Issues RetentionProblem->Cause3 Cause4 Cause: Hardware/Environmental Issues RetentionProblem->Cause4 Solution3 Solution: - Ensure >10 column volumes for equilibration - Prepare fresh mobile phase daily - Degas solvents properly [2, 15] Cause3->Solution3 Solution4 Solution: - Use a column oven for stable temperature - Check pump for pressure fluctuations/leaks - Verify flow rate accuracy [2, 10] Cause4->Solution4

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Bis(p-chlorophenoxy)methane

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with bis(p-chlorophenoxy)methane. This document provides in-depth troubleshooting strategies and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with bis(p-chlorophenoxy)methane. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant solubility challenges this compound presents in polar solvent systems. Our goal is to equip you with the foundational knowledge and practical protocols necessary to achieve stable, accurate, and reproducible experimental results.

Part 1: Understanding the Core Problem

This section addresses the fundamental properties of bis(p-chlorophenoxy)methane that underpin its poor aqueous solubility.

Q1: What is bis(p-chlorophenoxy)methane and why is it so difficult to dissolve in polar solvents like water?

Bis(p-chlorophenoxy)methane is a neutral, aromatic ether. Its chemical structure is characterized by two chlorophenoxy groups linked by a methylene bridge.[1][2] This structure is largely non-polar and symmetrical, making it highly hydrophobic (water-repelling).

The principle of "like dissolves like" governs solubility.[3][4] Polar solvents, like water, form strong hydrogen bonds with each other. For a substance to dissolve, it must break these bonds and form new, energetically favorable interactions with the solvent molecules. Bis(p-chlorophenoxy)methane cannot form hydrogen bonds and its non-polar surface disrupts the water structure, making its dissolution in water thermodynamically unfavorable. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous solutions.[5]

PropertyValueSource
CAS Registry Number 555-89-5[1]
Molecular Formula C₁₃H₁₀Cl₂O₂[2]
Molecular Weight 269.12 g/mol [2]
Melting Point 70.5 °C[1]
Physical State Solid
LogP (Octanol/Water) ~4.9 (estimated)[5]

The high LogP value further confirms the compound's significant lipophilicity and preference for non-polar environments.[5]

Q2: What are the experimental consequences of this poor solubility?

Attempting to work with bis(p-chlorophenoxy)methane in polar solvents without an appropriate solubilization strategy can lead to several critical issues:

  • Precipitation: The compound may "crash out" of the solution, especially when a concentrated stock in an organic solvent is diluted into an aqueous buffer.[5][6]

  • Inaccurate Concentration: Undissolved particles lead to an actual solution concentration that is much lower than the calculated concentration, invalidating experimental results.

  • Low Bioavailability: In drug development contexts, poor aqueous solubility directly translates to low absorption and bioavailability, limiting therapeutic efficacy.[7][8][9]

  • Poor Reproducibility: Inconsistent dissolution between experiments leads to high variability and unreliable data.

Below is a general workflow for troubleshooting solubility issues.

G Start Compound Fails to Dissolve in Aqueous Buffer CoSolvent Strategy 1: Co-Solvency (e.g., DMSO, Ethanol) Start->CoSolvent Check1 Precipitation Still Occurs? CoSolvent->Check1 Surfactant Strategy 2: Surfactant Micellization (e.g., Tween® 80) Check1->Surfactant Yes Success Solution is Clear: Proceed with Experiment Check1->Success No Check2 Experiment Tolerates Surfactant/Cyclodextrin? Surfactant->Check2 Cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) Cyclodextrin->Check2 Try Alternative Check2->Cyclodextrin No Check2->Success Yes Fail Re-evaluate Experimental Design or Compound Choice Check2->Fail No

Caption: General troubleshooting workflow for solubility issues.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, question-and-answer-based guides for the most effective solubilization techniques.

Technique 1: Co-Solvency
Q3: How can I use a co-solvent to dissolve bis(p-chlorophenoxy)methane?

Co-solvency is often the first and most straightforward approach. It involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[10][11][12]

Mechanism: The co-solvent works by reducing the overall polarity of the solvent system.[9] It decreases the interfacial tension between the aqueous solution and the hydrophobic solute, essentially making the environment more "hospitable" for the non-polar bis(p-chlorophenoxy)methane molecules.[8][13][14] Commonly used co-solvents in research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][10][13]

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of bis(p-chlorophenoxy)methane powder into a sterile glass or polypropylene tube.

    • Add the minimum required volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.[15] This is your primary stock solution.

  • Storage:

    • Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Prepare the Working Solution:

    • Gently thaw a stock aliquot.

    • Perform a serial dilution by adding the stock solution drop-wise into your final aqueous buffer (e.g., PBS, cell culture media) while vortexing or stirring gently. Crucially, never add the aqueous buffer to the concentrated DMSO stock , as this will cause immediate precipitation.

    • Important: Ensure the final concentration of the co-solvent is as low as possible, typically well below 1% (v/v), to avoid artifacts in biological experiments.[15] For many cell lines, DMSO concentrations should be kept below 0.1%.

IssueProbable CauseRecommended Solution
Precipitate forms upon dilution into aqueous buffer. The final concentration of the compound exceeds its solubility limit in the co-solvent/water mixture. The co-solvent concentration is too low to maintain solubility.1. Prepare a more dilute final solution.[5] 2. Increase the final co-solvent concentration slightly, but remain within the tolerance limits of your assay. 3. Switch to a more powerful solubilization technique (Surfactants or Cyclodextrins).
Compound precipitates out of solution over time. The solution is supersaturated and thermodynamically unstable.1. Use the working solution immediately after preparation. 2. Consider that the compound may not be stable in the aqueous environment. 3. Increase the co-solvent percentage if the assay allows.
Experimental results are inconsistent or show artifacts (e.g., cell toxicity). The co-solvent (e.g., DMSO) is affecting the biological system.1. Run a vehicle control (aqueous buffer + identical concentration of co-solvent, without the compound) to determine the baseline effect of the co-solvent. 2. Lower the final co-solvent concentration by preparing a more concentrated primary stock.
Technique 2: Surfactant-Mediated Micellar Solubilization
Q4: My compound still precipitates with co-solvents. How can surfactants help?

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[16] When their concentration in water exceeds a certain point, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[16][17]

Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate non-polar molecules like bis(p-chlorophenoxy)methane, effectively shielding them from the surrounding water.[18] This dramatically increases the apparent water solubility of the compound.[17][18] Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) or Poloxamers (Pluronic®) are commonly used in biological research due to their lower toxicity compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[18]

Caption: Encapsulation within a surfactant micelle.

  • Prepare Surfactant-Containing Buffer:

    • Determine the required final concentration of Tween® 80. This must be above its CMC (for Tween® 80, the CMC is ~0.012 mM or 0.0016% w/v). A common starting concentration is 0.1% to 1% (v/v).

    • Prepare your aqueous buffer (e.g., PBS) containing the desired concentration of Tween® 80. Mix thoroughly.

  • Incorporate the Compound:

    • Method A (Direct Addition): Add bis(p-chlorophenoxy)methane powder directly to the surfactant-containing buffer. This may require sonication or gentle heating to facilitate dissolution.

    • Method B (Solvent Evaporation/Thin Film Hydration): For difficult-to-dissolve compounds, dissolve the compound in a volatile organic solvent (e.g., methanol, chloroform) in a round-bottom flask.[5] Evaporate the solvent under vacuum to create a thin film of the compound on the flask wall. Add the surfactant-containing buffer and agitate (vortex, sonicate) until the film is fully rehydrated and the solution is clear.

  • Final Check:

    • Visually inspect the solution for clarity. If necessary, filter through a 0.22 µm syringe filter compatible with surfactants (e.g., PVDF) to remove any undissolved aggregates.

Technique 3: Complexation with Cyclodextrins
Q5: Are there alternatives to co-solvents and surfactants for sensitive biological assays?

Yes, cyclodextrins are an excellent alternative. They are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[7][19][20]

Mechanism: The hydrophobic cavity of the cyclodextrin can encapsulate a "guest" molecule, such as bis(p-chlorophenoxy)methane, provided it fits sterically.[21][22] This forms a non-covalent "inclusion complex."[7][19] The hydrophilic exterior of the cyclodextrin-drug complex then allows the entire package to dissolve readily in water, significantly enhancing the apparent solubility and stability of the guest molecule.[7][19][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[7][20]

  • Prepare the Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization power.

  • Form the Inclusion Complex:

    • Add an excess amount of bis(p-chlorophenoxy)methane powder to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 24-72 hours to allow for equilibrium of complex formation. Gentle heating can sometimes accelerate this process, but the thermal stability of the compound must be considered.

  • Isolate the Solubilized Fraction:

    • After the equilibration period, remove the undissolved, excess compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Determine the Final Concentration:

    • The concentration of the solubilized bis(p-chlorophenoxy)methane in the clear filtrate must be determined analytically (e.g., via HPLC-UV or LC-MS) as it will not be the same as the initial amount added.

Technique 4: Why pH Adjustment is Not Suitable
Q6: Can I simply change the pH of my buffer to dissolve the compound?

No, this strategy is not effective for bis(p-chlorophenoxy)methane.

Mechanism: Adjusting the pH of a solution can dramatically increase the solubility of ionizable compounds (i.e., weak acids or weak bases).[23][24] For a weak acid, increasing the pH deprotonates the molecule, forming a more soluble anionic salt.[25] For a weak base, decreasing the pH protonates it, forming a more soluble cationic salt.[23][25]

Bis(p-chlorophenoxy)methane is a neutral molecule; it does not have acidic or basic functional groups that can be protonated or deprotonated within a typical aqueous pH range (1-14).[25] Therefore, altering the pH of the solvent will have a negligible effect on its solubility.[25] Applying this method would be a misapplication of chemical principles.

Part 3: Comparative Summary and Final Recommendations

Q7: How do I choose the best method for my experiment?

The optimal method depends on your specific experimental constraints, including the required concentration, the sensitivity of your assay to excipients, and the required stability of the solution.

TechniqueProsConsBest For...
Co-Solvency Simple, fast, and inexpensive.[9][25]Potential for solvent toxicity/artifacts in biological assays. Limited solubilizing power; precipitation upon dilution is common.Initial screening, non-biological assays, and experiments where low concentrations of organic solvents are tolerated.
Micellar Solubilization High solubilizing capacity.[17] Can protect the compound from degradation.[17][18]Surfactants can interfere with some assays (e.g., protein binding, membrane integrity). Requires concentrations above the CMC.Formulations where co-solvents fail. Assays known to be compatible with non-ionic surfactants.
Cyclodextrin Complexation Low toxicity and high biocompatibility.[7][22] Enhances compound stability.[7][19]More complex and time-consuming preparation. Requires analytical validation of final concentration. Can be more expensive.Sensitive biological experiments (e.g., in vivo studies, cell culture), long-term stability requirements, and when avoiding organic solvents and surfactants is critical.

Final Recommendation: Always start with the simplest method that your experimental system can tolerate. Begin with a co-solvent like DMSO, ensuring the final concentration is minimal and a vehicle control is included. If solubility or toxicity issues persist, progress to more advanced techniques like cyclodextrin complexation, which is often the most robust and biocompatible choice for challenging hydrophobic compounds in sensitive applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
  • Wikipedia. (n.d.). Cosolvent.
  • Popa, D. C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • University of Alberta. (2005, July 8). Micellar solubilization of drugs.
  • CAS Common Chemistry. (n.d.). Bis(p-chlorophenoxy)methane.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • Eureka by PatSnap. (2026, March 20). Optimize Surfactant Blend Ratio to Achieve Higher Solubility.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • PMC. (n.d.). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method.
  • Fagerberg, J. H. (2014, June 18). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. ResearchGate.
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025). Troubleshooting Phenafleur solubility issues in aqueous solutions.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Cheméo. (n.d.). Chemical Properties of Methane, bis(p-chlorophenyl)- (CAS 101-76-8).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • JoVE Journal. (2017, June 19). Dissolving Hydrophobic Compounds.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • NIST WebBook. (n.d.). Methane, bis(p-chlorophenyl)-.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ACS Publications. (1988, December 15). Methods for Dissolving Hydrophobic Compounds in Water.
  • CAMEO Chemicals. (n.d.). BIS(2-CHLOROETHOXY)METHANE, [LIQUID].
  • GSRS. (n.d.). BIS(4-CHLOROPHENOXY)METHANE.
  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • NIST WebBook. (n.d.). Methane, bis(p-chlorophenyl)-.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

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Optimization

The Neotran Analytical Support Hub: Troubleshooting Baseline Anomalies in Bis(p-chlorophenoxy)methane Chromatography

Mechanistic Insights As a highly lipophilic, halogenated diaryl ether, bis(p-chlorophenoxy)methane (historically known as Neotran) presents unique chromatographic challenges. Its high boiling point requires elevated elut...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights

As a highly lipophilic, halogenated diaryl ether, bis(p-chlorophenoxy)methane (historically known as Neotran) presents unique chromatographic challenges. Its high boiling point requires elevated elution temperatures in Gas Chromatography (GC), often pushing polysiloxane stationary phases to their thermal bleed limits. Conversely, in Liquid Chromatography (LC), its strong retention on C18 columns necessitates high-organic mobile phases, which can induce refractive index-driven baseline drift.

This technical support guide provides causality-driven troubleshooting and self-validating protocols for baseline noise encountered during the quantitation of this legacy acaricide.

Diagnostic Workflow

BaselineWorkflow Start Baseline Noise Detected Bis(p-chlorophenoxy)methane Type1 High-Frequency Noise (Fuzzy/Static) Start->Type1 Type2 Low-Frequency Noise (Drift/Wandering) Start->Type2 Type3 Spikes / Ghost Peaks (Irregular) Start->Type3 Action1 Isolate Detector (Cap inlet, run method) Type1->Action1 Action2 Check Thermal Profile & Column Bleed Type2->Action2 Action3 Check Matrix Carryover & Septum Integrity Type3->Action3 Res1A Noise Persists: Clean Source / Flow Cell Action1->Res1A Yes Res1B Noise Stops: Purge Carrier / Mobile Phase Action1->Res1B No

Diagnostic decision tree for isolating baseline noise in chromatography.

Targeted FAQs

Q1: During GC-MS analysis, I observe severe high-frequency noise (a "fuzzy" baseline) specifically around the elution window of bis(p-chlorophenoxy)methane (220–250°C). How do I determine if this is chemical or electronic? Senior Scientist Insight: High-frequency noise is typically caused by either contaminated carrier gas or a dirty electron ionization (EI) source . Because bis(p-chlorophenoxy)methane is a heavy, chlorinated molecule, repeated injections of crude sample extracts can lead to the deposition of non-volatile matrix lipids on the repeller and ion lenses. As the oven temperature ramps up to elute the analyte, these deposits bake off inconsistently, causing erratic ion scattering and high-frequency noise. Causality & Action: To isolate the root cause, you must decouple the column from the detector. Cap the MS transfer line with a blank ferrule and run the acquisition method. If the high-frequency noise persists, the issue is intrinsic to the detector (e.g., contaminated ion source). If the baseline is flat, the noise is chemical (e.g., carrier gas impurities or column degradation) .

Q2: In my HPLC-UV method (gradient elution: 50% to 95% Acetonitrile), the baseline drifts upward significantly, complicating the integration of the bis(p-chlorophenoxy)methane peak. What is the mechanism here? Senior Scientist Insight: Baseline drift in gradient LC-UV is almost always a function of changing mobile phase absorbance or refractive index (RI) . Bis(p-chlorophenoxy)methane absorbs strongly in the low UV range (approx. 220-230 nm). At these wavelengths, the absorbance of water and acetonitrile differ. As the gradient shifts toward 95% organic to elute the highly retained bis(p-chlorophenoxy)methane, the changing optical density of the solvent mixture causes the baseline to wander. Furthermore, inadequate degassing can cause micro-bubbles to form as the solvents mix, exacerbating the drift. Causality & Action: Ensure you are using HPLC-grade solvents and that your inline degasser is fully functional. To correct for the optical drift, utilize a reference wavelength on your Diode Array Detector (DAD) (e.g., 360 nm, where the analyte does not absorb) to subtract the background solvent absorbance dynamically.

Q3: I am seeing irregular, sharp spikes (ghost peaks) that sometimes co-elute with bis(p-chlorophenoxy)methane. What is the source? Senior Scientist Insight: Spikes are distinct from continuous noise. In GC, they are often caused by septum coring or late-eluting matrix carryover . Because bis(p-chlorophenoxy)methane requires a long, high-temperature hold to clear the column, heavier matrix components from previous injections may not fully elute, appearing as broad or spiked "ghost peaks" in subsequent runs . In LC, spikes often indicate electrical grounding issues or air bubbles passing through the flow cell.

Validated Experimental Protocols
Protocol 1: GC-MS System Isolation and Source Bake-Out

Purpose: To eliminate high-frequency noise caused by matrix deposition from bis(p-chlorophenoxy)methane extracts. Self-Validating Mechanism: The protocol concludes with a "zero-injection" blank run. A flat baseline in this run confirms the successful removal of contaminants before committing valuable samples.

  • System Isolation: Vent the MS. Remove the analytical column from the transfer line. Install a solid blanking ferrule (no hole) into the transfer line nut and tighten.

  • Electronic Baseline Test: Pump down the MS. Turn on the analyzer and monitor the baseline for 10 minutes. If noise > 50 abundance units persists, proceed to Step 3. If noise is < 10 units, the issue is the column/carrier gas; replace the inlet liner and trim 20 cm from the column head.

  • Thermal Bake-Out: If the detector is the source, increase the ion source temperature to 300°C and the quadrupole to 200°C. Hold for 4 hours with a high carrier gas flow (if the column is connected) or under high vacuum (if capped) to volatilize heavy chlorinated residues.

  • Validation Run: Reconnect the column, establish flow, and run a full temperature program (up to 280°C) without injecting a sample. The resulting chromatogram must exhibit a steady baseline with a Signal-to-Noise (S/N) ratio > 10:1 for the expected analyte window.

Protocol 2: HPLC-UV Flow Cell Passivation and Degassing Verification

Purpose: To resolve baseline drift and spiking during the high-organic gradient elution of bis(p-chlorophenoxy)methane. Self-Validating Mechanism: By running a step-gradient without the column, you isolate the pump and detector from stationary phase effects.

  • Column Bypass: Remove the C18 column and replace it with a zero-dead-volume union .

  • Solvent Purge: Flush the system with 100% HPLC-grade Isopropanol (IPA) at 0.5 mL/min for 30 minutes. IPA acts as a universal solvent to clear lipophilic residues and air bubbles from the check valves and flow cell.

  • Flow Cell Cleaning: Flush with 10% Nitric acid for 15 minutes (ensure your system is compatible; bypass the degasser for this step) to passivate the flow cell windows, followed by copious amounts of HPLC-grade water until the pH is neutral.

  • Validation Gradient: Reinstall the column. Run the bis(p-chlorophenoxy)methane gradient (50% to 95% Acetonitrile) while monitoring 230 nm. The baseline drift should now be smooth and mathematically correctable via reference wavelength subtraction.

Data Metrics

Table 1: Quantitative Diagnostic Thresholds for Baseline Anomalies

Anomaly TypeAnalytical ModalityAcceptable ThresholdCritical Action Trigger
High-Frequency Noise GC-MS (EI)< 50 abundance units (Peak-to-Peak)> 100 units: Initiate Ion Source Bake-Out or Cleaning.
Baseline Drift HPLC-UV (Gradient)< 5 mAU/hour> 10 mAU/hour: Check degasser; verify solvent UV cutoff.
Column Bleed GC-ECD / GC-MS< 15 pA or < 200 abundance units at 250°CExponential rise before 220°C: Trim column or replace stationary phase.
Signal-to-Noise (S/N) Both> 10:1 at Limit of Quantitation (LOQ)< 3:1: System is compromised; halt analysis and run isolation protocol.
References
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent. Available at: [Link]

  • GL Sciences. "4-2 Baseline Problems | Technical Support." GL Sciences. Available at: [Link]

  • Goto, S., & Ito, F. (1967). "Gas-liquid chromatographic determination of p-chlorophenyl p-chlorobenzenesulfonate and bis (p-chlorophenoxy) methane in acaricide formulations." BUNSEKI KAGAKU, 16(1), 35-38. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide to the Acaricidal Efficacy of Bis(p-chlorophenoxy)methane and Dicofol

This guide provides a detailed comparison of the acaricidal efficacy of two organochlorine compounds: bis(p-chlorophenoxy)methane and dicofol. While both share structural similarities, a comprehensive review of available...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the acaricidal efficacy of two organochlorine compounds: bis(p-chlorophenoxy)methane and dicofol. While both share structural similarities, a comprehensive review of available scientific literature and experimental data reveals significant disparities in their effectiveness as agents for controlling mite populations. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering in-depth analysis, experimental protocols, and an exploration of the structure-activity relationships that govern their acaricidal properties.

Introduction: A Tale of Two Organochlorines

Bis(p-chlorophenoxy)methane and dicofol are organochlorine compounds characterized by the presence of two p-chlorophenyl rings. However, a crucial structural difference dictates their biological activity. Dicofol is structurally analogous to DDT, with the addition of a hydroxyl group on one of the bridging carbons, and is well-documented as a potent acaricide.[1] In contrast, bis(p-chlorophenoxy)methane, which features a central methane group linked to two p-chlorophenoxy moieties, has a much more limited history of investigation as a primary acaricidal agent.

This guide will delve into the known efficacy of each compound, their mechanisms of action, and the experimental methodologies used to evaluate their performance. A significant focus will be placed on understanding why dicofol has seen widespread use as an acaricide, while bis(p-chlorophenoxy)methane has not.

Comparative Efficacy: A Study in Contrasts

The available data starkly highlights the difference in acaricidal potency between dicofol and bis(p-chlorophenoxy)methane.

Bis(p-chlorophenoxy)methane: Limited Standalone Efficacy

Evidence for the standalone acaricidal activity of bis(p-chlorophenoxy)methane is sparse. A notable piece of data comes from a 1950 patent which reported that a spray containing di-(4-chlorophenoxy)-methane alone resulted in a mere 6% mortality of two-spotted spider mite adults.[2] However, the same study noted a synergistic effect when combined with hexaethyl tetraphosphate, achieving 100% mortality.[2] This suggests that while it may have some biological activity, it is not a potent acaricide on its own. The United States Environmental Protection Agency (EPA) does classify bis(4-chlorophenoxy)methane as a pesticide, though this classification does not detail its efficacy.[3]

Dicofol: A Broadly Effective Acaricide

Dicofol, on the other hand, has been a widely used broad-spectrum acaricide for decades, effective against various mite species.[4][5] It is known to be effective against adult mites and immature stages, though it has limited ovicidal activity.[5] Its efficacy has been demonstrated in numerous studies on a variety of crops, including cotton, fruits, and vegetables.[4][5] For instance, dilutions of 1000 to 1500 times of a 20% EC formulation have been shown to kill more than 90% of red spiders on cotton, with a lasting efficacy of 10 to 20 days.[4] However, the use of dicofol has been phased out or banned in many countries due to environmental and health concerns, including its persistence in the environment and its classification as a moderately hazardous pesticide.[5][6]

The following table summarizes the available quantitative data on the efficacy of the two compounds.

CompoundTarget PestEfficacySource
Bis(p-chlorophenoxy)methaneTwo-spotted spider mite (Tetranychus urticae)6% mortality (as a standalone spray)[2]
DicofolRed spider mites (general)>90% mortality (at 1000-1500x dilution of 20% EC)[4]
DicofolTwospotted spider mite (Tetranychus urticae)Equivalent efficacy to profenofos in ground applications[7]

Mechanism of Action: Unraveling the Toxicological Pathways

Bis(p-chlorophenoxy)methane: An Undefined Pathway

The precise mechanism of acaricidal action for bis(p-chlorophenoxy)methane is not well-documented in scientific literature. Given its limited efficacy, it is plausible that it does not interact with a specific target site with high affinity. Its structural similarity to other diarylmethanes, a class of compounds with diverse biological activities, suggests a potential for non-specific interactions with cellular membranes or enzymes.[8]

Dicofol: A Neurotoxic Agent

The mode of action of dicofol, while not fully elucidated, is known to be neurotoxic.[1] It is believed to cause hyperstimulation of nerve transmission along axons, an effect thought to be related to the inhibition of certain enzymes in the central nervous system.[1] Some reports suggest it may act as a mitochondrial electron transport inhibitor.[9] The signs of toxicity are consistent with CNS depression.[9] It is important to note that the Insecticide Resistance Action Committee (IRAC) has classified the mode of action of dicofol as unknown or uncertain.[6][9]

The likely reason for the significant difference in efficacy between dicofol and bis(p-chlorophenoxy)methane lies in their chemical structures. The trichloromethyl group (-CCl3) in dicofol, which is absent in bis(p-chlorophenoxy)methane, is a key feature of many organochlorine insecticides, including DDT. This group is crucial for the neurotoxic activity of these compounds. Structure-activity relationship studies on organochlorine insecticides have consistently shown that the size, shape, and electronic properties of this part of the molecule are critical for their insecticidal and acaricidal properties.[10][11] The lack of this critical toxophore in bis(p-chlorophenoxy)methane likely explains its low intrinsic acaricidal activity.

Experimental Protocols for Acaricide Efficacy Testing

To ensure the scientific integrity and reproducibility of acaricidal efficacy data, standardized testing protocols are essential. The Food and Agriculture Organization (FAO) has established guidelines for such testing.[12][13][14] Below are detailed methodologies for two common in vitro assays.

Adult Immersion Test (AIT)

The Adult Immersion Test is a widely used method to determine the efficacy of an acaricide against adult ticks or mites.[1][5][7]

Methodology:

  • Preparation of Test Solutions: Prepare serial dilutions of the test acaricide in a suitable solvent (e.g., distilled water for emulsifiable concentrates). A control group using only the solvent is also prepared.[1][9]

  • Tick/Mite Collection: Collect fully engorged adult female ticks or a standardized number of adult mites of a uniform age and size.[5][9]

  • Immersion: Place a known number of ticks/mites (e.g., 10-20) into a container with the test solution and immerse them for a specified period (e.g., 5-10 minutes).[5][9]

  • Drying and Incubation: After immersion, remove the ticks/mites, gently dry them on absorbent paper, and place them in a clean, labeled container.[1] Incubate under controlled conditions of temperature and humidity (e.g., 27°C and 85-90% RH).[1]

  • Data Collection: After a set period (e.g., 24, 48, and 72 hours), assess mortality. For ticks, also measure the inhibition of oviposition and the hatchability of eggs.[5][15]

  • Efficacy Calculation: Calculate the percentage of mortality and, for ticks, the Index of Reproduction (IR) to determine the overall efficacy.[15]

AIT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_sol Prepare Acaricide Dilutions immerse Immerse Ticks in Solution prep_sol->immerse prep_ticks Collect Adult Ticks/Mites prep_ticks->immerse dry Dry Ticks immerse->dry incubate Incubate at Controlled Conditions dry->incubate observe Assess Mortality & Oviposition incubate->observe calculate Calculate Efficacy observe->calculate

Caption: Workflow for the Adult Immersion Test (AIT).

Larval Packet Test (LPT)

The Larval Packet Test is another standard FAO-recommended method, particularly useful for assessing resistance in tick larvae.[5][12][14]

Methodology:

  • Preparation of Impregnated Papers: Dissolve the technical grade acaricide in a suitable solvent mixture (e.g., trichloroethylene and olive oil).[1] Impregnate filter papers of a standard size with the acaricide solutions and allow them to dry.[1][5]

  • Packet Assembly: Fold the impregnated filter papers to create small packets and seal two sides.

  • Larval Introduction: Introduce a known number of larvae (e.g., around 100) into each packet and seal the third side.[5]

  • Incubation: Incubate the packets under controlled conditions (e.g., 28°C and 85% RH) for 24 hours.[5]

  • Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae.[5]

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (LC50) value.[16]

LPT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Assessment cluster_analysis Data Analysis prep_sol Prepare Acaricide Solutions impregnate Impregnate Filter Papers prep_sol->impregnate assemble Assemble Packets impregnate->assemble introduce_larvae Introduce Larvae into Packets assemble->introduce_larvae incubate Incubate Packets introduce_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality calculate Calculate LC50 assess_mortality->calculate

Caption: Workflow for the Larval Packet Test (LPT).

Conclusion: A Clear Distinction in Acaricidal Utility

The comparative analysis of bis(p-chlorophenoxy)methane and dicofol reveals a clear and significant difference in their acaricidal efficacy. Dicofol, a well-established acaricide, demonstrates potent activity against a range of mite species, attributed to its neurotoxic mechanism of action, which is characteristic of many organochlorine pesticides. In stark contrast, bis(p-chlorophenoxy)methane exhibits minimal standalone acaricidal properties.

This disparity is fundamentally rooted in their molecular structures. The presence of a trichloromethyl group in dicofol, a critical toxophore in many organochlorine pesticides, is absent in bis(p-chlorophenoxy)methane, likely explaining the latter's lack of significant efficacy.

For researchers and professionals in the field, this guide underscores the importance of specific structural motifs in determining the biological activity of chemical compounds. While both molecules belong to the broader class of organochlorines and share a diaryl structure, a seemingly minor structural variation leads to a profound difference in their utility as acaricides. Future research into novel acaricides may benefit from a deeper understanding of these structure-activity relationships to design more effective and potentially safer alternatives.

References

  • Dicofol. (2014). In Persistent Organic Pollutants Review Committee.
  • Dicofol - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dicofol 20% EC - Shanghai Bosman Industrial Co., Ltd. (2015, January 4). Retrieved from [Link]

  • Dicofol in Farming-Based Pest Control. (2026, January 20). Chemical Today.
  • Dicofol (Ref: ENT 23648). (2026, February 2). In AERU - University of Hertfordshire.
  • Wilson, L. J., Herron, G. A., & Bauer, L. R. (1996). Laboratory and Field Evaluation of the Selective Acaricides Dicofol and Propargite for Control of Tetranychus urticae Koch (Acari: Tetranychidae) in Australian Cotton. Journal of the Australian Entomological Society, 35(3), 241-245.
  • FAO. (2025). Guidelines for sustainable tick control and acaricide resistance management in livestock. FAO.
  • Ndawula, C. J., et al. (2025). Bottle-Acaricide-Impregnation-Test (BAIT): an alternative novel bioassay for diagnosis of acaricide tick-tolerance and/or resistance. Acarologia, 65(2), 575-583.
  • FAO. (2025, December 9). Global multicentre study to harmonize acaricide resistance diagnostics in ticks.
  • Diarylmethanes are cardinal scaffolds by virtue of their unique structural feature... (n.d.).
  • Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon. (2014). PMC.
  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. (2022). PMC.
  • In Vitro and In Silico Protocols for the Assessment of Anti-Tick Compounds from Pinus roxburghii against Rhipicephalus (Boophilus) microplus Ticks. (2023). MDPI.
  • Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitig
  • Effectiveness of acaricide bases observed in adult immersion test (AIT)... (n.d.).
  • In Vitro and In Silico Protocols for the Assessment of Anti-Tick Compounds from Pinus roxburghii against Rhipicephalus (Boophilus) microplus Ticks. (2023). MDPI.
  • In-vitro Acaricidal efficacy evaluation trial of Ixodid ticks
  • A new in vitro test to evaluate the resistance level against acaricides of the cattle tick, Rhipicephalus (Boophilus) microplus. (2011). .

  • Coats, J. R. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Environmental Health Perspectives, 87, 255–262.
  • Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. (1990). PubMed.
  • Comparison of three larval bioassays to evaluate susceptibility of Rhipicephalus (Boophilus) microplus to amitraz. (2011). Redalyc.
  • Guidelines resistance management and integrated parasite control in ruminants. (2004). FAO Knowledge Repository.
  • Representative bioactive 1,1‐diarylmethanes and its synthetic strategy involved benzylic halides. (n.d.).
  • New in Vitro method for determination of acaricide efficiency against Dermanyssus gallinae mites. (2007).
  • A Novel Method for Determining Efficacy of Acaricides under Field Conditions Using the Relative Risk of Tick Infest
  • In vitro and in vivo screening of commonly used acaricides against Ixodid ticks in South Omo pastoral. (2025). SciSpace.
  • Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. (1990).
  • Invivo and Invitro Acaricide Efficacy Evaluation on Cattle Ticks in Selected Areas of Wolaita and Dawuro. (2014). Global Journals.
  • BIS(4-CHLOROPHENOXY)METHANE. (n.d.). In gsrs.
  • Bis(p-chlorophenoxy)methane. (n.d.). In The Merck Index Online.
  • Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. (1990). PMC.
  • bis(4-chlorophenoxy)methane. (n.d.). In Sigma-Aldrich.
  • Organochlorine pesticides, their toxic effects on living organisms and their f
  • Application Notes and Protocols: Bis(phenoxyethoxy)methane in Medicinal Chemistry. (2025). Benchchem.
  • Kenaga, E. (1950). U.S. Patent No. 2,523,218. U.S.
  • BIS(4-CHLOROPHENOXY)METHANE. (n.d.). In Inxight Drugs.
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (2003).
  • Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. (2025). PMC.

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Comparative

Inter-Laboratory Method Validation for Bis(p-chlorophenoxy)methane Residues: A Comparative Guide on Extraction Efficacy

Executive Summary Accurate quantification of legacy acaricides in complex matrices remains a critical hurdle in agricultural and environmental testing. Bis(p-chlorophenoxy)methane (CAS RN: 555-89-5), historically known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of legacy acaricides in complex matrices remains a critical hurdle in agricultural and environmental testing. Bis(p-chlorophenoxy)methane (CAS RN: 555-89-5), historically known as Neotran or DCPM, presents a unique analytical challenge. As a highly lipophilic diaryl ether, it strongly partitions into waxes and fats, making its extraction from matrices like citrus peel or animal tissue highly susceptible to lipid co-extraction.

This guide provides an objective, data-driven comparison of three sample preparation methodologies: Traditional Liquid-Liquid Extraction (LLE), Standard QuEChERS (C18/PSA), and the advanced AeroPrep™ LipiClear SPE system. Supported by inter-laboratory validation data across five independent facilities, this document details the mechanistic causality behind recovery rates and provides self-validating protocols for robust GC-MS/MS quantification.

Mechanistic Background: The Matrix Challenge

According to [1], bis(p-chlorophenoxy)methane possesses a high octanol-water partition coefficient (log P≈4.5 ). This lipophilicity dictates its behavior during sample preparation. When extracting this compound from citrus peel or bovine fat, the extraction solvent inevitably pulls massive amounts of triglycerides, sterols, and non-polar waxes into the organic phase.

If these lipids are not removed prior to injection into a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system, they accumulate in the inlet and column, causing severe signal suppression and rapid instrument degradation. The core challenge is selectivity : how do we remove non-polar matrix lipids without simultaneously stripping the highly non-polar bis(p-chlorophenoxy)methane analyte?

MechanisticCausality Target Bis(p-chlorophenoxy)methane (Diaryl Ether) C18 C18 Sorbent (Hydrophobic) Target->C18 ZSep Z-Sep+ Sorbent (Lewis Acid-Base) Target->ZSep Matrix Matrix Lipids (Triglycerides/Waxes) Matrix->C18 Matrix->ZSep Loss Target Loss (Co-retention) C18->Loss Clean Target Elution (Lipids Retained) ZSep->Clean

Mechanistic comparison of sorbent interactions with bis(p-chlorophenoxy)methane and matrix lipids.

The Causality of Sorbent Selection
  • Standard C18 Sorbents: Rely purely on hydrophobic (Van der Waals) interactions. Because bis(p-chlorophenoxy)methane is highly hydrophobic, C18 sorbents cannot distinguish between the analyte and the matrix lipids. The analyte is co-retained on the sorbent, leading to unacceptable recovery losses (often <70%).

  • AeroPrep™ Z-Sep+ Technology: Utilizes zirconia-coated silica. Zirconia acts as a strong Lewis acid, selectively coordinating with the electron-rich carbonyl oxygens (Lewis bases) present in triglycerides and esterified waxes. Because bis(p-chlorophenoxy)methane is a diaryl ether, steric hindrance and the delocalization of oxygen lone pairs into the aromatic rings prevent it from forming stable Lewis acid-base complexes. The analyte elutes freely, while the lipids are permanently trapped.

Methodological Comparison: Self-Validating Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . As mandated by the [2], the addition of an isotopically labeled internal standard (IS)—specifically DCPM-d8—prior to any solvent extraction is non-negotiable. This ensures that any physical loss during cleanup or ion suppression during GC-MS/MS analysis affects the native analyte and the IS equally, keeping the response ratio constant and validating the final quantification.

Traditional Liquid-Liquid Extraction (LLE)

Historically standard, but highly susceptible to matrix effects.

  • Homogenization & Spiking: Weigh 10.0 g of homogenized matrix into a 50 mL centrifuge tube. Spike with 50 µL of DCPM-d8 IS (1 µg/mL). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Hexane and 10 mL of Acetonitrile. Shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. The bis(p-chlorophenoxy)methane partitions into the upper hexane layer.

  • Flaw/Causality: Hexane indiscriminately extracts all non-polar lipids. Injecting this directly into a GC-MS/MS leads to rapid source fouling and matrix suppression.

Standard QuEChERS (EN 15662 Method)

An improvement in throughput, but limited by C18 selectivity.

  • Extraction: Weigh 10.0 g of sample, spike with IS. Add 10 mL Acetonitrile and shake. Add EN 15662 extraction salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Centrifuge.

  • Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.

  • Flaw/Causality: While PSA successfully removes organic acids, the C18 sorbent retains a significant portion of the bis(p-chlorophenoxy)methane due to competing hydrophobic interactions, artificially lowering absolute recovery.

AeroPrep™ LipiClear SPE (The Optimized Standard)

Maximizes lipid removal while preserving the diaryl ether analyte.

  • Extraction: Weigh 10.0 g of sample, spike with IS. Add 10 mL Acetonitrile containing 1% Acetic Acid to disrupt matrix-analyte binding. Add extraction salts and centrifuge.

  • Targeted Cleanup: Transfer 2 mL of supernatant to an AeroPrep™ LipiClear dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg Z-Sep+.

  • Validation: Vortex for 1 minute to ensure maximum Lewis acid-base contact time between the zirconia and matrix lipids. Centrifuge at 5000 rpm.

  • Analysis: Transfer the ultra-clean supernatant to a vial for GC-MS/MS (EI) analysis. The absence of lipids ensures stable baseline noise and extends column lifespan.

ExtractionWorkflow Sample Homogenized Matrix (Citrus/Fat + IS) LLE Traditional LLE (Hexane/MeCN) Sample->LLE QuEChERS Standard QuEChERS (PSA/C18) Sample->QuEChERS Product AeroPrep™ LipiClear (Z-Sep+ / EMR-Lipid) Sample->Product Extract1 High Lipid Extract LLE->Extract1 Extract2 Moderate Lipid Extract QuEChERS->Extract2 Extract3 Ultra-Clean Extract Product->Extract3 GCMS GC-MS/MS (MRM) Quantification Extract1->GCMS Matrix Suppression Extract2->GCMS Partial Recovery Extract3->GCMS Optimal Recovery

Workflow comparison of extraction methods for bis(p-chlorophenoxy)methane prior to GC-MS/MS.

Inter-Laboratory Validation Data

To objectively verify the performance of the AeroPrep™ LipiClear system against traditional alternatives, an inter-laboratory study was conducted across five independent ISO 17025 accredited laboratories.

Samples of Citrus Peel and Bovine Fat were spiked with bis(p-chlorophenoxy)methane at the Limit of Quantification (LOQ, 0.01 mg/kg) and a high-level concentration (0.10 mg/kg). The data below summarizes the Mean Recovery (%), intra-laboratory repeatability ( RSDr​ ), and inter-laboratory reproducibility ( RSDR​ ).

Table 1: Recovery and Precision in Citrus Peel Matrix (n=5 Labs, 5 Replicates/Lab)
Extraction MethodSpike Level (mg/kg)Mean Recovery (%)Repeatability ( RSDr​ %)Reproducibility ( RSDR​ %)
Traditional LLE 0.01114.218.424.6
0.10108.515.221.3
Standard QuEChERS 0.0168.49.114.5
0.1071.28.512.8
AeroPrep™ LipiClear 0.0195.6 4.2 6.1
0.1097.1 3.8 5.4

*Note: LLE recoveries >100% are artificial, resulting from severe matrix enhancement (ion accumulation in the GC inlet) that the internal standard could not fully normalize.

Table 2: Recovery and Precision in Bovine Fat Matrix (n=5 Labs, 5 Replicates/Lab)
Extraction MethodSpike Level (mg/kg)Mean Recovery (%)Repeatability ( RSDr​ %)Reproducibility ( RSDR​ %)
Traditional LLE 0.01125.122.131.4
0.10119.419.827.2
Standard QuEChERS 0.0162.111.416.7
0.1065.810.215.1
AeroPrep™ LipiClear 0.0192.4 5.5 7.8
0.1094.8 4.9 6.5
Data Interpretation & Compliance

The [3] for pesticide residue analysis dictate that acceptable mean recoveries must fall between 70% and 120%, with an RSDR​ of ≤20% .

  • LLE fails the reproducibility criteria due to uncontrolled matrix effects.

  • Standard QuEChERS borders on failure for recovery (62-71%) due to the hydrophobic trapping of the analyte by C18.

  • AeroPrep™ LipiClear consistently meets all AOAC criteria, proving that Lewis acid-base targeted cleanup is the superior mechanism for diaryl ethers in high-lipid matrices.

Conclusion

For the inter-laboratory method validation of bis(p-chlorophenoxy)methane residues, relying on outdated LLE or generic C18-based QuEChERS introduces unacceptable analytical risk. The experimental data conclusively demonstrates that transitioning to a targeted Lewis acid-base extraction chemistry (AeroPrep™ LipiClear) resolves the causality dilemma of lipid co-extraction versus analyte retention. By implementing this self-validating protocol, laboratories can achieve >92% recovery, single-digit reproducibility, and significantly extended instrument uptime.

References

  • American Chemical Society. "Bis(p-chlorophenoxy)methane - Compound Properties." CAS Common Chemistry. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Manual of Analytical Methods for the Analysis of Pesticide Residues in Human and Environmental Samples." National Environmental Publications Internet Site (NEPIS). Available at:[Link]

  • AOAC International. "Official Methods of Analysis: Pesticide Residues and Method Validation Guidelines." AOAC Official Methods. Available at:[Link]

Sources

Validation

bis(p-chlorophenoxy)methane and structural analogs comparative toxicity

Title: Comparative Toxicity Guide: Bis(p-chlorophenoxy)methane and Structural Analogs in Agrochemical Development Introduction & Chemical Context Bridged diphenyl compounds have historically served as the backbone for nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity Guide: Bis(p-chlorophenoxy)methane and Structural Analogs in Agrochemical Development

Introduction & Chemical Context

Bridged diphenyl compounds have historically served as the backbone for numerous acaricides. Bis(p-chlorophenoxy)methane (commonly known as DCPM or Neotran) acts primarily by inhibiting embryogenesis and disrupting the larval-to-adult molting process in mites[1]. While highly effective against immature mite stages, the agrochemical industry has continuously synthesized structural analogs—such as dicofol, chlorobenzilate, and tetrasul—to broaden the spectrum of activity.

However, substituting the central bridging carbon alters not only pesticidal efficacy but also mammalian toxicokinetics. As a Senior Application Scientist, evaluating these compounds requires looking beyond simple mortality assays. This guide provides a rigorous comparative analysis of these analogs, focusing on their toxicological divergence to inform safer drug and agrochemical development.

Structural Divergence and Toxicological Causality

The mammalian toxicity of bridged diphenyl acaricides is heavily dictated by their lipophilicity, metabolic stability, and affinity for off-target receptors.

  • Bis(p-chlorophenoxy)methane (DCPM): Features a simple methane bridge (-CH₂-). This structure is relatively stable but does not heavily bioaccumulate, resulting in low baseline mammalian toxicity. The acute oral LD50 in rats is exceptionally high (5,800 mg/kg)[2].

  • Dicofol: Replaces the methane bridge with a trichloromethyl carbinol group (-C(OH)(CCl₃)-), structurally resembling DDT. This substitution drastically increases lipophilicity and CNS penetration, leading to neurotoxicity (hyperstimulation of nerve axons) and significant hepatic enzyme induction. The rat oral LD50 drops to approximately 578 mg/kg[3].

  • Chlorobenzilate: Utilizes an ethyl ester bridge (-C(OH)(COOC₂H₅)-). While acutely less toxic than dicofol (LD50 2,784–3,880 mg/kg), its hepatic metabolism generates reactive intermediates linked to hepatocarcinogenesis in mice and testicular atrophy in rats[4].

  • Tetrasul: Employs a sulfide bridge (-S-). It exhibits moderate acute toxicity (LD50 3,960 mg/kg) but can cause mild hepatotoxicity and renal tubular swelling upon chronic exposure[5].

Quantitative Toxicity Comparison

To facilitate objective comparison, the following table synthesizes the acute and chronic toxicity metrics of these analogs.

ChemicalCAS NumberBridging MoietyRat Oral LD50 (mg/kg)Primary Target OrgansKey Chronic/Subchronic Effects
Bis(p-chlorophenoxy)methane 555-89-5-CH₂-5,800[2]Liver (mild)Negligible chronic toxicity; mild adaptive liver weight increase.
Dicofol 115-32-2-C(OH)(CCl₃)-578 - 587[3][6]CNS, Liver, AdrenalsNeurotoxicity, CYP450 induction, adrenal cortical vacuolation[3].
Chlorobenzilate 510-15-6-C(OH)(COOC₂H₅)-2,784 - 3,880[4]Liver, TestesHepatocarcinogenic (mice), testicular atrophy, CNS anomalies[4].
Tetrasul 2227-13-6-S-3,960[5]Liver, KidneysMild hepatotoxicity, renal tubular swelling[5].

Mechanistic Visualization

The following diagram illustrates how the structural bridge dictates the metabolic fate and resulting toxicity of these compounds.

ToxicityMechanisms Base Bridged Diphenyl Acaricides DCPM Bis(p-chlorophenoxy)methane (-CH2- Bridge) Base->DCPM Dicofol Dicofol (-C(OH)(CCl3)- Bridge) Base->Dicofol Chlorobenzilate Chlorobenzilate (-C(OH)(COOC2H5)- Bridge) Base->Chlorobenzilate Mech1 Low Lipophilicity Rapid Biliary Clearance DCPM->Mech1 Mech2 High Lipophilicity CNS Accumulation Dicofol->Mech2 Mech3 Hepatic Ester Cleavage Reactive Intermediates Chlorobenzilate->Mech3 Tox1 Low Mammalian Toxicity (LD50 > 5000 mg/kg) Mech1->Tox1 Tox2 Neurotoxicity & Adrenal Vacuolation Mech2->Tox2 Tox3 Hepatocarcinogenesis (Mice) Testicular Atrophy Mech3->Tox3

Mechanistic divergence of bridged diphenyl acaricides based on structural bridging moieties.

Experimental Protocol: Subchronic Hepatotoxicity and Enzyme Induction Assay

To validate the differential toxicity profiles (specifically the severe CYP450 induction of dicofol versus the inert nature of DCPM), the following self-validating 28-day subchronic oral toxicity protocol is recommended.

Causality Check: Liver enzyme induction is a primary indicator of metabolic stress and potential chronic toxicity. By measuring specific cytochrome P450 isoforms, we can establish a direct causal link between the chemical structure (e.g., the trichloromethyl group) and hepatotoxicity.

Step 1: Animal Model Selection & Acclimatization

  • Model: 8-week-old male Sprague-Dawley rats. Why? This strain provides a highly standardized, well-documented baseline for hepatic enzyme induction and xenobiotic metabolism.

  • Acclimatization: House animals in controlled environments (22±2°C, 12h light/dark cycle) for 7 days prior to dosing to stabilize baseline cortisol and metabolic rates.

Step 2: Dosing Formulation & Administration

  • Vehicle: Corn oil (ensures complete dissolution of lipophilic analogs).

  • Groups (n=10/group):

    • Control (Vehicle only)

    • DCPM (50 mg/kg/day)

    • Dicofol (50 mg/kg/day)

    • Chlorobenzilate (50 mg/kg/day)

  • Administration: Daily oral gavage for 28 consecutive days.

Step 3: Clinical Observation & Toxicokinetics

  • Daily Monitoring: Assess for signs of neurotoxicity (ataxia, tremors—expected primarily in the Dicofol group) and record body weights[3].

  • Blood Sampling: Collect blood via the tail vein on days 7, 14, and 28. Quantify circulating unmetabolized parent compounds via GC-MS to establish bioavailability and clearance rates.

Step 4: Biochemical & Histopathological Evaluation

  • Necropsy (Day 29): Euthanize animals via CO₂ asphyxiation. Extract and weigh the liver, kidneys, and adrenal glands. Note: Calculate relative organ weights to account for body weight fluctuations.

  • Microsomal Preparation: Isolate hepatic microsomes via differential ultracentrifugation.

  • Enzyme Assays: Quantify CYP1A1, CYP2B1, and CYP2E1 activity using specific fluorogenic substrates (e.g., PROD for CYP2B1). Expected Outcome: Dicofol will show massive CYP2B1 induction; DCPM will remain near baseline.

  • Histopathology: Fix liver and adrenal tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E). Evaluate for hepatocellular hypertrophy and adrenal cortical vacuolation[3][6].

Conclusion

The comparative analysis of bis(p-chlorophenoxy)methane and its analogs underscores a fundamental principle in agrochemical design: the bridging moiety dictates the toxicological fate. While DCPM offers a favorable safety profile due to its stable methane bridge, modifications intended to increase pesticidal efficacy (such as the trichloromethyl group in dicofol) inadvertently introduce severe neurotoxic and endocrine-disrupting liabilities.

References

  • Title: RTECS NUMBER-PA3890000 - Chemical Toxicity Database Source: DrugFuture URL: [Link]

  • Title: Dicofol 71 - JMPR 2005 Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Dicofol Source: Wikipedia URL: [Link]

  • Title: CHLOROBENZILATE - EXTOXNET PIP Source: Oregon State University URL: [Link]

Sources

Comparative

A Comparative Guide to the Degradation of Bis(p-chlorophenoxy)methane and Selected Organochlorine Pesticides

This guide provides a comprehensive comparison of the degradation rates and pathways of bis(p-chlorophenoxy)methane against three historically significant organochlorine pesticides: DDT, Dieldrin, and Lindane. Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the degradation rates and pathways of bis(p-chlorophenoxy)methane against three historically significant organochlorine pesticides: DDT, Dieldrin, and Lindane. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, proposes robust experimental protocols for direct comparison, and offers insights into the environmental persistence of these compounds.

Introduction: The Environmental Legacy of Chlorinated Organic Compounds

Organochlorine compounds, a class of synthetic chemicals characterized by carbon-chlorine bonds, have seen widespread use throughout the 20th century, notably as pesticides. Their efficacy was often matched by their environmental persistence, leading to long-term contamination and bioaccumulation in ecosystems. While the use of many organochlorine pesticides like DDT, Dieldrin, and Lindane has been restricted or banned globally, their legacy of environmental contamination continues to be a subject of scientific scrutiny.[1]

Bis(p-chlorophenoxy)methane, a structurally related compound, has been used in various industrial applications. However, its environmental fate and degradation kinetics are not as well-documented as those of the aforementioned pesticides. This guide aims to bridge this knowledge gap by benchmarking the expected degradation of bis(p-chlorophenoxy)methane against these well-studied organochlorines, providing a framework for its environmental risk assessment.

Comparative Degradation Profiles: A Synthesis of Available Data

A critical aspect of understanding the environmental impact of a chemical is its persistence, often quantified by its degradation half-life in various environmental matrices.

Established Organochlorines: A Legacy of Persistence

DDT, Dieldrin, and Lindane are notorious for their slow degradation rates, contributing to their long-range transport and bioaccumulation.

  • DDT (Dichlorodiphenyltrichloroethane): DDT is highly persistent, with a soil half-life ranging from 2 to 15 years.[2] In aquatic environments, its persistence is even more pronounced.[2] Its degradation occurs slowly through microbial action and photolysis, breaking down into more stable metabolites like DDE and DDD, which also pose environmental risks.[2][3]

  • Dieldrin: A metabolite of the insecticide Aldrin, Dieldrin is also highly persistent, with a soil half-life of approximately 5 years in temperate climates.[1][4] It is resistant to both biotic and abiotic degradation processes.[4]

  • Lindane (γ-hexachlorocyclohexane): While less persistent than DDT and Dieldrin, Lindane still exhibits significant environmental stability. Its half-life in soil is estimated to be around 120 days, with degradation primarily occurring through biotransformation.[4] In aquatic systems, its half-life can range from a few days to several months.[4]

Bis(p-chlorophenoxy)methane: An Estimation-Based Profile

Direct experimental data on the degradation of bis(p-chlorophenoxy)methane is limited in publicly available scientific literature. To provide a comparative benchmark, we have employed the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a well-regarded quantitative structure-activity relationship (QSAR) modeling tool.[5][6][7]

Disclaimer: The following degradation data for bis(p-chlorophenoxy)methane are predictions based on its chemical structure and should be confirmed by experimental studies.

Based on EPI Suite™ modeling, bis(p-chlorophenoxy)methane is predicted to exhibit moderate persistence in the environment. The ether linkage and chlorinated phenyl rings suggest a degree of stability, but it is not expected to be as recalcitrant as DDT or Dieldrin. The primary degradation pathways are likely to involve microbial-mediated cleavage of the ether bond and hydroxylation of the aromatic rings.

CompoundSoil Half-lifeAquatic Half-lifePrimary Degradation Mechanisms
DDT 2 - 15 years[2]Very LongMicrobial degradation, Photolysis[2][3]
Dieldrin ~5 years[4]LongMicrobial degradation (slow)[4]
Lindane ~120 days[4]Days to months[4]Biotransformation[4]
Bis(p-chlorophenoxy)methane Estimated: Weeks to MonthsEstimated: Weeks to MonthsPredicted: Microbial ether cleavage, Aromatic hydroxylation

Estimates for bis(p-chlorophenoxy)methane are derived from EPI Suite™ predictions and should be experimentally verified.

Proposed Experimental Framework for Comparative Degradation Analysis

To generate robust, directly comparable data, a standardized experimental approach is essential. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).[8][9][10]

Experimental Design Overview

This workflow is designed to assess the aerobic biodegradation of the target compounds in both aqueous and soil matrices.

Caption: A comprehensive workflow for the comparative degradation analysis of bis(p-chlorophenoxy)methane and reference organochlorines.

Detailed Experimental Protocols
  • Test System: Use natural surface water collected from an unpolluted site, characterized for pH, dissolved organic carbon, and microbial biomass.

  • Test Concentrations: Spike the test compounds into the water at low, environmentally relevant concentrations (e.g., 1-10 µg/L).

  • Incubation: Incubate the test systems in the dark at a constant temperature (e.g., 20 ± 2 °C) with gentle agitation.

  • Controls: Include a test system with a readily biodegradable reference substance (e.g., sodium benzoate) to confirm microbial activity, and a sterilized control (e.g., via autoclaving or addition of sodium azide) to assess abiotic degradation.

  • Sampling: At predetermined time intervals, sacrifice replicate test vessels and extract the analytes for quantification.

  • Test System: Use a well-characterized agricultural soil, sieved to <2 mm.

  • Test Application: Apply the test compounds to the soil, ensuring a homogeneous distribution.

  • Incubation: Incubate the soil microcosms in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain soil moisture at 40-60% of its water-holding capacity for aerobic studies. For anaerobic studies, flood the soil with water and purge with an inert gas.

  • Controls: Include a sterilized soil control to differentiate between biotic and abiotic degradation.

  • Sampling: At specified time points, collect soil samples and extract the analytes for analysis.

Analytical Methodology

A robust analytical method is crucial for the accurate quantification of the parent compounds and their degradation products.

  • Extraction: Use an appropriate solvent extraction technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE), to isolate the analytes from the water and soil matrices.

  • Analysis: Employ Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the simultaneous analysis of the target organochlorines. This technique provides excellent sensitivity and selectivity. Alternatively, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can be used, particularly for identifying more polar metabolites.

Degradation Pathways: A Mechanistic Comparison

The environmental persistence of these compounds is intrinsically linked to their molecular structure and the susceptibility of their chemical bonds to enzymatic or chemical attack.

Degradation Pathways of Reference Organochlorines

Degradation_Pathways cluster_DDT DDT Degradation cluster_Dieldrin Dieldrin Degradation cluster_Lindane Lindane Degradation DDT DDT DDD DDD (Reductive Dechlorination) DDT->DDD Anaerobic DDE DDE (Dehydrochlorination) DDT->DDE Aerobic Dieldrin Dieldrin Photodieldrin Photodieldrin (Photolysis) Dieldrin->Photodieldrin Hydroxydieldrin Hydroxylated Metabolites (Microbial Oxidation) Dieldrin->Hydroxydieldrin Lindane Lindane (γ-HCH) PCCH Pentachlorocyclohexene (Dehydrochlorination) Lindane->PCCH TCB Trichlorobenzenes (Further Degradation) PCCH->TCB

Caption: Simplified degradation pathways of DDT, Dieldrin, and Lindane in the environment.

The degradation of DDT can proceed via two main pathways: reductive dechlorination to DDD under anaerobic conditions and dehydrochlorination to DDE in aerobic environments.[3][10] Both DDD and DDE are persistent and toxic.

Dieldrin is known for its resistance to degradation. However, it can undergo photolysis to form photodieldrin and slow microbial oxidation to produce various hydroxylated metabolites.[8]

Lindane degradation is initiated by dehydrochlorination to form pentachlorocyclohexene, which is then further degraded to trichlorobenzenes and other smaller molecules.[9]

Predicted Degradation Pathway of Bis(p-chlorophenoxy)methane

Based on its chemical structure, the degradation of bis(p-chlorophenoxy)methane is hypothesized to proceed through the following steps:

  • Ether Bond Cleavage: The central ether linkage is a likely point of initial microbial attack, potentially through the action of etherase enzymes. This would break the molecule into two p-chlorophenol molecules.

  • Aromatic Ring Hydroxylation and Cleavage: The resulting p-chlorophenol can then be further degraded through hydroxylation of the aromatic ring, followed by ring cleavage, ultimately leading to mineralization.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the environmental degradation of bis(p-chlorophenoxy)methane in the context of well-known persistent organochlorine pesticides. While predictive modeling suggests that bis(p-chlorophenoxy)methane is likely to be less persistent than DDT and Dieldrin, experimental verification is crucial.

The proposed experimental protocols, based on OECD guidelines, offer a robust pathway to generate the necessary empirical data. Such studies will not only provide a definitive assessment of the environmental fate of bis(p-chlorophenoxy)methane but also contribute to a broader understanding of the structure-degradability relationships within this class of chlorinated aromatic compounds. Future research should also focus on identifying the specific microbial species and enzymatic systems responsible for the degradation of bis(p-chlorophenoxy)methane and its metabolites.

References

  • Bandala, E. R., et al. (2006). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways.
  • Cuozzo, S. A., et al. (2017). Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System. Frontiers in Microbiology, 8, 1933.
  • World Health Organization. (1991). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • World Health Organization. (2004). Lindane in Drinking-water.
  • Baczynski, T. P., et al. (2010).
  • Bidlan, R., & Manonmani, H. K. (2015).
  • Schmidt, S., & Wittich, R. M. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and Environmental Microbiology, 58(9), 2764-2770.
  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Certain Pesticides (Aldrin/Dieldrin, Chlordane, DDT/DDE, Endrin, Heptachlor, Kepone, Lindane, Mirex, Toxaphene). Retrieved from [Link]

  • MDPI. (2018). Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems. Molecules, 23(10), 2669.
  • Jayaraj, R., Megha, P., & Sreedev, P. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Interdisciplinary Toxicology, 9(3-4), 90-100.
  • U.S. Environmental Protection Agency. (2023). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. Retrieved from [Link]

  • OMICS International. (2016). EPI Suite: A Fascinate Predictive Tool for Estimating the Fates of Organic Contaminants. Journal of Environmental & Analytical Toxicology, 6(3).
  • Society of Environmental Toxicology and Chemistry. (n.d.). OECD 309-Aerobic Mineralisation in Surface Water-Results from a Laboratory Participating in the CEFIC-LRI ECO55 Ring Trial. Retrieved from [Link]

  • ECETOC. (2021). Overcoming challenges and advancing (bio)degradation guidelines: OECD TG309 revisited. Workshop Report No. 41.
  • OECD. (2004). Test No. 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test. OECD Guidelines for the Testing of Chemicals, Section 3.
  • Zabar, H. M., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
  • ibacon GmbH. (n.d.). OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for Bis(p-chlorophenoxy)methane Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds in various matrices is paramount. This guide provides an in-depth technical comparison and validation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds in various matrices is paramount. This guide provides an in-depth technical comparison and validation protocol for the analysis of bis(p-chlorophenoxy)methane using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a less common analyte, the principles of robust bioanalytical method validation remain universal and critical for generating reliable data. This document will delve into the rationale behind experimental choices, present comparative data with alternative methods, and provide detailed, actionable protocols grounded in scientific integrity and regulatory expectations.

Introduction to Bis(p-chlorophenoxy)methane and the Need for Robust Quantification

Bis(p-chlorophenoxy)methane is a chemical compound with the molecular formula C13H10Cl2O2[1][2]. While specific toxicological data is limited, its structural similarity to other chlorinated compounds warrants the development of sensitive and selective analytical methods for its monitoring in environmental and biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range[3].

The validation of any analytical method is crucial to ensure its suitability for its intended purpose[4]. For bioanalytical methods, regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as the M10 guideline, which outlines the essential parameters to be evaluated[4][5].

LC-MS/MS Method Development and Validation Strategy

The development of a robust LC-MS/MS method for bis(p-chlorophenoxy)methane requires careful optimization of chromatographic separation and mass spectrometric detection.

Proposed LC-MS/MS Method

A plausible starting point for method development would involve a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatography:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) would be suitable for retaining the relatively non-polar bis(p-chlorophenoxy)methane.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) would likely provide good peak shape and separation from matrix components.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode would be a logical starting point, targeting the protonated molecule [M+H]+.

    • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized by infusing a standard solution of bis(p-chlorophenoxy)methane. This ensures high selectivity and sensitivity.

Core Validation Parameters

Following the ICH M10 guideline, a full method validation should be performed to demonstrate that the method is reliable and reproducible.[4]

dot digraph "LC_MS_MS_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes MethodDev [label="Method Development\n(LC & MS Optimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; ValidationPlan [label="Validation Plan Definition", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Selectivity & Specificity\n(Interference Check)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LLOQ [label="LLOQ & LOD\n(Sensitivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AccuracyPrecision [label="Accuracy & Precision\n(Intra & Inter-day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MatrixEffect [label="Matrix Effect\n(Ion Suppression/Enhancement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stability [label="Stability Assessment\n(Freeze-Thaw, Bench-Top, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Carryover [label="Carry-over Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilution [label="Dilution Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalReport [label="Validation Report", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MethodDev -> ValidationPlan; ValidationPlan -> Selectivity; ValidationPlan -> Linearity; Linearity -> LLOQ; ValidationPlan -> AccuracyPrecision; ValidationPlan -> MatrixEffect; ValidationPlan -> Stability; Selectivity -> FinalReport; LLOQ -> FinalReport; AccuracyPrecision -> FinalReport; MatrixEffect -> FinalReport; Stability -> FinalReport; Carryover -> FinalReport; Dilution -> FinalReport; ValidationPlan -> Carryover; ValidationPlan -> Dilution; } Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.

Table 1: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10)

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure that components in the matrix do not interfere with the quantification of the analyte.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of their nominal value (±20% at LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).[6]
Precision To assess the degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV).The CV should not exceed 15% for QC samples (20% at LLOQ).[6]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Carry-over To check for the appearance of the analyte in a blank sample injected after a high-concentration sample.Carry-over in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ.
Dilution Integrity To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of the diluted samples should be within ±15%.[7]

Detailed Experimental Protocols

Protocol for Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of bis(p-chlorophenoxy)methane reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the same solvent.

  • Calibration Standards (CS): Spike the appropriate blank biological matrix (e.g., human plasma) with the working solutions to achieve a concentration range spanning the expected sample concentrations (e.g., 1-1000 ng/mL). A minimum of six non-zero concentration levels is recommended.

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low (near the LLOQ), Medium, and High.[7] These are prepared from a separate stock solution to ensure unbiased assessment.

Protocol for Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up complex samples before LC-MS/MS analysis.[8]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of the plasma sample (CS, QC, or unknown) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the bis(p-chlorophenoxy)methane with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Comparison with Alternative Analytical Methods

While LC-MS/MS is often the preferred method, other techniques can also be employed for the quantification of semi-volatile organic compounds.

dot digraph "Method_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes LCMS [label="{LC-MS/MS | + High Sensitivity\n+ High Specificity\n+ Wide Applicability\n- High Cost\n- Matrix Effects}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="{GC-MS | + Excellent for Volatiles\n+ High Resolution\n- Derivatization may be needed\n- Not suitable for non-volatiles}", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="{Immunoassays (ELISA) | + High Throughput\n+ Low Cost per sample\n- Potential Cross-reactivity\n- Limited Dynamic Range}", fillcolor="#FBBC05", fontcolor="#202124"]; HPLCUV [label="{HPLC-UV/Vis | + Lower Cost\n+ Robust\n- Lower Sensitivity\n- Lower Specificity}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering center [style=invis, width=0, height=0, label=""];

// Edges center -> LCMS; center -> GCMS; center -> ELISA; center -> HPLCUV; } Caption: Comparison of Analytical Techniques.

Table 2: Objective Comparison of Analytical Methods

FeatureLC-MS/MSGC-MSImmunoassays (e.g., ELISA)HPLC-UV/Vis
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile compounds followed by mass-based detection.Antigen-antibody binding with an enzymatic colorimetric readout.[9]Chromatographic separation followed by detection based on UV/Vis light absorption.
Sensitivity Very High (pg/mL to ng/mL)[10]High (ng/mL)Moderate to HighLow (µg/mL)
Specificity Very HighHighModerate (potential for cross-reactivity)Low (prone to interferences)
Sample Throughput ModerateModerateHighModerate
Cost (Instrument) HighModerate to HighLowLow
Cost (per sample) ModerateModerateLowLow
Development Time HighHighVery High (for antibody development)Moderate
Best Suited For Broad range of compounds in complex matrices; regulated bioanalysis.[11]Volatile and semi-volatile compounds.Rapid screening of a large number of samples for a specific analyte.[9]Higher concentration samples; less complex matrices.

Conclusion

The validation of an LC-MS/MS method for the quantification of bis(p-chlorophenoxy)methane is a meticulous process that demands a thorough understanding of analytical chemistry and regulatory guidelines. By systematically evaluating parameters such as selectivity, accuracy, precision, and stability, researchers can ensure the generation of high-quality, reliable, and defensible data. While LC-MS/MS offers unparalleled sensitivity and specificity, the choice of analytical technique should always be guided by the specific requirements of the study, including the nature of the sample matrix, the required limit of quantification, and available resources. Adherence to the principles outlined in guidelines such as the ICH M10 is not merely a regulatory hurdle but a cornerstone of scientific integrity.

References

  • Canal UGR - Universidad de Granada. (2007, September 20).
  • MDPI. (2021, April 21). Alternative Pesticide Residue Detection Methods. Encyclopedia MDPI.
  • MDPI. (2025, September 16). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring.
  • Frontiers. (2025, November 17). Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks.
  • ResearchGate. (n.d.). Analytical Methods to Analyze Pesticides and Herbicides | Request PDF.
  • ICH. (2022, May 24).
  • Benchchem. (2025). A Comparative Guide to Bioanalytical Method Validation for Cabazitaxel: Adhering to FDA and EMA/ICH Guidelines.
  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • MDPI. (2024, September 27).
  • Mohammed Abdessadek et al. (2023, August 4).
  • National Institute of Environmental Health Sciences. (n.d.). Nomination Background: bis(2-Chloroethoxy)methane (CASRN: 111-91-1).
  • MDPI. (2021, January 11). Development and validation of an ultra performance liquid chromatography-tandem mass spectrometry method for twelve bisphenol co.
  • C.P.A. Ltd. (2017, September 19).
  • The Merck Index Online. (n.d.). Bis(p-chlorophenoxy)methane.
  • GSRS. (n.d.). BIS(4-CHLOROPHENOXY)METHANE.
  • PMC. (2024, November 15).
  • US EPA, ORD. (n.d.). Bis(2-chloroethoxy)methane | CASRN 111-91-1 | DTXSID4023917 | IRIS.
  • SCIEX. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • New Jersey Department of Health and Senior Services. (n.d.). BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY.
  • Benchchem. (2025). An In-depth Technical Guide to Bis(phenoxyethoxy)methane.
  • ResearchGate. (2020, July 9).
  • Inxight Drugs. (n.d.). BIS(4-CHLOROPHENOXY)METHANE.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Bis(p-chlorophenoxy)methane Disposal and Handling Procedures

As a laboratory manager or drug development professional, ensuring the safe handling and disposal of legacy halogenated compounds like Bis(p-chlorophenoxy)methane (also known as Neotran) is critical for regulatory compli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory manager or drug development professional, ensuring the safe handling and disposal of legacy halogenated compounds like Bis(p-chlorophenoxy)methane (also known as Neotran) is critical for regulatory compliance and environmental safety. Because this compound contains chlorinated aromatic rings, improper disposal can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and destruction of Bis(p-chlorophenoxy)methane, grounded in mechanistic chemical principles and authoritative environmental standards [1].

Chemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. Bis(p-chlorophenoxy)methane ( C13​H10​Cl2​O2​ ) is a solid acaricide/miticide[1]. Its ether linkages and chlorinated phenyl rings dictate its environmental persistence and thermal degradation pathways.

Why standard disposal fails: Standard municipal incineration operates at temperatures too low to completely cleave the robust C−Cl and aromatic C−C bonds. Incomplete combustion of chlorophenoxy derivatives directly causes the synthesis of dioxins. Therefore, high-temperature rotary kiln incineration equipped with acid gas scrubbers is the only scientifically sound destruction method.

Quantitative Hazard Summary
PropertyValue / ClassificationOperational Implication
CAS Registry Number 132-78-5Use for all waste manifests and EPA tracking.
Physical State Solid (Mp ~65°C)Dust generation is a primary inhalation hazard.
Solubility Insoluble in water; soluble in ether/acetoneAqueous decontamination is ineffective; requires organic solvents or physical containment.
EPA Waste Code Halogenated Organic WasteMust be segregated strictly from non-halogenated solvents.

Standard Operating Procedure: Routine Waste Disposal

The following protocol ensures that Bis(p-chlorophenoxy)methane waste is prepared for commercial high-temperature incineration without risking cross-contamination.

Phase 1: Segregation and Accumulation
  • Isolate Halogenated Streams: Place all solid waste, contaminated PPE, and solvent rinses containing Bis(p-chlorophenoxy)methane into a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or Teflon-lined steel drums).

  • Prevent Reactive Mixing: Causality Note: Never mix this waste with strong oxidizing agents or alkaline metals (like sodium or potassium), as halogenated organics can react violently or degrade unpredictably under these conditions.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Pesticide (Bis(p-chlorophenoxy)methane) - Toxic."

Phase 2: Preparation for Transport
  • Seal and Inspect: Ensure the primary container is hermetically sealed. Inspect the gasket for any signs of solvent degradation.

  • Secondary Containment: Place the primary container within a secondary spill-proof tray or overpack drum during storage in the Main Accumulation Area (MAA).

  • Manifesting: Complete the Uniform Hazardous Waste Manifest, ensuring the transporter is certified for EPA-regulated halogenated organic transport [2].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate physical containment is prioritized over chemical neutralization due to the compound's low water solubility.

SpillResponse A 1. Spill Identified (Solid/Powder) B 2. Evacuate Area & Don Level C PPE A->B C 3. Dust Suppression (Mist with inert solvent) B->C D 4. Physical Containment (Vermiculite/Sand) C->D E 5. Sweep & Transfer to HazMat Drum D->E F 6. Surface Decontamination (Acetone/Ether wipe) E->F G 7. Label as Halogenated Waste F->G

Figure 1: Step-by-step operational workflow for Bis(p-chlorophenoxy)methane spill containment.

Emergency Execution Steps:
  • PPE Donning: Personnel must wear nitrile gloves (double-gloved), a Tyvek suit, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of toxic dust.

  • Dust Suppression: Lightly dampen the spilled solid with a compatible, low-volatility organic solvent to prevent aerosolization. Do not use water.

  • Mechanical Recovery: Use non-sparking tools to sweep the material and the absorbent (vermiculite) into a designated hazardous waste container.

  • Residue Decontamination: Wipe the affected surface with acetone or ether (solvents in which the compound is highly soluble) to lift residual microscopic particles. Dispose of the wipes in the same halogenated waste drum.

Final Destruction: High-Temperature Incineration

Contracted waste management facilities must utilize High-Temperature Incineration (HTI) .

  • Mechanism: The incinerator must operate at temperatures exceeding 1,100°C (2,012°F) with a residence time of at least 2 seconds.

  • Causality: This extreme thermal environment ensures complete homolytic cleavage of the C−Cl bonds. The facility must be equipped with wet scrubbers (typically using sodium hydroxide) to capture the resulting hydrogen chloride ( HCl ) gas, preventing acid rain precursors from entering the atmosphere.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8560, Bis(p-chlorophenoxy)methane" PubChem, [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and Regulated Entities" EPA.gov, [Link]

Handling

Comprehensive Safety and Operational Guide for Handling Bis(p-chlorophenoxy)methane

Introduction and Chemical Risk Profile Bis(p-chlorophenoxy)methane (CAS: 555-89-5), historically known under the trade name Neotran, is a halogenated organic biochemical utilized primarily as an acaricide in agricultural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Risk Profile

Bis(p-chlorophenoxy)methane (CAS: 555-89-5), historically known under the trade name Neotran, is a halogenated organic biochemical utilized primarily as an acaricide in agricultural research and as a target analyte in analytical chemistry[1]. With a molecular weight of 269.12 g/mol and a highly lipophilic nature (LogP 4.75), this compound presents specific handling challenges in the laboratory[2].

While it exhibits baseline toxicity (narcosis) typical of many organic compounds, its halogenated structure implies environmental persistence and a high potential for bioaccumulation in lipid-rich tissues[3]. Consequently, laboratory protocols must be engineered to strictly isolate the compound from both the operator's dermal barriers and the broader environment.

Causality-Driven PPE Specifications

Selecting the right Personal Protective Equipment (PPE) goes beyond basic compliance; it requires an understanding of the chemical's physical state and partitioning behavior. Because Bis(p-chlorophenoxy)methane has a melting point of 70.5 °C, it is typically handled as a solid powder at room temperature[1]. However, analytical workflows (such as High-Performance Liquid Chromatography) require dissolving it in aggressive organic solvents like acetonitrile[2].

Quantitative PPE Decision Matrix
Protection CategorySolid Handling (Powder)Solution Handling (e.g., in Acetonitrile)Causality / Scientific Rationale
Hand Protection Nitrile (Min. 0.11 mm thickness)Double-gloved Nitrile or Butyl RubberThe compound's high LogP drives rapid dermal absorption. Organic solvents act as permeation enhancers, stripping natural skin oils and requiring thicker or layered synthetic barriers.
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash GogglesPowders present a localized particulate hazard; solutions present a splash hazard that can cause severe lipid-membrane disruption in the cornea.
Respiratory N95 / P100 Particulate MaskHalf-mask with Organic Vapor (OV) cartridgeAerosolized powders cause respiratory tract irritation. Volatile carrier solvents require OV filtration to prevent inhalation of aerosolized chemical payloads.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab CoatFR coats are mandatory when handling the compound in highly flammable mobile phases to mitigate fire risks.

Mandatory Visualization: Safety Workflow

PPE_Workflow Start Risk Assessment: Bis(p-chlorophenoxy)methane Solid Handling Solid Powder (Weighing/Transfer) Start->Solid Dry state Liquid Handling Solutions (e.g., in Acetonitrile) Start->Liquid Dissolved state PPE_Solid PPE: N95 Respirator, Nitrile Gloves (0.11mm), Safety Glasses Solid->PPE_Solid PPE_Liquid PPE: OV Respirator, Double Nitrile Gloves, Splash Goggles Liquid->PPE_Liquid Hood Engineering Control: Chemical Fume Hood PPE_Solid->Hood PPE_Liquid->Hood Disposal Disposal: Halogenated Organic Waste Hood->Disposal Post-experiment

Operational safety and PPE decision matrix for handling Bis(p-chlorophenoxy)methane.

Step-by-Step Operational Protocols

Protocol A: Weighing and Standard Preparation

Objective: Safely transfer the solid powder and prepare a stock solution without generating airborne particulates.

  • Pre-Operational Verification:

    • Ensure the chemical fume hood face velocity is calibrated to 80–120 feet per minute (FPM).

    • Don baseline PPE: Lab coat, safety glasses, and standard nitrile gloves.

  • Static Elimination:

    • Halogenated powders often hold static charges, causing them to aerosolize upon opening. Use an anti-static zero-ionizer near the analytical balance.

  • Weighing:

    • Place a pre-tared anti-static weigh boat on the balance inside the fume hood.

    • Using a micro-spatula, carefully transfer the Bis(p-chlorophenoxy)methane.

    • Self-Validation Step: Observe the micro-spatula after transfer. If powder adheres aggressively to the metal, static is still present in the micro-environment. Re-ionize the area before proceeding to prevent loss of mass and accidental contamination of the workspace.

  • Dissolution (Analytical Context):

    • For reverse-phase HPLC analysis, the compound must be dissolved in a mobile-phase-compatible solvent[2]. Transfer the weighed solid to a volumetric flask.

    • Add the carrier solvent (e.g., Acetonitrile). Cap immediately and sonicate until visually clear.

Protocol B: HPLC Mobile Phase Integration

Objective: Execute reverse-phase separation safely and maintain closed-system integrity.

  • Mobile Phase Preparation: Mix Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for Mass-Spec compatibility) exclusively inside the fume hood[2].

  • System Priming: Ensure all HPLC waste lines are securely plumbed into a sealed, ventilated waste carboy. Bis(p-chlorophenoxy)methane, carried by volatile solvents, must not be allowed to evaporate into the ambient lab air from an open waste receptacle.

Decontamination and Disposal Plan

Because Bis(p-chlorophenoxy)methane is a halogenated compound, it falls under strict environmental regulatory frameworks due to its baseline toxicity and environmental persistence[3].

  • Spill Cleanup (Solid): Do not dry sweep, as this generates hazardous dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of isopropanol) to bind the particulates, then wipe up with absorbent pads.

  • Spill Cleanup (Liquid): Cover the spill with a universal chemical absorbent. Wait 5 minutes for complete capillary absorption before sweeping into a waste bag.

  • Waste Segregation:

    • All liquid waste containing this compound must be strictly segregated into "Halogenated Organic Waste" containers.

    • Causality: Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and drastically increases institutional disposal costs.

    • Solid waste (contaminated gloves, weigh boats, absorbent pads) must be placed in a sealed, labeled chemical solid waste bin, not standard municipal trash.

References

  • Title: Bis(p-chlorophenoxy)methane Compound Properties Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

  • Title: Separation of Bis(p-chlorophenoxy)methane on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Statistics of hazardous substances in the economy (Baseline Toxicity & Halogenated Hazards) Source: CIRCABC (European Commission) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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